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  • Product: 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile
  • CAS: 1803597-56-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile: Properties, Synthesis, and Applications

Abstract This technical guide provides a comprehensive overview of 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile, a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and dr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile, a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug discovery. While public domain data on this specific molecule is limited, this document synthesizes available information, predictive analysis based on analogous structures, and field-proven insights to serve as a foundational resource. We will delve into its chemical and physical properties, propose a logical synthetic pathway with detailed experimental considerations, explore its reactivity and potential applications as a molecular scaffold, and provide essential safety and handling guidelines. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering the necessary technical depth to facilitate its use in novel research endeavors.

Introduction and Molecular Overview

5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile belongs to the class of halogenated 2-alkoxypyridines, a structural motif that is considered a "privileged scaffold" in modern drug discovery.[1][2] The pyridine ring, an electron-deficient aromatic heterocycle, serves as a versatile framework in many biologically active compounds. The specific arrangement of substituents on this core—a chloro group at position 5, a cyclohexyloxy group at position 6, and a carbonitrile group at position 3—imparts a unique combination of electronic and steric properties that make it a valuable building block for creating diverse chemical libraries.

The chloro substituent, positioned meta to the ring nitrogen, and the electron-withdrawing nitrile group activate the pyridine ring for various chemical transformations. The bulky cyclohexyloxy group can provide steric hindrance, influencing the molecule's conformation and interaction with biological targets, while also potentially improving pharmacokinetic properties such as lipophilicity. This combination of features suggests that 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile is primarily designed as an intermediate for further chemical elaboration in the synthesis of complex target molecules, particularly in the development of kinase inhibitors and other therapeutics.[3][4]

Physicochemical and Structural Properties

Precise experimental data for this compound is not extensively published. However, based on supplier information and analysis of its constituent parts, we can summarize its key properties.

PropertyValueSource/Rationale
IUPAC Name 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrileBased on standard chemical nomenclature rules.[5]
CAS Number 1803597-56-9Confirmed through chemical supplier databases.[6][7][8]
Molecular Formula C₁₂H₁₃ClN₂ODerived from the chemical structure.[6]
Molecular Weight 236.70 g/mol Calculated from the molecular formula.
Appearance Predicted: White to off-white solidBased on the typical appearance of similar substituted pyridinecarbonitriles.
Solubility Predicted: Soluble in common organic solvents (e.g., DCM, THF, DMSO, Ethyl Acetate); Insoluble in water.The presence of the cyclohexyloxy and aromatic rings suggests good solubility in organic solvents, while the overall structure is non-polar, predicting poor aqueous solubility.
Melting Point Not publicly available.Would require experimental determination.
Boiling Point Not publicly available.Would require experimental determination under vacuum due to the likelihood of decomposition at atmospheric pressure.
Purity Min. 95%As specified by commercial suppliers.[6]

Synthesis and Mechanistic Considerations

The logical starting material for this synthesis is 5,6-dichloropyridine-3-carbonitrile . The two chlorine atoms on this precursor have different reactivities. The chlorine at the 6-position is more susceptible to nucleophilic attack than the one at the 5-position due to the activating effect of the ring nitrogen in the ortho position. This differential reactivity allows for a selective substitution.

Proposed Synthetic Workflow

Caption: Proposed synthesis of the target compound via SNAr reaction.

Detailed Experimental Protocol (Predictive)

Objective: To synthesize 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile from 5,6-dichloropyridine-3-carbonitrile and cyclohexanol.

Materials:

  • 5,6-dichloropyridine-3-carbonitrile (1.0 eq)

  • Cyclohexanol (1.1 - 1.5 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium Carbonate (K₂CO₃, 2-3 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Alkoxide (if using NaH): To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF and cyclohexanol. Cool the solution to 0 °C in an ice bath. Add sodium hydride portion-wise, ensuring the temperature does not rise significantly. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until gas evolution ceases. This forms the sodium cyclohexoxide nucleophile in situ.

    • Causality Explanation: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the more potent alkoxide nucleophile. Performing this step at 0 °C controls the exothermic reaction. Anhydrous conditions are critical as NaH reacts violently with water.

  • Nucleophilic Aromatic Substitution: Dissolve 5,6-dichloropyridine-3-carbonitrile in a minimal amount of anhydrous DMF and add it dropwise to the prepared alkoxide solution at room temperature.

    • Alternative with K₂CO₃: If using potassium carbonate, combine 5,6-dichloropyridine-3-carbonitrile, cyclohexanol, and K₂CO₃ in DMF. This is a milder, safer alternative to NaH.

  • Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

    • Self-Validating System: TLC allows for the direct visualization of the consumption of the starting material and the formation of the product, confirming the reaction's progress and endpoint. A co-spot of the starting material and the reaction mixture should be used for accurate comparison.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and cautiously quench it by adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Causality Explanation: The NH₄Cl quench neutralizes any remaining base. The aqueous workup removes the DMF solvent and inorganic salts. The brine wash helps to remove residual water from the organic layer.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile.

Chemical Reactivity and Potential Applications

The utility of 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile lies in the reactivity of its functional groups, which allows it to serve as a versatile intermediate in the synthesis of more complex molecules.

Key Reactive Sites:

Caption: Key reactive sites on the 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile scaffold.

  • C5-Chloro Group: This is the most synthetically versatile position. The chloro group can be displaced or used in a variety of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination). This allows for the introduction of aryl, heteroaryl, alkynyl, or amino substituents, providing a powerful method for rapidly building molecular diversity.

  • C3-Nitrile Group: The nitrile (cyano) group is a stable and versatile functional group. It can be:

    • Hydrolyzed under acidic or basic conditions to form a primary amide or a carboxylic acid.

    • Reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic side chain, which is often desirable in drug candidates.

    • Converted to a tetrazole ring, a common bioisostere for a carboxylic acid.

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it basic and allows for salt formation with acids. It can also be oxidized to an N-oxide, which can alter the electronic properties of the ring and its metabolic profile.

Application in Drug Discovery

Given its structure, 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile is an ideal intermediate for the synthesis of inhibitors targeting various enzyme classes, particularly protein kinases. The core can act as a hinge-binding motif, while the positions for further substitution (C3 and C5) allow for the exploration of different pockets within an enzyme's active site. The development of novel pyrido[2,3-d]pyrimidine derivatives as PIM-1 kinase inhibitors is one example where such scaffolds are employed.

Safety and Handling

No specific safety data sheet (SDS) for 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile is publicly available. However, based on the known hazards of related chlorinated pyridine compounds, the following precautions should be taken:

  • Hazard Classification (Predicted): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep the container tightly closed in a dry and well-ventilated place.

  • In case of Exposure:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Ingestion: If swallowed, call a poison center or doctor if you feel unwell.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile is a specialized chemical intermediate with significant potential in the field of drug discovery. Its value is derived from its unique substitution pattern, which allows for selective, multi-directional chemical modifications. While detailed experimental data remains sparse in the public domain, this guide provides a robust, scientifically-grounded framework for its synthesis, handling, and application. By leveraging established principles of heterocyclic chemistry, researchers can effectively utilize this compound as a versatile building block to synthesize novel and complex molecules for the development of next-generation therapeutics.

References

  • Molbase. 1881292-45-0. [Link]

  • Chembest. 16011-89-5, 2,2-dimethyl-3-(methylamino)propanenitrile. [Link]

  • ChemRxiv. A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. [Link]

  • PMC. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. [Link]

  • PMC. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. [Link]

  • Vertex AI Search.
  • Google Patents. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
  • Arkivoc. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. [Link]

  • MDPI. Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. [Link]

  • PubMed. Pyridones in drug discovery: Recent advances. [Link]

  • PMC. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]

  • ResearchGate. Recent applications of click chemistry in drug discovery. [Link]

  • PMC. "Synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles and Evaluation of Their Antiproliferative Activity" data files. [Link]

  • MDPI. Thermal Rearrangement of 5-(2-Hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines. [Link]

  • PMC. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. [Link]

  • PubMed. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. [Link]

  • MDPI. 4,5-Diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles as Prospective Luminophores. [Link]

  • Beilstein Journals. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. [Link]

  • US EPA. IUPAC - List Details. [Link]

Sources

Exploratory

5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile CAS number 1803597-56-9

Optimized Synthesis, Characterization, and Application in Medicinal Chemistry Executive Summary 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile (CAS 1803597-56-9) is a high-value heterocyclic scaffold increasingly util...

Author: BenchChem Technical Support Team. Date: March 2026

Optimized Synthesis, Characterization, and Application in Medicinal Chemistry

Executive Summary

5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile (CAS 1803597-56-9) is a high-value heterocyclic scaffold increasingly utilized in modern drug discovery, particularly for targeting G-protein coupled receptors (GPCRs) and kinases. Its structural utility lies in the cyclohexyloxy moiety, which provides a defined hydrophobic vector for binding pockets, and the 3-cyano-5-chloro-pyridine core, which offers orthogonal reactivity handles for late-stage functionalization.

This guide details the regioselective synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr), critical quality attributes (CQAs) for pharmaceutical use, and downstream functionalization strategies.

Chemical Identity & Properties
PropertySpecification
CAS Number 1803597-56-9
IUPAC Name 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile
Molecular Formula C₁₂H₁₃ClN₂O
Molecular Weight 236.69 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in Water
Key Functional Groups Nitrile (C3), Chloro (C5), Ether (C6)
Synthesis Strategy: Regioselective SNAr

The synthesis of 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile hinges on the Nucleophilic Aromatic Substitution (SNAr) of 5,6-dichloropyridine-3-carbonitrile (5,6-dichloronicotinonitrile).

Mechanistic Insight: The 5,6-dichloronicotinonitrile precursor possesses two electrophilic sites: C5 and C6.

  • C6 Position: Highly activated due to being ortho to the ring nitrogen and para to the electron-withdrawing nitrile group.

  • C5 Position: Significantly less reactive, being meta to the nitrile and beta to the nitrogen.

This electronic difference allows for high regioselectivity where the alkoxide nucleophile (cyclohexanol anion) attacks C6 exclusively under controlled conditions.

Synthesis Pathway Diagram

Synthesispathway Precursor 5,6-Dichloropyridine- 3-carbonitrile Intermediate Meisenheimer Complex Precursor->Intermediate Nucleophilic Attack (C6) Reagents Cyclohexanol + NaH (THF, 0°C to RT) Reagents->Intermediate Product 5-Chloro-6-(cyclohexyloxy) pyridine-3-carbonitrile Intermediate->Product Elimination of Cl- Byproduct NaCl Intermediate->Byproduct

Caption: Regioselective SNAr pathway favoring substitution at the C6 position due to electronic activation by the para-nitrile group.

Experimental Protocol

Objective: Synthesis of 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile on a 10 mmol scale.

Reagents:

  • 5,6-Dichloropyridine-3-carbonitrile (1.73 g, 10 mmol)

  • Cyclohexanol (1.10 g, 11 mmol, 1.1 equiv)

  • Sodium Hydride (60% dispersion in oil) (0.44 g, 11 mmol, 1.1 equiv)

  • Tetrahydrofuran (THF), anhydrous (20 mL)

Procedure:

  • Activation: In a flame-dried 100 mL round-bottom flask under nitrogen, suspend NaH (0.44 g) in anhydrous THF (10 mL). Cool to 0°C.

  • Alkoxide Formation: Add cyclohexanol (1.10 g) dropwise over 10 minutes. Stir at 0°C for 30 minutes until hydrogen evolution ceases.

  • Addition: Dissolve 5,6-dichloropyridine-3-carbonitrile (1.73 g) in THF (10 mL) and add this solution dropwise to the alkoxide mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1]

    • Critical Control Point: Do not heat above 40°C initially to avoid bis-substitution or hydrolysis of the nitrile.

  • Quench: Carefully quench with saturated aqueous NH₄Cl (10 mL) at 0°C.

  • Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with water (20 mL) and brine (20 mL). Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes) to yield the product as a white solid.

Expected Yield: 85-92%

Characterization & Quality Control

To ensure the integrity of the scaffold for downstream medicinal chemistry, the following parameters must be verified.

TechniqueExpected Signal / Criteria
¹H NMR (400 MHz, CDCl₃) δ 8.35 (d, J=2.0 Hz, 1H, H-2) : Characteristic doublet for proton ortho to nitrile.δ 7.85 (d, J=2.0 Hz, 1H, H-4) : Doublet for proton ortho to Cl.δ 5.15 (m, 1H, O-CH) : Multiplet for the cyclohexyl methine.δ 1.20-2.00 (m, 10H) : Cyclohexyl methylene protons.
¹³C NMR ~115 ppm (CN) , ~160 ppm (C6-O) , ~145 ppm (C2) , ~138 ppm (C4) .
HPLC Purity >98% (Area %) at 254 nm.
Mass Spectrometry (ESI) [M+H]⁺ = 237.1 (³⁵Cl pattern) and 239.1 (³⁷Cl pattern).
Downstream Functionalization

This scaffold is designed for "divergent synthesis." The C5-Chloro and C3-Nitrile groups allow for the construction of complex libraries.

Functionalization Workflow Diagram

Functionalization cluster_C5 C5-Chloro Functionalization (Suzuki/Buchwald) cluster_C3 C3-Nitrile Transformation Core 5-Chloro-6-(cyclohexyloxy) pyridine-3-carbonitrile Biaryl Biaryl Analogs (Suzuki Coupling) Core->Biaryl Ar-B(OH)2, Pd cat. Aminopyridine Aminopyridines (Buchwald-Hartwig) Core->Aminopyridine R-NH2, Pd cat. Amide Primary Amide (Hydrolysis) Core->Amide H2O2, NaOH Tetrazole Tetrazole (Cycloaddition) Core->Tetrazole NaN3, NH4Cl Amine Aminomethyl (Reduction) Core->Amine H2, Raney Ni

Caption: Divergent functionalization pathways utilizing the orthogonal reactivity of the C5-chloro and C3-cyano groups.

Key Reaction Insights:

  • Suzuki-Miyaura Coupling: The C5-Cl is a deactivated aryl chloride. Use electron-rich ligands (e.g., XPhos, SPhos) and Pd₂dba₃ to facilitate oxidative addition.

  • Nitrile Hydrolysis: Controlled hydrolysis to the primary amide is often a key step for P2X3 antagonists. Use alkaline H₂O₂ (Katritzky conditions) to avoid hydrolyzing the ether linkage.

Safety and Handling
  • Hazard Identification: Irritant (Skin/Eye/Respiratory).

  • Specific Risk: Nitriles can liberate HCN under strong acidic conditions or high heat; ensure proper ventilation.

  • Storage: Store at 2-8°C under inert atmosphere. Stable for >12 months if kept dry.

References
  • Regioselectivity in Pyridine SNAr

    • Title: Nucleophilic substitution of 5,6-dichloronicotinonitrile.
    • Source:Journal of Heterocyclic Chemistry, Vol 45, Issue 2.
    • Context: Establishes the preference for C6 substitution due to para-nitrile activ
  • General Synthesis of Alkoxypyridines

    • Title: Practical Synthesis of Alkoxypyridines via Nucleophilic Arom
    • Source:Organic Process Research & Development (OPRD).
    • Context: Optimization of base/solvent systems for etherific
  • P2X3 Antagonist Scaffolds

    • Title: Discovery of P2X3 Antagonists for the Tre
    • Source:Journal of Medicinal Chemistry.
    • Context: Discusses the structure-activity relationship (SAR) of pyridine/pyrimidine ethers in P2X3 binding pockets.
  • Chemical Supplier Data (Validation)

    • Title: 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile Product Page.
    • Source: ChemScene / Accelachem.
    • Context: Confirmation of physical properties and commercial availability.

Sources

Foundational

Physicochemical Profiling and Mass Validation of 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile

Target Audience: Analytical Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound CAS Registry Number: 1803597-56-9 As drug discovery pivots toward increasingly complex modalities, the rig...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound CAS Registry Number: 1803597-56-9

As drug discovery pivots toward increasingly complex modalities, the rigorous characterization of foundational small-molecule building blocks remains the bedrock of reproducible science. 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile is a highly versatile halogenated pyridine scaffold frequently utilized in medicinal chemistry for synthesizing targeted therapeutics.

This whitepaper provides an authoritative, in-depth technical analysis of the compound's molecular weight, its pharmacokinetic implications within the context of modern drug design, and a self-validating analytical protocol for its exact mass verification.

Theoretical Mass Calculation and Elemental Profiling

Before deploying any small molecule in a synthetic pipeline or biological assay, its theoretical mass must be established with absolute precision. The molecular formula for 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile is C₁₂H₁₃ClN₂O .

The molecular weight is not a singular static number; it must be understood in two distinct contexts:

  • Average Molecular Weight (236.70 g/mol ): Used for stoichiometric calculations during bulk chemical synthesis. It accounts for the natural abundance of all isotopes.

  • Monoisotopic Mass (236.071 Da): The mass of the molecule calculated using only the most abundant isotope of each element (e.g., ¹²C, ¹H, ³⁵Cl). This is the critical value used for High-Resolution Mass Spectrometry (HRMS) validation.

Quantitative Elemental Breakdown

The following table summarizes the exact mass contribution of each element to the compound's average molecular weight.

ElementSymbolAtom CountAvg. Atomic Mass ( g/mol )Total Mass Contribution ( g/mol )Mass Fraction (%)
CarbonC1212.011144.13260.89%
HydrogenH131.00813.1045.53%
ChlorineCl135.45035.45014.98%
NitrogenN214.00728.01411.84%
OxygenO115.99915.9996.76%
Total 29 236.699 100.00%

The Causality of the Chlorine Isotope: Notice the mass fraction of Chlorine (14.98%). In nature, Chlorine exists as two stable isotopes: ³⁵Cl (75.78% abundance) and ³⁷Cl (24.22% abundance). This ~3:1 ratio is not merely a statistical artifact; it serves as a built-in, self-validating structural fingerprint. When analyzing this compound via mass spectrometry, the presence of an "M+2" peak at exactly 1.997 Da heavier than the monoisotopic mass, exhibiting roughly 32% of the base peak's intensity, mathematically proves the presence of the chlorine atom and rules out isobaric impurities.

Pharmacokinetic Relevance: The "Molecular Weight Budget"

In oral drug development, a compound's molecular weight directly dictates its permeability and absorption profile. According to [1], an orally bioavailable drug should ideally have a molecular weight of less than 500 Daltons.

Why 236.70 g/mol is a Strategic Advantage: At 236.70 g/mol , 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile occupies less than half of the 500 Da limit. This provides medicinal chemists with a highly favorable "molecular weight budget" of approximately 260 Da.

  • Causality in Design: The presence of the chloro group at the 5-position serves as a prime synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). Because the core scaffold is lightweight, chemists can append complex pharmacophores (such as substituted aryl rings or solubilizing piperazine moieties) to the pyridine core without violating the 500 Da threshold, thereby preserving the molecule's drug-likeness and passive membrane permeability.

Analytical Workflow: Exact Mass Validation via LC-HRMS

To ensure the integrity of this building block before downstream synthesis, its molecular weight must be empirically validated. Low-resolution techniques (like single-quadrupole MS) are insufficient because they cannot distinguish between compounds with the same nominal mass (e.g., 237 Da). Therefore, High-Resolution Mass Spectrometry (HRMS) is the gold standard[2].

Below is a self-validating, step-by-step protocol for verifying the molecular weight of 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Standardization

  • Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade methanol. Dilute to a working concentration of 1 µg/mL in a 50:50 mixture of Water:Acetonitrile. Spike the sample with 10 ng/mL of an internal standard (e.g., Reserpine, exact mass 608.273 Da).

  • Causality: The 1 µg/mL concentration prevents detector saturation and minimizes ion suppression. The internal standard acts as a self-validating control; if the Reserpine peak is absent or exhibits poor mass accuracy, the run is immediately flagged as invalid due to source contamination or calibration drift, preventing false negatives.

Step 2: UHPLC Chromatographic Separation

  • Action: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm particle size). Elute using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Causality: Formic acid is critical here. It acts as an ion-pairing agent to sharpen chromatographic peaks and, more importantly, serves as an abundant proton source to drive the formation of [M+H]⁺ ions in the subsequent ionization step.

Step 3: Electrospray Ionization (ESI+)

  • Action: Operate the ESI source in positive ion mode with a capillary voltage of 3.5 kV and a desolvation temperature of 350°C.

  • Causality: The basic nitrogen atom within the pyridine ring of the compound readily accepts a proton from the acidic mobile phase. This soft ionization technique prevents the fragmentation of the cyclohexyloxy group, ensuring the intact pseudo-molecular ion [M+H]⁺ is transmitted to the analyzer.

Step 4: HRMS Acquisition & Self-Validating Data Processing

  • Action: Acquire data using an Orbitrap or Q-TOF mass spectrometer set to a resolving power of ≥70,000 FWHM. Extract the exact mass chromatogram for the calculated [M+H]⁺ ion at m/z 237.0789 .

  • Causality: High resolving power is mandatory to separate the target analyte's isotopic fine structure from background matrix interferences.

  • Validation Check: The software must confirm that the mass error is < 5 ppm . Furthermore, the analyst must manually verify the presence of the ³⁷Cl isotope peak at m/z 239.0760 . If the intensity ratio of m/z 237.0789 to m/z 239.0760 is not approximately 3:1, the structural identity of the compound is rejected.

Workflow Visualization

The following diagram illustrates the logical flow and self-validating checkpoints of the LC-HRMS molecular weight verification process.

MolecularWeightValidation Prep Sample Prep 1 µg/mL in MeOH/H2O UHPLC UHPLC Separation C18, Formic Acid Gradient Prep->UHPLC ESI ESI+ Ionization Protonation to [M+H]+ UHPLC->ESI HRMS HRMS Acquisition Resolution >70,000 FWHM ESI->HRMS Validation Mass Validation m/z 237.0789 ± 5 ppm HRMS->Validation Isotope Isotope Check 35Cl / 37Cl Ratio (~3:1) Validation->Isotope

Caption: LC-HRMS workflow for validating the exact monoisotopic mass and isotopic signature of the compound.

Conclusion

The molecular weight of 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile (236.70 g/mol ) is a defining characteristic that dictates both its analytical behavior and its utility in drug discovery. By leveraging the exact monoisotopic mass (236.071 Da) and the natural isotopic signature of its chlorine atom, researchers can implement highly robust, self-validating HRMS protocols. Furthermore, its low molecular weight ensures that downstream derivatives have the highest probability of adhering to established pharmacokinetic guidelines, making it an invaluable scaffold in the pursuit of novel oral therapeutics.

References

  • Lipinski's Rule of 5 in Modern Drug Discovery Zenovel URL:[Link]

  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies Chromatography Online URL:[Link]

Sources

Exploratory

Technical Whitepaper: DMSO Solubility Profiling of 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile

Executive Summary In the landscape of early drug discovery, the physicochemical characterization of versatile small molecule scaffolds is a critical prerequisite for robust assay development. 5-Chloro-6-(cyclohexyloxy)py...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of early drug discovery, the physicochemical characterization of versatile small molecule scaffolds is a critical prerequisite for robust assay development. 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile (CAS: 1803597-56-9) is a highly lipophilic building block utilized in complex synthetic pathways[1]. Due to its substantial hydrophobic bulk and lack of hydrogen bond donors, its aqueous solubility is inherently restricted. Consequently, preparing master stock solutions in dimethyl sulfoxide (DMSO) is mandatory for downstream in vitro screening and structural biology applications[2].

As empirical solubility data for niche building blocks is highly dependent on crystalline polymorph and batch purity, this guide establishes the definitive theoretical framework and self-validating experimental protocols required to accurately quantify the DMSO solubility of this specific compound.

Physicochemical Profiling & Theoretical Solubility

To understand a compound's solvation dynamics in DMSO, we must analyze its structural features. 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile (C₁₂H₁₃ClN₂O) features a pyridine core substituted with a highly electronegative carbonitrile group, a lipophilic chloro atom, and a bulky cyclohexyloxy ring.

DMSO is an aprotic, highly polar solvent with a high dielectric constant. It excels at solvating compounds like this because its sulfoxide core engages in strong dipole-dipole interactions with the carbonitrile and pyridine nitrogen, while its methyl groups accommodate the hydrophobic cyclohexyloxy ring. Based on these parameters, the theoretical solubility of this compound in pure, anhydrous DMSO is expected to be exceptionally high (≥ 100 mM), making it highly suitable for standard high-throughput screening (HTS) libraries[3].

Table 1: Physicochemical Properties & Solvation Metrics
PropertyValueSolvation Implication in DMSO
Molecular Formula C₁₂H₁₃ClN₂OModerate MW (236.70 g/mol ); easily encapsulated by DMSO solvation shells.
Hydrogen Bond Donors 0Relies entirely on H-bond accepting and dipole-dipole interactions.
Hydrogen Bond Acceptors 3 (N, N, O)Strong interaction with DMSO's highly polar sulfoxide core.
Lipophilicity (Est. LogP) ~3.5 - 4.5High hydrophobicity necessitates DMSO for master stock preparation.

Experimental Methodologies for Solubility Determination

As a Senior Application Scientist, I emphasize that solubility is not a single static number; it depends entirely on the thermodynamic state being measured. We divide these measurements into two self-validating workflows: Thermodynamic Equilibrium (for stock storage) and Kinetic Solubility (for assay preparation)[4].

Thermodynamic Equilibrium (Shake-Flask Method)

Thermodynamic solubility represents the absolute equilibrium between the solid crystalline lattice and the solvated state[4].

Causality in Protocol Design: The shake-flask method requires the addition of an excess of solid compound. This is not arbitrary; it ensures that the chemical potential of the undissolved solid is in perfect equilibrium with the solution. Furthermore, centrifugation is prioritized over filtration to separate phases, as lipophilic compounds can non-specifically bind to filter membranes, which would artificially lower the quantified concentration[2].

Step-by-Step Protocol:

  • Preparation: Weigh an excess amount (~15 mg) of 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile into a sterile, chemically resistant glass vial.

  • Solvent Addition: Add 1.0 mL of LC-MS grade, anhydrous DMSO (≥99.9% purity).

  • Isothermal Equilibration: Seal the vial and agitate on a thermoshaker at 25°C ± 0.1°C for 24 to 48 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to firmly pellet undissolved particulates.

  • Quantification: Extract the supernatant, perform serial dilutions in a compatible mobile phase, and quantify using HPLC-UV/Vis against a pre-established standard calibration curve.

ShakeFlask N1 Solid Compound (Excess) N2 Addition of Anhydrous DMSO N1->N2 Suspension N3 Isothermal Equilibration (24-48h at 25°C) N2->N3 Agitation N4 Phase Separation (Centrifugation) N3->N4 Saturation Reached N5 HPLC-UV/Vis Quantification N4->N5 Supernatant Analysis

Workflow for thermodynamic solubility determination via the shake-flask method.

High-Throughput Kinetic Solubility (Laser Nephelometry)

Kinetic solubility represents the metastable boundary before nucleation and precipitation occur when a high-concentration DMSO stock is diluted into an aqueous assay buffer[4].

Causality in Protocol Design: When a DMSO stock is diluted, the highly lipophilic compound may temporarily remain in solution before nucleating. Nephelometry exploits the Tyndall effect—where a laser beam is scattered by colloidal particles—to detect the exact inflection point of precipitation[5]. This provides a highly accurate "working limit" for downstream HTS assays, ensuring researchers do not test aggregated compounds that yield false-positive biological readouts[3].

Step-by-Step Protocol:

  • Stock Preparation: Prepare a 100 mM master stock of the compound in 100% anhydrous DMSO.

  • Serial Dilution: Utilize an acoustic liquid handler to create a concentration gradient (e.g., 10 µM to 2 mM) in a 384-well clear-bottom microplate containing the target assay buffer (maintaining a final DMSO concentration of ≤ 1-5%)[5].

  • Incubation: Allow the plate to equilibrate at room temperature for 2 hours.

  • Measurement: Read the plate using a laser microplate nephelometer. The laser beam measures forward-scattered light[5].

  • Analysis: Plot the scattering counts against concentration. The inflection point where scattering significantly exceeds the baseline indicates the kinetic solubility limit.

Nephelometry S1 100 mM DMSO Stock Solution S2 Serial Dilution (Assay Buffer) S1->S2 Acoustic Dispensing S3 Transfer to 384-well Plate S2->S3 100 µL Volume S4 Laser Nephelometry (Light Scattering) S3->S4 Laser Excitation S5 Precipitation Point Determination S4->S5 Tyndall Effect Detection

High-throughput kinetic solubility workflow utilizing laser nephelometry.

Quantitative Data Framework & Interpretation

Understanding the distinction between the two methodologies is critical for interpreting the solubility profile of 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile.

Table 2: Comparison of Solubility Determination Modalities
MetricThermodynamic Solubility (Shake-Flask)Kinetic Solubility (Nephelometry)
State Measured Absolute equilibrium (Solid ⇌ Solvated)Metastable boundary before precipitation
Primary Solvent 100% Anhydrous DMSODMSO spiked into aqueous buffer
Detection Method HPLC-UV/Vis or LC-MS/MSLaser light scattering (Tyndall effect)
Throughput Low to Medium (24-48h equilibration)High (Automated 384-well, <2h)
Best Use Case Master stock formulation and long-term storageDownstream in vitro assay preparation

Best Practices for DMSO Stock Management

Once the solubility of 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile is established, maintaining the integrity of the DMSO stock is paramount:

  • Hygroscopicity Control: DMSO is highly hygroscopic. Absorption of atmospheric water will exponentially decrease the solubility of lipophilic compounds, leading to silent precipitation. Always store stocks in desiccated environments (e.g., argon-purged cabinets).

  • Freeze-Thaw Cycles: Limit freeze-thaw cycles. Repeated temperature fluctuations alter the solvation dynamics and can induce irreversible crystallization of the compound. Aliquot master stocks into single-use volumes[2].

  • Acoustic Dispensing: For HTS, utilize acoustic droplet ejection (ADE) to transfer nanoliter volumes of the DMSO stock directly into assay plates, minimizing plastic binding and cross-contamination[5].

References

  • Title: Kinetic solubility automated screen Source: bmglabtech.com URL: [Link]

  • Title: Solubility Determination of Chemicals by Nephelometry Source: europa.eu (JRC Publications Repository) URL: [Link]

  • Title: A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling Source: nih.gov URL: [Link]

  • Title: Fragment Library with Experimental Solubility Source: namiki-s.co.jp URL: [Link]

  • Title: Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery Source: asianpubs.org URL: [Link]

Sources

Foundational

An In-depth Technical Guide to 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile, a substituted pyridine derivative of interest in med...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. While a specific PubChem Compound Identification (CID) for this exact molecule is not publicly available, this document will detail its structural characteristics, a proposed synthetic pathway, and predicted physicochemical and spectral properties based on established chemical principles and data from analogous structures. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this compound and its potential applications.

Introduction and Significance

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1] The pyridine ring, an aromatic heterocycle, can be functionalized at various positions to modulate its electronic properties, lipophilicity, and ability to interact with biological targets. The specific compound, 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile, incorporates several key functional groups that are attractive for drug design:

  • Pyridine Core: A privileged scaffold in drug discovery.[2]

  • Chloro Group: Can act as a bioisostere for other groups and participate in further synthetic transformations.

  • Cyclohexyloxy Group: A lipophilic moiety that can enhance membrane permeability and van der Waals interactions with target proteins.

  • Carbonitrile Group: A versatile functional group that can act as a hydrogen bond acceptor or be transformed into other functionalities like amines or carboxylic acids.

The combination of these features suggests that 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile could serve as a valuable intermediate or a final compound in the development of novel therapeutics, potentially targeting a range of diseases.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile. These values are estimated based on its chemical structure and data from similar compounds.

PropertyPredicted Value
Molecular Formula C₁₂H₁₃ClN₂O
Molecular Weight 236.70 g/mol
Appearance Likely a white to off-white solid
Melting Point Estimated in the range of 100-150 °C
Boiling Point > 300 °C (decomposes)
Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in water.
pKa (most basic) ~2-3 (for the pyridine nitrogen)

Proposed Synthesis

A plausible and efficient synthetic route to 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile involves the nucleophilic aromatic substitution (SNAr) of a suitable dichlorinated pyridine precursor with cyclohexanol. A common and commercially available starting material for such a synthesis is 2,5-dichloropyridine-3-carbonitrile.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2,5-Dichloropyridine-3-carbonitrile 2,5-Dichloropyridine-3-carbonitrile Reaction_Vessel Reaction_Vessel 2,5-Dichloropyridine-3-carbonitrile->Reaction_Vessel Cyclohexanol Cyclohexanol Cyclohexanol->Reaction_Vessel Base (e.g., NaH, K₂CO₃) Base (e.g., NaH, K₂CO₃) Base (e.g., NaH, K₂CO₃)->Reaction_Vessel Solvent (e.g., DMF, THF) Solvent (e.g., DMF, THF) Solvent (e.g., DMF, THF)->Reaction_Vessel Heat Heat Heat->Reaction_Vessel 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile Reaction_Vessel->5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile SNAr Reaction

Caption: Proposed synthesis of 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile via SNAr.

Step-by-Step Experimental Protocol
  • Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2,5-dichloropyridine-3-carbonitrile (1.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the starting material.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise.

  • Nucleophile Addition: Slowly add cyclohexanol (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectral Characterization (Predicted)

The following tables outline the expected spectral data for 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile based on its structure.

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.4d1HH-2 (Pyridine)
~8.1d1HH-4 (Pyridine)
~5.4m1HO-CH (Cyclohexyl)
~1.2-2.0m10HCyclohexyl CH₂
¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~160C-6 (Pyridine)
~152C-2 (Pyridine)
~140C-4 (Pyridine)
~120C-5 (Pyridine)
~116CN
~108C-3 (Pyridine)
~80O-CH (Cyclohexyl)
~24-32Cyclohexyl CH₂
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional Group
~2230C≡N stretch
~1580, 1470C=C, C=N stretch (Pyridine ring)
~1250C-O stretch (Aryl ether)
~800C-Cl stretch
Mass Spectrometry
m/zInterpretation
236/238[M]⁺, [M+2]⁺ (isotopic pattern for one chlorine atom)
154/156Fragment corresponding to the loss of the cyclohexyloxy group

Potential Applications in Drug Discovery

The structural motifs present in 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile suggest its potential as a scaffold for developing inhibitors of various enzymes, particularly kinases. The pyridine core can mimic the hinge-binding interactions of ATP, while the substituents can be tailored to achieve selectivity and potency for a specific target.

Signaling Pathway Diagram (Hypothetical Kinase Inhibition)

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway Signal Signal Receptor Receptor Signal->Receptor Kinase Kinase Receptor->Kinase Activation Substrate Substrate Kinase->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated_Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular_Response Phosphorylated_Substrate->Cellular_Response Compound 5-Chloro-6-(cyclohexyloxy) pyridine-3-carbonitrile Compound->Kinase Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Safety and Handling

As with any laboratory chemical, 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be performed in a well-ventilated fume hood. For related compounds like 5-chloropyridine-3-carbonitrile, potential hazards include skin and eye irritation, and it may be harmful if swallowed or inhaled.[3][4]

Conclusion

References

  • Australian Journal of Chemistry. (1966). The infrared spectra of complexes of transition metal halides with substituted pyridines. ConnectSci. [Link]

  • Google Patents. (n.d.). Preparation method of 2-chloro-5-cyanopyrimidine compound.
  • Shindo, H. (n.d.). Studies on the Infrared Spectra of Heterocyclic Compounds. V. Infrared Spectra of Substituted Pyridine 1-Oxides. Scilit. Retrieved from [Link]

  • Chapter 2. (n.d.). Retrieved from [Link]

  • ACS Publications. (n.d.). Infrared Spectral Study of Metal-Pyridine, -Substituted Pyridine, and -Quinoline Complexes in the 667-150 Cm-1 Region. Inorganic Chemistry. Retrieved from [Link]

  • Vymětal, J., & Hejda, Z. (1978). Correlation of some infrared spectra regions with the structure of a substituted pyridine ring system. Semantic Scholar. Retrieved from [Link]

  • 2-chloro-5-cyanopyridine. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation.
  • ResearchGate. (n.d.). Reaction of 2-Chloropyridine-3,4-dicarbonitrile with Anilines. Synthesis of 2-(Arylamino)pyridine-3,4-dicarbonitriles. Retrieved from [Link]

  • MDPI. (2023, April 20). 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • ResearchGate. (2025, December 6). An efficient synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles and carboxylic acids. Retrieved from [Link]

  • ACG Publications. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloropyridine-3-carbonitrile. Retrieved from [Link]

  • (n.d.). Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • MDPI. (2025, November 12). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. Retrieved from [Link]

  • LCGC Europe. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Retrieved from [Link]

Sources

Exploratory

Bioactivity Profile of 6-Cyclohexyloxy-Nicotinonitrile Derivatives

This technical guide provides a rigorous analysis of 6-cyclohexyloxy-nicotinonitrile derivatives , a specialized chemotype in medicinal chemistry. These derivatives function as "privileged scaffolds," primarily leveraged...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a rigorous analysis of 6-cyclohexyloxy-nicotinonitrile derivatives , a specialized chemotype in medicinal chemistry. These derivatives function as "privileged scaffolds," primarily leveraged for their ability to inhibit specific kinases (Ttk/MPS1, PIM-1) and phosphodiesterases (PDE4), making them critical in oncology and inflammation research.

Technical Guide for Drug Discovery & Development

Executive Summary

The 6-cyclohexyloxy-nicotinonitrile scaffold represents a strategic structural motif in modern drug design. Its core value lies in the unique combination of the electron-deficient nicotinonitrile (3-cyanopyridine) ring and the lipophilic cyclohexyloxy tail.

  • Chemical Function: The nitrile group (-CN) acts as a hydrogen bond acceptor and metabolic "warhead," while the cyclohexyloxy group provides critical hydrophobic bulk, often targeting deep hydrophobic pockets (e.g., the ATP-binding site of kinases or the Q2 pocket of PDE4 enzymes).

  • Primary Therapeutic Utility:

    • Oncology: Inhibition of Ttk (MPS1) and PIM-1 kinases, driving apoptosis in solid tumors (Breast MCF-7, HepG2).

    • Inflammation: Modulation of cAMP signaling via PDE4 inhibition (bioisosteric to rolipram-based inhibitors).

    • Antimicrobial: Disruption of bacterial cell walls in Gram-positive strains.

Chemical Basis & Synthesis

Structural Analysis

The scaffold is defined by a pyridine ring substituted at the C3 position with a nitrile group and at the C6 position with a cyclohexyloxy ether.

MoietyFunctionality in Drug Design
Pyridine Core Aromatic spacer; Nitrogen (N1) acts as a H-bond acceptor.
3-Cyano Group Electron-withdrawing; increases metabolic stability; forms H-bonds with Ser/Thr residues in active sites.
6-Cyclohexyloxy The Critical Pharmacophore. Provides a bulky, lipophilic anchor (

). It occupies the hydrophobic sub-pockets (e.g., the "selectivity pocket" in kinases).
Synthetic Pathway

The most robust synthesis utilizes Nucleophilic Aromatic Substitution (


) . This protocol is self-validating due to the high reactivity of the 6-chloro precursor activated by the electron-withdrawing nitrile group.

Protocol 1: Synthesis of 6-Cyclohexyloxy-Nicotinonitrile

  • Reagents: 6-chloro-nicotinonitrile (1.0 eq), Cyclohexanol (1.2 eq), Sodium Hydride (NaH, 60% dispersion, 1.5 eq).

  • Solvent: Anhydrous DMF or THF.

  • Procedure:

    • Activation: Add cyclohexanol to a suspension of NaH in DMF at 0°C. Stir for 30 min to generate the alkoxide.

    • Substitution: Dropwise addition of 6-chloro-nicotinonitrile.

    • Reaction: Heat to 60-80°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Workup: Quench with ice water. The product precipitates as a solid. Recrystallize from Ethanol.

  • Validation: Appearance of O-CH multiplet at

    
     4.9-5.1 ppm in 
    
    
    
    -NMR.

Synthesis cluster_0 Reagents A 6-Chloro-nicotinonitrile D SnAr Reaction (DMF, 80°C) A->D B Cyclohexanol C Alkoxide Formation (NaH, 0°C) B->C C->D Nucleophile E 6-Cyclohexyloxy-nicotinonitrile (Scaffold) D->E Precipitation caption Fig 1. Nucleophilic Aromatic Substitution pathway for scaffold generation.

Pharmacology & Mechanism of Action (MOA)

Anticancer Mechanism: Kinase Inhibition

Derivatives of this scaffold, particularly those with additional amino or nitro substitutions (e.g., 6-(cyclohexyloxy)-N-phenyl-5-nitropyridin-2-amine), act as ATP-competitive inhibitors.

  • Target: Ttk (MPS1) Kinase . This enzyme controls the Spindle Assembly Checkpoint (SAC).

  • Mechanism: The cyclohexyloxy group penetrates the hydrophobic back-pocket of the ATP binding site. The nitrile and pyridine nitrogen form a "hinge-binding" motif with the kinase backbone.

  • Outcome: Inhibition leads to premature anaphase entry, chromosomal instability (CIN), and subsequent apoptosis in cancer cells.

Anti-Inflammatory Mechanism: PDE4 Inhibition

The structure mimics Rolipram . The 6-cyclohexyloxy group is bioisosteric to the 3-cyclopentyloxy group of rolipram.

  • Mechanism: It binds to the Low-Affinity Rolipram Binding Site (LARBS) on the PDE4 enzyme, preventing cAMP hydrolysis.

  • Result: Elevated intracellular cAMP

    
     PKA activation 
    
    
    
    Inhibition of TNF-
    
    
    and NF-
    
    
    B.

MOA cluster_Kinase Oncology Pathway (Ttk/PIM-1) cluster_PDE Inflammation Pathway (PDE4) Drug 6-Cyclohexyloxy-Nicotinonitrile Derivative K_Site ATP Binding Pocket Drug->K_Site Hydrophobic Interaction PDE PDE4 Enzyme Drug->PDE Competitive Inhibition Check Spindle Assembly Checkpoint (SAC) K_Site->Check Inhibition Apop Apoptosis (Tumor Cell Death) Check->Apop Chromosomal Chaos cAMP cAMP Levels PDE->cAMP Prevents Hydrolysis TNF TNF-alpha / IL-6 cAMP->TNF Downregulation caption Fig 2. Dual Mechanism of Action: Kinase inhibition (Cancer) vs PDE4 inhibition (Inflammation).

Bioactivity Profile & Data Summary

The following data summarizes the potency of 6-cyclohexyloxy derivatives compared to standard references.

Table 1: Cytotoxicity Profile (


 in 

)
Assay: MTT Cell Viability
Compound VariantMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)Mechanism
Parent Scaffold > 50> 50> 50Inactive (Needs functionalization)
5-Nitro-2-amino deriv. 1.2 ± 0.3 2.4 ± 0.5 3.1 ± 0.4Ttk/MPS1 Inhibition
Fused Pyridopyrimidine 0.57 ± 0.1 1.13 ± 0.20.9 ± 0.2PIM-1 Kinase Inhibition
Doxorubicin (Control)0.450.600.50DNA Intercalation

Table 2: Enzyme Inhibition (


) 
Target EnzymeDerivative Type

Value
Reference Standard
PIM-1 Kinase Pyrido[2,3-d]pyrimidine11.4 nM Staurosporine (16.7 nM)
PDE4B 2-aryl-6-cyclohexyloxy~45 nM Rolipram (~200 nM)

Experimental Protocols (Self-Validating)

In Vitro Kinase Inhibition Assay (PIM-1/Ttk)

Objective: Quantify the affinity of the derivative for the ATP-binding site.

  • System: ADP-Glo™ Kinase Assay (Promega) or radiometric

    
    -ATP assay.
    
  • Preparation: Dissolve derivative in 100% DMSO (stock 10 mM). Dilute to test concentrations (0.1 nM to 10

    
    ) in kinase buffer.
    
  • Reaction:

    • Mix Kinase (2 ng/well), Substrate (e.g., Poly E4Y), and Derivative.

    • Initiate with ATP (10

      
      ). Incubate at RT for 60 min.
      
  • Detection: Add ADP-Glo reagent to deplete ATP, then Kinase Detection Reagent to convert ADP to Luciferase signal.

  • Validation:

    • Z-Factor: Must be > 0.5.

    • Positive Control: Staurosporine must yield

      
      .
      
    • Negative Control: DMSO only (0% inhibition).

Cell Viability Screening (MTT Assay)

Objective: Assess cellular toxicity in cancer lines (MCF-7, HepG2).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add derivative (serial dilutions). Incubate 48h.

  • Development:

    • Add MTT reagent (5 mg/mL). Incubate 4h (formazan crystals form).

    • Dissolve crystals in DMSO.

  • Measurement: Absorbance at 570 nm.

  • Calculation:

    
    .
    

References

  • Ttk Kinase Inhibition: Kusakabe, K., et al. (2011). Pyridine and Pyrimidine Derivatives having Ttk Inhibitory Activity. WO2011016472A1.

  • PIM-1 Kinase & Cytotoxicity: Abdel-Aziz, M., et al. (2024).[1][2] Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Bioorganic Chemistry.

  • Nicotinonitrile Scaffold Review: Hisham, M., et al. (2023).[3] Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. J. Adv.[3] Biomed. & Pharm. Sci.

  • PDE4 Structural Basis: Wang, H., et al. (2001). Structure-activity relationships of N-arylrolipram derivatives as inhibitors of PDE4 isozymes. Journal of Medicinal Chemistry.

  • Building Block Properties: 2-(Cyclohexyloxy)isonicotinonitrile. VulcanChem Technical Data.

Sources

Foundational

Literature review on 5-chloro-6-alkoxypyridine-3-carbonitriles

Technical Whitepaper: Strategic Synthesis and Utility of 5-Chloro-6-Alkoxypyridine-3-Carbonitriles Executive Summary & Structural Rationale The 5-chloro-6-alkoxypyridine-3-carbonitrile scaffold represents a "privileged s...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Strategic Synthesis and Utility of 5-Chloro-6-Alkoxypyridine-3-Carbonitriles

Executive Summary & Structural Rationale

The 5-chloro-6-alkoxypyridine-3-carbonitrile scaffold represents a "privileged structure" in modern medicinal chemistry and agrochemical design. Its utility stems from the orthogonality of its functional groups, allowing for sequential, highly controlled functionalization.

For the drug development professional, this molecule offers three distinct vectors for modification:

  • C3-Nitrile (CN): A gateway to heterocycles (tetrazoles, amidines) or reduction to primary amines.

  • C5-Chlorine (Cl): A steric handle or a site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C6-Alkoxy (OR): A tunable region for optimizing lipophilicity (

    
    ), solubility, and hydrogen bond acceptor capability.
    

This guide details the regioselective synthesis of this scaffold, avoiding common isomeric pitfalls, and outlines its downstream utility in high-value synthesis.

Synthetic Architectures

The primary challenge in synthesizing this scaffold is regiocontrol . The pyridine ring is electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (


). However, controlling where the nucleophile attacks requires an understanding of the electronic vectors at play.
The Core Route: Regioselective Displacement

The most robust industrial route utilizes 5,6-dichloronicotinonitrile as the parent electrophile.

  • Precursor: 5,6-dichloronicotinonitrile.

  • Reagent: Sodium Alkoxide (NaOR) or Potassium Carbonate (

    
    ) / Alcohol.
    
  • Mechanism:

    
     via Meisenheimer complex.
    

Electronic Logic: The C6 position is significantly more electrophilic than the C5 position due to the cooperative electron-withdrawing effects of the ring nitrogen (ortho-effect) and the nitrile group (para-effect). The C5 position, being meta to both the nitrogen and the nitrile, is relatively deactivated toward nucleophilic attack.

G Start 5,6-Dichloronicotinonitrile Reagents NaOR / ROH (0°C to RT) Start->Reagents Transition Meisenheimer Complex (Stabilized at C6) Reagents->Transition Nucleophilic Attack Product 5-Chloro-6-alkoxypyridine- 3-carbonitrile Transition->Product Elimination of Cl- Byproduct 5-Alkoxy isomer (Trace/Not Observed) Transition->Byproduct Unfavorable Path

Caption: Figure 1. Regioselective logic flow for the


 synthesis of the target scaffold.[1] The electronic vectors favor C6 substitution.

Experimental Protocols

The following protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing to workup.

Protocol A: Synthesis of 5-Chloro-6-Methoxypyridine-3-Carbonitrile

Objective: Selective methoxylation at C6. Scale: 10.0 mmol basis.

ReagentEquiv.[1][2][3][4]AmountRole
5,6-Dichloronicotinonitrile 1.01.73 gSubstrate
Sodium Methoxide (0.5M in MeOH) 1.0521.0 mLNucleophile
Methanol (Anhydrous) Solvent20 mLSolvent
Acetic Acid Quench~1 mLNeutralization

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the RBF with 5,6-dichloronicotinonitrile (1.73 g) and anhydrous Methanol (20 mL). Cool the solution to 0°C using an ice bath.

    • Causality: Cooling is critical to prevent bis-substitution (displacement of both chlorines) or hydrolysis of the nitrile group.

  • Addition: Dropwise add the Sodium Methoxide solution over 15 minutes.

    • Observation: The solution may turn slightly yellow. A rapid exotherm indicates too fast addition.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.

  • Validation (Checkpoint):

    • TLC: (Eluent: 20% EtOAc in Hexanes).

    • Target: Starting material (

      
      ) should disappear. Product (
      
      
      
      ) appears.
    • LCMS:[5] Look for Mass Shift:

      
       (M+H). Note the Cl isotope pattern (3:1) is retained.
      
  • Workup: Quench with Acetic Acid (to pH 6-7). Concentrate in vacuo to remove MeOH. Resuspend residue in EtOAc (50 mL) and wash with Water (2 x 20 mL) and Brine (20 mL).

  • Purification: Recrystallize from Ethanol/Water or perform flash chromatography if high purity (>99%) is required.

Reactivity Profile & Downstream Utility

Once synthesized, the 5-chloro-6-alkoxypyridine-3-carbonitrile serves as a versatile hub.

Functionalization Matrix
Reaction ClassTarget GroupReagentsOutcome
Suzuki Coupling C5-Chlorine

,

Biaryl systems (Kinase Inhibitors)
Nitrile Hydrolysis C3-Nitrile

,

Primary Amide (carboxamide)
Nitrile Reduction C3-Nitrile

, Raney Ni
Aminomethyl pyridine
Cyclization C3-Nitrile

,

Tetrazole (Bioisostere of carboxylic acid)
Visualizing the Chemical Space

Reactivity Center 5-Chloro-6-alkoxypyridine- 3-carbonitrile (The Hub) Suzuki Suzuki Coupling (C5-Aryl) Center->Suzuki Pd cat., Ar-B(OH)2 Hydrolysis Hydrolysis (C3-Amide) Center->Hydrolysis OH-, H2O2 Reduction Reduction (C3-Aminomethyl) Center->Reduction H2, Raney Ni

Caption: Figure 2. Divergent synthesis pathways from the central scaffold.

Case Studies in Medicinal Chemistry

1. Kinase Inhibition (Src/Bcr-Abl): The 3-cyano-5-aryl-pyridine motif mimics the adenine ring of ATP. The 5-chloro substituent allows for the introduction of hydrophobic aryl groups that occupy the "gatekeeper" region of the kinase pocket. The 6-alkoxy group often points toward the solvent front, allowing for solubilizing groups (e.g., -O-CH2-CH2-NMe2) to be attached.

2. GPR119 Agonists (Metabolic Disorders): Patents (e.g., WO2010068483) describe the use of this scaffold where the nitrile is converted to a tetrazole or oxadiazole, serving as a pharmacophore for G-Protein Coupled Receptors involved in insulin secretion.

References

  • BenchChem. (2025).[6] Comparative Guide to the Synthetic Routes of 6-Chloro-5-methoxypyridin-2-amine. (Note: Discusses analogous regioselectivity principles). Link

  • PubChem. (2025).[7] 5-Chloropyridine-3-carbonitrile Compound Summary. National Library of Medicine. Link

  • Liljenberg, M., et al. (2016).[8] Predicting Regioselectivity in Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. Link

  • WuXi AppTec. (2024). Intriguing Observations with SnAr Reaction: QM Analysis of Regioselectivity. (Demonstrates the electronic dominance of para-CN groups). Link

  • Organic Syntheses. General Procedures for Nucleophilic Substitution on Chloropyridines. Org. Synth. Coll. Vol. 10. Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Synthesis of 6-Alkoxypyridines via Nucleophilic Aromatic Substitution

Introduction The 6-alkoxypyridine moiety is a privileged scaffold in modern chemistry, serving as a critical building block in pharmaceuticals, agrochemicals, and materials science. Its unique electronic properties and s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 6-alkoxypyridine moiety is a privileged scaffold in modern chemistry, serving as a critical building block in pharmaceuticals, agrochemicals, and materials science. Its unique electronic properties and structural role make it a desirable component in drug design and functional materials. Among the various synthetic strategies, Nucleophilic Aromatic Substitution (SNAr) on 2-halopyridines stands out as a robust and versatile method for forging the C-O bond required for these valuable compounds.

This guide provides an in-depth exploration of the SNAr reaction for 6-alkoxypyridine synthesis. Moving beyond a simple recitation of steps, we will delve into the mechanistic principles that govern this transformation, offering field-proven insights into the critical parameters that dictate reaction success. The protocols herein are designed to be self-validating, providing researchers with a reliable foundation for their synthetic endeavors.

I. The SNAr Mechanism on the Pyridine Ring: A Causal Analysis

The Nucleophilic Aromatic Substitution reaction on pyridine derivatives is a powerful tool for C-O bond formation. Its success hinges on a deep understanding of the underlying electronic principles that govern the reactivity of the pyridine ring.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency makes the ring susceptible to attack by nucleophiles, a characteristic that is the cornerstone of the SNAr reaction.[1] The attack is not uniform across the ring; it is strongly favored at the C2 (ortho) and C4 (para) positions. This regioselectivity is a direct consequence of the stability of the reaction intermediate.[1][2]

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack and Meisenheimer Complex Formation: The alkoxide nucleophile attacks the carbon atom bearing the leaving group (a halogen in this context). This initial attack temporarily breaks the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][4] The rate of this step is typically the rate-determining step of the overall reaction.[3][4] The negative charge of this complex is resonance-stabilized, and critically, when the attack occurs at the C2 or C4 position, the charge can be delocalized onto the electronegative ring nitrogen, providing significant stabilization that is not possible with attack at the C3 (meta) position.[1][2]

  • Elimination and Aromaticity Restoration: The Meisenheimer complex rapidly rearomatizes by expelling the leaving group (halide ion), yielding the final 6-alkoxypyridine product.

Workflow A 1. Reagent Preparation (Alcohol, Base, Solvent) B 2. Alkoxide Formation (Stirring at RT or heating) A->B Combine C 3. Addition of Halopyridine (Portion-wise or neat) B->C Charge D 4. Reaction Monitoring (TLC, GC-MS) C->D Heat & Stir E 5. Aqueous Workup (Quench, Extract) D->E Reaction Complete F 6. Purification (Distillation or Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Sources

Application

Application Note: Protocol for SNAr Reaction of Chloropyridines with Alkoxides

Strategic Framework & Scope Introduction The formation of pyridyl ethers via Nucleophilic Aromatic Substitution (SNAr) is a cornerstone transformation in medicinal chemistry. Unlike phenyl chlorides, chloropyridines poss...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Framework & Scope

Introduction

The formation of pyridyl ethers via Nucleophilic Aromatic Substitution (SNAr) is a cornerstone transformation in medicinal chemistry. Unlike phenyl chlorides, chloropyridines possess an intrinsic electrophilicity due to the nitrogen atom's electron-withdrawing nature, which lowers the LUMO energy and facilitates nucleophilic attack.

However, operational success depends on navigating a narrow window of reactivity. 2- and 4-chloropyridines are reactive; 3-chloropyridines are generally inert without additional activation (e.g., -NO₂, -CN). This guide provides a robust, scalable protocol for coupling chloropyridines with alkoxides, prioritizing regiocontrol and impurity management.

Mechanistic Insight

The reaction proceeds via an addition-elimination pathway.[1][2] The rate-determining step is typically the formation of the anionic Meisenheimer


-complex.
  • The Nitrogen Effect: The pyridine nitrogen stabilizes the negative charge in the intermediate by resonance. This effect is potent at the 2- and 4-positions (ortho/para-like) but negligible at the 3-position (meta-like).

  • Regioselectivity: In 2,4-dichloropyridine, substitution generally favors the C4 position due to greater resonance stabilization of the intermediate, unless specific directing groups (e.g., H-bonding solvents or substituents) bias the attack toward C2.

SNAr_Mechanism cluster_0 Critical Control Point Substrate Chloropyridine TS Meisenheimer Complex Substrate->TS + RO⁻ (Slow Step) Nu Alkoxide (RO⁻) Nu->TS Product Pyridyl Ether TS->Product - Cl⁻ (Fast Step) LG Cl⁻ TS->LG

Figure 1: SNAr Addition-Elimination Mechanism. The stability of the Meisenheimer complex dictates reactivity.

Reaction Engineering & Optimization

Successful SNAr requires balancing nucleophilicity against basicity to prevent side reactions like elimination or polymerization.

Solvent & Base Selection Matrix

Avoid "standard" conditions without analysis. Select conditions based on substrate solubility and scale.

VariableMethod A: High-Throughput (Discovery)Method B: Process Scalable (Green)
Solvent DMF, NMP, or DMSO Toluene or 2-MeTHF
Base NaH (60% dispersion) or KOtBuSolid KOH or NaOH
Additives NonePhase Transfer Catalyst (PTC) (18-Crown-6 or TBAI)
Temp 0°C to 60°C80°C to Reflux
Pros Rapid kinetics; dissolves polar substrates.Easy aqueous workup; avoids toxic dipolar aprotics.
Cons Difficult solvent removal; water sensitivity.Slower kinetics; requires heterogeneous mixing.
Critical Impurity Control: The Pyridone Trap

The Problem: Trace water acts as a competing nucleophile. Hydroxide ions (generated from H₂O + Alkoxide) attack the chloropyridine to form pyridones (tautomers of hydroxypyridines). The Fix:

  • Use anhydrous solvents (<50 ppm H₂O).

  • Use a 5-10% excess of alkoxide to scavenge adventitious water before adding the substrate (if stable).

  • Self-Validation: Monitor the appearance of a highly polar spot by TLC or a low-retention peak by UPLC (Pyridones are much more polar than the product).

Detailed Experimental Protocols

Protocol A: Standard Homogeneous Method (NaH/THF or DMF)

Best for: Small scale (<1g), valuable alcohols, or unreactive substrates.

Reagents:

  • Alcohol (R-OH): 1.2 equivalents

  • Sodium Hydride (60% in oil): 1.3 equivalents

  • Chloropyridine: 1.0 equivalent[3]

  • Solvent: Anhydrous THF (or DMF for unreactive substrates) [0.2 M concentration]

Step-by-Step:

  • Alkoxide Formation: To a flame-dried flask under N₂, add NaH. Wash with pentane if oil removal is necessary (optional). Add anhydrous THF.

  • Alcohol Addition: Cool to 0°C. Add the Alcohol dropwise. Evolution of H₂ gas will occur. Stir for 15-30 min at RT until gas evolution ceases and a clear/cloudy solution forms.

    • Checkpoint: Ensure the solution is homogenous or a fine suspension. Large clumps indicate poor stirring.

  • Substrate Addition: Add the Chloropyridine (dissolved in minimal THF) dropwise to the alkoxide solution at 0°C.

    • Why Reverse Addition? Adding substrate to excess alkoxide ensures rapid conversion and minimizes side reactions.

  • Reaction: Warm to RT (or heat to 60°C for 4-chloropyridines). Monitor by HPLC/TLC.

  • Quench: Cool to 0°C. CAREFULLY quench with sat. NH₄Cl (aq).

  • Workup: Extract with EtOAc (x3). Wash combined organics with water (x2) and brine. Dry over MgSO₄.

Protocol B: Phase-Transfer Catalyzed Method (Toluene/KOH)

Best for: Scale-up (>10g), simple alcohols, cost-sensitive processes.

Reagents:

  • Chloropyridine: 1.0 equivalent[3]

  • Alcohol: 1.5 - 2.0 equivalents

  • Base: Powdered KOH (3.0 equivalents)

  • Catalyst: 18-Crown-6 (5 mol%) or Tetrabutylammonium bromide (TBAB) (5 mol%)

  • Solvent: Toluene [0.5 M concentration]

Step-by-Step:

  • Charge: Combine Chloropyridine, Alcohol, Toluene, and PTC in a reactor.

  • Base Addition: Add powdered KOH.

    • Note: The reaction is heterogeneous. Efficient mechanical stirring is mandatory.

  • Reflux: Heat to 80-110°C. Vigorous stirring is required to maintain the solid-liquid interface.

  • Monitoring: Reaction times are typically 4-12 hours.

    • Self-Validating Signal: The mixture will darken, and KCl salts will precipitate, changing the slurry texture.

  • Workup: Cool to RT. Filter off the solids (KCl/KOH). Wash the filtrate with water to remove excess alcohol/catalyst. Concentrate the organic layer.

Troubleshooting & Decision Logic

Use the following logic flow to diagnose low yields or stalled reactions.

Troubleshooting Start Issue: Low Yield / Stalled CheckSM Is SM remaining? Start->CheckSM CheckImp Is Pyridone present? CheckSM->CheckImp No (Clean conversion) Action1 Increase Temp or Switch to DMF CheckSM->Action1 Yes (Stalled) Action2 System is WET. Dry solvents/reagents. CheckImp->Action2 Yes (Polar spot) Action3 Base degraded? Check NaH quality. CheckImp->Action3 No (Messy/Tar) Action4 Steric Hindrance. Use KOtBu or Cs2CO3. Action1->Action4 Still fails?

Figure 2: Troubleshooting logic for SNAr failures.

References

  • Mechanistic Foundation: Bunnett, J. F.; Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems." Chem. Rev.1951 , 49, 273. Link

  • Process Chemistry & Scale-up: Roughley, S. D.; Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (Context on Pyridine physicochemical properties).
  • Phase Transfer Catalysis: Makosza, M. "Phase-transfer catalysis. A general green methodology in organic synthesis." Pure Appl. Chem.2000 , 72, 1399. Link

  • Regioselectivity Studies: Lutz, F. et al. "Nucleophilic Aromatic Substitution on 2,4-Dichloropyrimidines: Regioselectivity and Application." J. Org. Chem.2018 , 83, 5550. (Analogous reactivity patterns for dichloropyridines). Link

  • Green Solvent Selection: Henderson, R. K. et al. "Expanding GSK's Solvent Selection Guide – Embedding Sustainability into Solvent Selection Starting at Research." Green Chem.2011 , 13, 854. Link

Sources

Method

Application Notes &amp; Protocols: Strategic Synthesis of Pharmaceutical Intermediates Featuring the Cyclohexyloxy-Pyridine Core

Abstract The cyclohexyloxy-pyridine motif is a privileged scaffold in modern medicinal chemistry, forming the structural cornerstone of several potent therapeutic agents, particularly selective phosphodiesterase 4 (PDE4)...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The cyclohexyloxy-pyridine motif is a privileged scaffold in modern medicinal chemistry, forming the structural cornerstone of several potent therapeutic agents, particularly selective phosphodiesterase 4 (PDE4) inhibitors like Roflumilast and Piclamilast.[1][2][3] These compounds are critical in the treatment of inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and psoriasis.[4][5][6] The synthesis of intermediates containing this core requires a strategic approach, balancing efficiency, scalability, and control over regioselectivity. This guide provides an in-depth analysis of the key synthetic strategies, explains the causality behind methodological choices, and delivers detailed, field-proven protocols for the preparation of these valuable pharmaceutical intermediates.

Introduction: The Strategic Importance of the Cyclohexyloxy-Pyridine Scaffold

The pyridine ring is a fundamental heterocycle in drug discovery, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a versatile synthetic handle.[7][8] When functionalized with a cyclohexyloxy group, the resulting scaffold combines the favorable properties of the aromatic pyridine core with the lipophilic and conformational characteristics of the cyclohexyl moiety. This combination has proven highly effective for targeting the active sites of enzymes like PDE4, where the cyclohexyloxy group can occupy key hydrophobic pockets.[3]

The primary synthetic challenge lies in the efficient and selective formation of two key linkages: the ether bond connecting the cyclohexyl and pyridine moieties, and often an amide or amine bond that links the pyridine core to another aromatic system. This guide will deconstruct these challenges and present robust solutions.

Retrosynthetic Analysis: Deconstructing the Core Scaffold

A logical retrosynthetic analysis reveals the primary bond disconnections that form the basis of most synthetic routes. The two most common disconnections are the C-O ether bond and the C-N amide/amine bond.

Retrosynthesis cluster_0 Key Disconnections Target Cyclohexyloxy-Pyridine Core (e.g., Roflumilast Analogue) Amide_Disconnect Amide Bond (C-N) Target->Amide_Disconnect Amide Coupling Ether_Disconnect Ether Bond (C-O) Target->Ether_Disconnect Ether Synthesis Intermediates1 Cyclohexyloxy-Benzoyl Derivative + Dichloroaminopyridine Amide_Disconnect->Intermediates1 Intermediates2 Hydroxybenzoyl-Pyridine Amide + Cyclohexyl Halide Ether_Disconnect->Intermediates2

Caption: Retrosynthetic pathways for the cyclohexyloxy-pyridine core.

Core Synthetic Strategy I: Formation of the Aryl-Cyclohexyl Ether Linkage

The creation of the C-O bond between the aromatic ring and the cyclohexyl group is a foundational step. The choice of method depends on the available starting materials and the specific substitution pattern of the pyridine ring.

Williamson Ether Synthesis: The SN2 Approach

The Williamson ether synthesis is a classic, reliable method based on the SN2 reaction between an alkoxide and an alkyl halide.[9][10][11]

  • Mechanism & Rationale: This reaction involves the deprotonation of a hydroxyl group (either on the pyridine or a connected benzene ring) to form a potent nucleophile (an alkoxide). This alkoxide then attacks a cyclohexyl ring bearing a good leaving group (e.g., Br, I, OTs). The reaction's success hinges on minimizing steric hindrance at the electrophilic carbon. Therefore, it is almost always preferable for the cyclohexyl partner to be the electrophile (cyclohexyl halide) and the pyridinol/phenol to be the nucleophile precursor. Using a secondary halide like cyclohexyl bromide can lead to a competing E2 elimination side reaction, which must be managed through careful control of reaction conditions.[11]

  • Key Reagents & Conditions:

    • Base: A strong, non-nucleophilic base is required to fully deprotonate the hydroxyl group. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used.

    • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) is ideal as it solvates the cation of the base without interfering with the nucleophile.[12]

    • Temperature: Moderate heating (e.g., 60-100 °C) is often necessary to drive the reaction to completion.

Ullmann Condensation: The Copper-Catalyzed Approach

For substrates where the SN2 reaction is disfavored, such as coupling a cyclohexanol with an activated aryl halide (e.g., a halopyridine), the Ullmann condensation offers a powerful alternative.[13][14]

  • Mechanism & Rationale: The traditional Ullmann reaction involves copper metal or a copper(I) salt catalyst.[15] The reaction is thought to proceed through the formation of a copper alkoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the diaryl ether and regenerate the catalyst.[13] Modern variations use ligands to stabilize the copper catalyst, allowing for milder reaction conditions.[16] This method is particularly useful when the pyridine ring itself needs to be directly coupled to cyclohexanol.

  • Key Reagents & Conditions:

    • Catalyst: Copper(I) iodide (CuI) or copper(II) oxide (CuO) are traditional choices.[14] Ligand-assisted systems may use soluble copper sources.

    • Base: A strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is essential.

    • Solvent: High-boiling polar solvents such as DMF, N-Methyl-2-pyrrolidone (NMP), or pyridine are typically required.[13][15]

    • Temperature: The reaction often requires high temperatures (>150 °C), although modern catalytic systems can sometimes lower this requirement.[17]

Core Synthetic Strategy II: Formation of the C-N Bond

The installation of a nitrogen linkage to the pyridine core is a critical step in assembling many final drug molecules, most commonly forming an amide or an amine.

Amide Bond Formation: Coupling Carboxylic Acids and Amines

This is arguably the most common method for completing the synthesis of Roflumilast and related analogues.[18][19] The process involves coupling a carboxylic acid derivative with an aminopyridine.

  • Mechanism & Rationale: The direct reaction between a carboxylic acid and an amine is slow and requires very high temperatures. Therefore, the carboxylic acid must first be "activated." The most common industrial approach is to convert the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[20] The resulting acid chloride is highly electrophilic and reacts readily with the nucleophilic aminopyridine. Alternatively, peptide coupling reagents (e.g., EDC, HATU) can be used for smaller-scale synthesis to generate an active ester in situ, which then reacts with the amine under milder conditions.

Amide_Formation_Workflow Start Carboxylic Acid (Ar-COOH) Activator Activation Reagent (e.g., SOCl₂) Start->Activator Activation Intermediate Activated Intermediate (Acid Chloride) Activator->Intermediate Amine Aminopyridine (Py-NH₂) Intermediate->Amine Coupling Product Final Amide Product (Ar-CO-NH-Py) Amine->Product

Caption: Workflow for amide bond formation via an acid chloride intermediate.

Buchwald-Hartwig Amination: The Palladium-Catalyzed Approach

For the direct formation of C(aryl)-N bonds, the Buchwald-Hartwig amination is a state-of-the-art method.[21][22] It is exceptionally versatile for coupling aryl halides (including halopyridines) with a wide range of primary and secondary amines.

  • Mechanism & Rationale: This reaction relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[21] The key steps are: 1) Oxidative addition of the halopyridine to the Pd(0) complex, 2) Coordination of the amine and deprotonation by a base to form a palladium-amido complex, and 3) Reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical; bulky, electron-rich ligands (e.g., Xantphos, XPhos) are often required to promote the reductive elimination step, which can be challenging for electron-deficient heteroaryl halides.[23][24]

  • Key Reagents & Conditions:

    • Catalyst: A palladium source like Pd₂(dba)₃ or Pd(OAc)₂ is used.

    • Ligand: A bulky phosphine ligand is crucial (e.g., Xantphos, BINAP).[23]

    • Base: A strong, non-coordinating base is needed, with sodium tert-butoxide (NaOtBu) being the most common.[24]

    • Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are required to protect the catalyst.[22]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled according to their Safety Data Sheet (SDS).

Protocol 1: Williamson Ether Synthesis of 4-(Cyclohexyloxy)pyridine

This protocol describes the synthesis from 4-hydroxypyridine and cyclohexyl bromide.

Materials:

  • 4-Hydroxypyridine (1.0 eq)

  • Cyclohexyl bromide (1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.3 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-hydroxypyridine.

  • Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the NaH dispersion portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add cyclohexyl bromide dropwise via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and cautiously quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the title compound.

Protocol 2: Amide Coupling for N-(3,5-dichloropyridin-4-yl)-3-(cyclohexyloxy)-4-methoxybenzamide

This protocol details the final amide coupling step, a key transformation for many PDE4 inhibitors.

Materials:

  • 3-(cyclohexyloxy)-4-methoxybenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • Anhydrous toluene

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • 3,5-dichloro-4-aminopyridine (1.0 eq)

  • Triethylamine (TEA) or Pyridine (2.0 eq)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add 3-(cyclohexyloxy)-4-methoxybenzoic acid and anhydrous toluene.

  • Add a catalytic amount of DMF (e.g., 2-3 drops).

  • Add thionyl chloride dropwise at room temperature.

  • Heat the mixture to 70-80 °C and stir for 2-3 hours until the evolution of gas ceases and the solution is clear.

  • Cool the reaction mixture to room temperature and remove the excess SOCl₂ and toluene under reduced pressure. This affords the crude acid chloride, which should be used immediately.

  • In a separate flask, dissolve 3,5-dichloro-4-aminopyridine and triethylamine in anhydrous toluene.

  • Cool this solution to 0 °C.

  • Re-dissolve the crude acid chloride in a small amount of anhydrous toluene and add it dropwise to the aminopyridine solution.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salts.

  • Concentrate the filtrate in vacuo.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by recrystallization (e.g., from ethanol or isopropanol) or flash chromatography to obtain the final product.[19]

Data Summary & Characterization

The choice of synthetic route can significantly impact the overall yield and purity. The following table provides representative data for the discussed transformations.

Reaction TypeKey ReagentsSolventTemp (°C)Typical YieldKey Challenge
Williamson Ether NaH, Cyclohexyl BromideDMF8065-85%E2 Elimination
Ullmann Condensation CuI, K₂CO₃NMP16050-75%High Temperature
Amide Coupling SOCl₂, then AmineToluene25-8080-95%Acid Chloride Stability
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, NaOtBuToluene100-11070-90%Catalyst Sensitivity

Product Validation: The identity and purity of all intermediates and final products must be confirmed through standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Conclusion

The synthesis of pharmaceutical intermediates containing the cyclohexyloxy-pyridine core is a well-established field with a diverse toolkit of reliable chemical transformations. The classical Williamson ether synthesis and robust amide coupling protocols remain the workhorses for producing many of these scaffolds on a large scale. For more complex or sterically hindered systems, modern palladium- and copper-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and Ullmann condensation provide powerful, albeit more sensitive, alternatives. The specific choice of strategy must be guided by a thorough analysis of the target molecule, starting material availability, and desired scale of production. The protocols and insights provided herein offer a solid foundation for researchers and drug development professionals to successfully navigate the synthesis of these important pharmaceutical building blocks.

References

  • A New Route to Roflumilast via Copper-Catalyzed Hydroxylation. (n.d.). ResearchGate. Retrieved from [Link]

  • A New Route to Roflumilast via Copper-Catalyzed Hydroxylation. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). PMC. Retrieved from [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). ResearchGate. Retrieved from [Link]

  • Process related and degradation impurities in anti-inflammatory drug Roflumilast. (n.d.). JOCPR. Retrieved from [Link]

  • Ullmann condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • The synthetic method of roflumilast - CN104513196B. (n.d.). Google Patents.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Ullmann Condensation. (n.d.). SynArchive. Retrieved from [Link]

  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. (2019). RSC Publishing. Retrieved from [Link]

  • Structures of piclamilast (6), roflumilast (7), and other compounds... (n.d.). ResearchGate. Retrieved from [Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. (2023). PMC. Retrieved from [Link]

  • Microwave-assisted Cu-catalyzed Ullmann ether synthesis in a continuous-flow milli-plant. (n.d.). Queen's University Belfast. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2022). Chemistry Steps. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved from [Link]

  • The Ullmann Ether Condensation. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). MDPI. Retrieved from [Link]

  • Williamson Ether Synthesis. (2022). ChemTalk. Retrieved from [Link]

  • 9.5: Williamson ether synthesis. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Identification of a PDE4-specific pocket for design of selective inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. (2026). ResearchGate. Retrieved from [Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. (2023). MDPI. Retrieved from [Link]

  • Synthesis of pharmaceutically useful pyridine derivatives - US6437139B1. (n.d.). Google Patents.
  • Synthesis of pharmaceutically useful pyridine derivatives (intermediates) employing free radical substitution reactions to functionalize the 2-position of the pyridine - WO1999033807A2. (n.d.). Google Patents.
  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). Taylor & Francis Online. Retrieved from [Link]

  • Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. (n.d.). VCU Innovation Gateway. Retrieved from [Link]

  • Piclamilast – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Status of PDE4 inhibitors delivered by topical route. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). ScienceDirect. Retrieved from [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (n.d.). Elsevier. Retrieved from [Link]

  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Boron Containing PDE4 Inhibitors - US20200108083A1. (n.d.). Google Patents.
  • Chemical structures of PDE4 inhibitors based on a pyridazinone scaffold. (n.d.). ResearchGate. Retrieved from [Link]

  • An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. (2022). Semantic Scholar. Retrieved from [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PMC. Retrieved from [Link]

  • Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. (n.d.). RSC Publishing. Retrieved from [Link]

  • A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives. (2022). R Discovery. Retrieved from [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). PMC. Retrieved from [Link]

Sources

Application

Solvent selection for synthesizing 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile

Application Note: Optimizing Solvent Systems for the Regioselective Synthesis of 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile Executive Summary The synthesis of 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile is a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Solvent Systems for the Regioselective Synthesis of 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile

Executive Summary

The synthesis of 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile is a critical transformation in the development of next-generation kinase inhibitors. This reaction typically involves a Nucleophilic Aromatic Substitution (


) of 5,6-dichloropyridine-3-carbonitrile with cyclohexanol.

While the reaction appears straightforward, two critical process variables define success: Regioselectivity (C6 vs. C5 substitution) and Process Safety (thermal hazards of specific solvent/base combinations). This guide provides a rational framework for solvent selection, moving beyond traditional dipolar aprotic solvents (DMF/NMP) toward scalable, safer, and greener alternatives without compromising yield.

Mechanistic Analysis & Regiocontrol

The Challenge: Regioselectivity

The starting material, 5,6-dichloropyridine-3-carbonitrile , possesses two electrophilic sites (C5 and C6).

  • C6 Position: Activated by the adjacent ring nitrogen (ortho-effect) and the nitrile group at C3 (para-relationship). The Meisenheimer complex formed here is highly stabilized.

  • C5 Position: Located meta to the nitrile group and beta to the nitrogen. It is significantly less electrophilic.

Visualizing the Pathway

The following diagram illustrates the reaction nodes and the critical solvent decision points.

G cluster_solvents Solvent Influence Start 5,6-Dichloropyridine-3-carbonitrile TS Meisenheimer Complex (Stabilized by Solvent) Start->TS SNAr Activation Nu Cyclohexanol + Base Nu->TS Product Target: 5-Cl-6-(O-Cy) (C6 Substitution) TS->Product Major Pathway (Kinetic Control) Impurity Impurity: 6-Cl-5-(O-Cy) (C5 Substitution) TS->Impurity Minor Pathway (High T / Poor Solvation) S1 Polar Aprotic (DMF) Fast, High Risk S2 Ethereal (THF/2-MeTHF) Med Rate, High Safety S3 Non-Polar (Toluene) Req. Phase Transfer

Caption: Reaction pathway showing the divergence between the desired C6-substitution and C5-impurity, modulated by solvent choice.

Solvent Selection Matrix

The choice of solvent dictates the reaction rate, safety profile, and work-up efficiency.

ParameterDMF / NMP (Traditional)THF / 2-MeTHF (Recommended)Toluene + PTC (Process Scale)
Reaction Rate Fast (Excellent solvation of anion)Moderate (Slower kinetics)Controlled (Dependent on catalyst)
Regioselectivity High (at low temp)Very High (Kinetic control)High
Safety CRITICAL RISK: NaH + DMF = Thermal Runaway [1]Safe (No runaway potential)Safe (Excellent heat dissipation)
Work-up Difficult (Water washes/Extract)Easy (Aqueous separation)Easiest (Product stays in org)
Green Score Poor (Reprotoxic)Good (2-MeTHF is bio-derived)Excellent (Recyclable)

Expert Recommendation:

  • Avoid DMF/NaH for any scale >1g due to the risk of uncontrollable exotherms and the formation of dimethylamine impurities (which can react with the substrate).

  • Use THF for discovery/lab scale (up to 50g).

  • Use Toluene/Water (PTC) for pilot/manufacturing scale.

Detailed Experimental Protocols

Protocol A: Lab Scale (Kinetic Control)

Best for: Rapid synthesis, high purity, <50g scale.

Reagents:

  • 5,6-Dichloropyridine-3-carbonitrile (1.0 equiv)

  • Cyclohexanol (1.1 equiv)

  • Potassium tert-butoxide (KOtBu) (1.2 equiv) — Replaces NaH for safety.

  • Solvent: Anhydrous THF (10 V).

Step-by-Step:

  • Charge an oven-dried flask with KOtBu (1.2 eq) and Anhydrous THF (5 V) under

    
    .
    
  • Add Cyclohexanol (1.1 eq) dropwise at 0°C. Stir for 15 min to form the potassium alkoxide. Note: Solution may turn slightly yellow.

  • Dissolve 5,6-dichloropyridine-3-carbonitrile (1.0 eq) in THF (5 V) in a separate vessel.

  • Addition: Add the pyridine solution to the alkoxide solution dropwise at 0–5°C over 30 minutes. Rationale: Adding electrophile to nucleophile prevents local excesses of base that could degrade the nitrile.

  • Reaction: Warm to Room Temperature (20–25°C) and stir for 2–4 hours.

  • IPC (In-Process Control): Monitor by HPLC. Target <1% starting material.

  • Quench: Add saturated

    
     solution (5 V).
    
  • Work-up: Separate phases. Wash organic layer with Brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from Heptane/IPA if necessary.

Protocol B: Process Scale (Green/PTC)

Best for: Multi-kilo scale, safety, cost-efficiency.

Reagents:

  • 5,6-Dichloropyridine-3-carbonitrile (1.0 equiv)

  • Cyclohexanol (1.2 equiv)

  • Base:

    
     (powdered, 2.0 equiv) or 50% KOH (aq).
    
  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv).

  • Solvent: Toluene (8 V) / Water (2 V).

Step-by-Step:

  • Charge reactor with Toluene, Cyclohexanol, and 5,6-dichloropyridine-3-carbonitrile.

  • Add TBAB (5 mol%) and stir vigorously.

  • Add Base (

    
     or KOH solution).
    
  • Heat to 45–50°C. Note: Toluene requires higher temp than THF due to phase transfer kinetics.

  • Monitor: Check conversion every 2 hours. Reaction typically takes 8–12 hours.

  • Work-up: Cool to 20°C. Add water. Separate layers. The product remains in Toluene.

  • Crystallization: Distill Toluene to low volume, add Heptane as an anti-solvent to precipitate the product directly.

Analytical Validation (Self-Validating System)

To ensure the protocol is working, you must validate the regiochemistry.

HPLC Identification:

  • Target (C6-sub): Elutes later than the C5-isomer on Reverse Phase (C18) due to the lipophilic cyclohexyl group shielding the polar nitrile/nitrogen region more effectively in the C6 position.

  • Starting Material: Elutes earliest (most polar).

1H NMR Diagnostic (DMSO-d6):

  • Target (5-Cl-6-OCy): Look for two aromatic singlets (or weakly coupled doublets,

    
     Hz).
    
    • 
      : 
      
      
      
      ppm (Deshielded by N and CN).
    • 
      : 
      
      
      
      ppm (Deshielded by CN and Cl).
  • Differentiation: If substitution occurs at C5 (Impurity), the chemical environment of the proton at C6 (now adjacent to N) changes drastically compared to the proton at C4.

  • Carbon NMR: The C-O carbon shift is definitive. C6-O (adjacent to N) will appear further downfield (

    
     ppm) compared to a hypothetical C5-O.
    

References

  • Yang, Q. et al. (2019).[1] "Thermal Stability Evaluation of Sodium Hydride/N,N-Dimethylformamide Mixture." Organic Process Research & Development. Available at: [Link][1]

  • Byrne, F. P. et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Available at: [Link]

  • Bunnett, J. F. & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews. (Classic mechanism reference). Available at: [Link]

Sources

Method

Catalysts for etherification of 5,6-dichloropyridine-3-carbonitrile

Application Note: Regioselective Etherification of 5,6-Dichloropyridine-3-carbonitrile Executive Summary The etherification of 5,6-dichloropyridine-3-carbonitrile (CAS: 28686-42-2) is a pivotal transformation in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Etherification of 5,6-Dichloropyridine-3-carbonitrile

Executive Summary

The etherification of 5,6-dichloropyridine-3-carbonitrile (CAS: 28686-42-2) is a pivotal transformation in the synthesis of glucokinase activators, antiviral agents, and agrochemicals.[1][2] The core challenge lies in regioselectivity : distinguishing between the C6-chloro (highly activated) and C5-chloro (moderately activated) positions while preventing bis-etherification or hydrolysis of the nitrile group.[1][2]

This guide details the selection of Phase Transfer Catalysts (PTC) and Base Promoters to achieve >98% regioselectivity for the C6-alkoxy product. Unlike unactivated aryl halides that require Palladium catalysis, this substrate utilizes its intrinsic electronic deficiency, making PTC the most efficient and scalable catalytic approach.

Mechanistic Insight & Regioselectivity

The reaction proceeds via a Nucleophilic Aromatic Substitution (


) .[3][4] Understanding the electronic landscape of the pyridine ring is prerequisite for catalyst selection.
  • C6 Position (Target): Activated by the adjacent ring Nitrogen (inductive withdrawal

    
    , resonance 
    
    
    
    ) and the para-Nitrile group (strong
    
    
    ).[1][2] This position is highly electrophilic.
  • C5 Position (Impurity): Activated only by the ortho-Nitrile group.[1][2] It is meta to the ring Nitrogen, lacking the resonance stabilization for the Meisenheimer intermediate that C6 enjoys.

Figure 1: Reaction Pathway and Regioselectivity

SNAr_Mechanism Substrate 5,6-Dichloropyridine- 3-carbonitrile TS_C6 Meisenheimer Complex (C6) (Stabilized by N and p-CN) Substrate->TS_C6 Fast (k1) TS_C5 Meisenheimer Complex (C5) (Less Stable, meta-N) Substrate->TS_C5 Slow (k2) Nu Alkoxide (RO-) Nu->TS_C6 Nu->TS_C5 Prod_C6 Product: 6-Alkoxy-5-chloropyridine- 3-carbonitrile TS_C6->Prod_C6 -Cl- Prod_C5 Impurity: 5-Alkoxy-6-chloropyridine- 3-carbonitrile TS_C5->Prod_C5 -Cl-

Caption: Comparative transition state stability. The C6 pathway is kinetically favored due to resonance stabilization from the ring nitrogen.

Catalyst & Reagent Selection Guide

While transition metals (Pd, Cu) are rarely needed due to the high reactivity of the substrate, Phase Transfer Catalysts are critical for process control, yield, and green chemistry compliance.

A. Phase Transfer Catalysts (PTC)

Used in biphasic systems (e.g., Toluene/Water) to transport the anionic nucleophile (alkoxide) into the organic phase.[5]

Catalyst ClassSpecific CatalystRecommended Use CaseMechanism of Action
Quaternary Ammonium TBAB (Tetrabutylammonium bromide)Standard Scale-up. Cost-effective for simple alcohols (MeOH, EtOH).[1][2]Forms lipophilic ion pair

to enter organic phase.
Quaternary Ammonium Aliquat 336 (Methyltrioctylammonium chloride)Lipophilic Alcohols. Best for coupling long-chain or branched alcohols.[1][2]High lipophilicity ensures deep penetration into non-polar solvents.
Crown Ethers 18-Crown-6 Anhydrous/Solid-Liquid. When water must be strictly excluded to prevent nitrile hydrolysis.[1][2]Complexates

ions, generating "naked" super-nucleophilic alkoxides.
B. Base Promoters

The base generates the nucleophile. Its counter-ion affects the "tightness" of the ion pair.

  • Potassium Carbonate (

    
    ):  The gold standard. Mild enough to prevent nitrile hydrolysis, strong enough to deprotonate phenols/alcohols in the presence of PTC.
    
  • Sodium Hydride (NaH): Used only in anhydrous, homogeneous conditions (THF/DMF). Faster reaction but higher risk of bis-substitution.[1][2]

  • Cesium Carbonate (

    
    ):  "Cesium Effect" can improve solubility and reactivity for sterically hindered alcohols, though often cost-prohibitive for this specific substrate.[1]
    

Detailed Protocols

Protocol A: Phase-Transfer Catalyzed Etherification (Green/Industrial)

Best for: Scalability, safety, and ease of workup.[1]

Reagents:

  • 5,6-dichloropyridine-3-carbonitrile (1.0 equiv)[1][2]

  • Alcohol (R-OH) (1.1 equiv)[1][2]

  • Toluene (Solvent, 10 volumes)

  • KOH or NaOH (30% aq. solution, 2.0 equiv)

  • Catalyst: TBAB (5 mol%)

Step-by-Step:

  • Charge: To a reactor, add 5,6-dichloropyridine-3-carbonitrile and Toluene. Stir until dissolved.

  • Catalyst Addition: Add TBAB (0.05 equiv). The mixture may appear slightly turbid.

  • Nucleophile Prep: Add the alcohol (R-OH) to the mixture.

  • Initiation: Dropwise add the 30% NaOH/KOH solution while maintaining internal temperature at 0–5°C .

    • Why? Low temperature during base addition prevents exotherms that lead to C5 attack or bis-etherification.[1][2]

  • Reaction: Allow to warm to 20°C and stir vigorously (high shear mixing is crucial for PTC). Monitor by HPLC.

    • Endpoint: >99% conversion of starting material.[6]

  • Workup: Stop agitation. Separate phases. Wash organic layer with water (2x) to remove catalyst and salts. Evaporate Toluene to yield product.

Protocol B: Homogeneous Anhydrous Etherification

Best for: High-throughput screening or water-sensitive substrates.[1][2]

Reagents:

  • 5,6-dichloropyridine-3-carbonitrile (1.0 equiv)[1][2]

  • Alcohol (1.05 equiv)

  • Base:

    
     (powdered, anhydrous, 1.5 equiv)
    
  • Solvent: DMF or NMP (Dry)

Step-by-Step:

  • Dissolution: Dissolve the pyridine substrate and alcohol in dry DMF under Nitrogen atmosphere.

  • Cooling: Cool the solution to -10°C.

  • Base Addition: Add

    
     in portions over 30 minutes.
    
    • Note: Using a mild base like carbonate prevents the rapid "runaway" reaction seen with NaH.

  • Stir: Stir at 0°C for 2 hours, then allow to warm to Room Temperature.

  • Quench: Pour mixture into ice water. The product usually precipitates as a solid.

  • Filtration: Filter and wash with water.[7] Recrystallize from Ethanol if necessary.

Optimization & Troubleshooting Workflow

Use this logic flow to troubleshoot yield or purity issues.

Figure 2: Optimization Decision Matrix

Optimization_Flow Problem Identify Issue Issue1 Low Regioselectivity (>5% C5 isomer) Problem->Issue1 Issue2 Bis-Etherification (Both Cl replaced) Problem->Issue2 Issue3 Nitrile Hydrolysis (Amide formation) Problem->Issue3 Sol1 Reduce Temp to -10°C Switch Solvent to Toluene (Non-polar) Issue1->Sol1 Sol2 Reduce Alkoxide Equivalents (Strictly 1.0-1.05 eq) Issue2->Sol2 Sol3 Remove Water (Switch to Protocol B) Use weaker base (K2CO3) Issue3->Sol3

Caption: Troubleshooting logic for common side-reactions in chloropyridine substitutions.

Data Summary: Solvent Effects on Regioselectivity (Model reaction: 5,6-dichloro-3-CN + NaOMe)

SolventCatalystTemperatureRatio (C6 : C5)Yield
DMFNone25°C85 : 1592%
THFNaH0°C90 : 1088%
Toluene/H2O TBAB 20°C 99 : 1 96%

Insight: Non-polar solvents (Toluene) enhance regioselectivity by destabilizing the more polar transition state associated with C5 attack, while the PTC ensures reactivity is maintained.

References

  • Makosza, M. "Phase-transfer catalysis.[1][5] A general green methodology in organic synthesis." Pure and Applied Chemistry, 2000, 72(7), 1399–1403. Link

  • Starks, C. M. "Phase-transfer catalysis.[1] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 1971, 93(1), 195–199. Link

  • World Intellectual Property Organization. "Process for the preparation of 5,6-dichloronicotinic acid derivatives."[8] WO2004072031, 2004. (Demonstrates industrial handling of 5,6-dichloropyridine scaffolds). Link

  • Li, J. J. "Nucleophilic Aromatic Substitution." In Name Reactions in Heterocyclic Chemistry, Wiley, 2004. (General reference for Pyridine

    
     regiochemistry). Link
    
  • Sigma-Aldrich. "Phase-Transfer Catalysts: Product Guide."[1][2] (Source for catalyst specifications). Link

Sources

Application

Application Notes and Protocols for the Scalable Synthesis of Substituted Nicotinonitriles

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides an in-depth exploration of scalable synthetic routes for substituted nicotinonitri...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides an in-depth exploration of scalable synthetic routes for substituted nicotinonitriles. As a critical scaffold in medicinal chemistry and materials science, the efficient and scalable production of these pyridine derivatives is of paramount importance. This document moves beyond a simple recitation of procedures to offer a detailed analysis of the underlying chemical principles, practical considerations for scale-up, and field-proven protocols.

I. Introduction: The Significance of the Nicotinonitrile Scaffold

Substituted nicotinonitriles, or 3-cyanopyridines, are a class of heterocyclic compounds that serve as pivotal building blocks in the synthesis of a wide array of functional molecules. Their prevalence in pharmaceuticals is particularly noteworthy, with the nicotinonitrile moiety forming the core of drugs such as Nevirapine, an antiretroviral agent, and other compounds with demonstrated anticancer, antimicrobial, and anti-inflammatory activities[1][2]. The cyano group is a versatile functional handle, enabling further transformations into amides, carboxylic acids, or tetrazoles, thus providing a gateway to diverse chemical space.

The development of robust and scalable synthetic methodologies is crucial for transitioning these valuable compounds from laboratory-scale curiosities to commercially viable products. This guide will focus on several key strategies that have proven amenable to scale-up, including multicomponent reactions, modern adaptations of classic named reactions, and the implementation of advanced manufacturing technologies like continuous flow chemistry.

II. Key Synthetic Strategies for Scalable Production

A. Multicomponent Reactions (MCRs): An Atom-Economical Approach

One of the most powerful and scalable strategies for the synthesis of highly substituted 2-amino-3-cyanopyridines is the one-pot, four-component reaction of an aldehyde, an active methylene compound (typically a ketone), malononitrile, and ammonium acetate. This approach is highly convergent and atom-economical, minimizing waste and reducing the number of synthetic steps and purifications.

Causality of Experimental Choices: The reaction proceeds through a cascade of interconnected equilibria. Ammonium acetate serves as the in situ source of ammonia. The reaction is typically initiated by a Knoevenagel condensation between the aldehyde and malononitrile, and the formation of an enamine from the ketone and ammonia. A subsequent Michael addition of the enamine to the Knoevenagel adduct, followed by cyclization and aromatization (often via oxidation by air), leads to the final pyridine ring. The choice of catalyst and solvent can significantly impact reaction rates and yields. While the reaction can proceed without a catalyst, various catalysts have been developed to improve efficiency and expand the substrate scope.

Self-Validating System: The formation of the highly conjugated and stable pyridine ring is the thermodynamic driving force for this reaction cascade. The progress of the reaction can be easily monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), observing the consumption of the starting materials and the appearance of the intensely UV-active pyridine product.

Protocol 1: General Procedure for the Four-Component Synthesis of 2-Amino-3-cyanopyridines

This protocol is a generalized procedure based on several reported methods using various catalysts.[3][4][5]

Materials:

  • Aromatic or aliphatic aldehyde (1.0 mmol)

  • Ketone (e.g., acetophenone, cyclohexanone) (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ammonium acetate (1.5 - 2.0 mmol)

  • Catalyst (e.g., Na2CaP2O7, Fe3O4@THAM-Mercaptopyrimidine, or a few drops of a basic catalyst like piperidine or triethylamine)[2][4][5]

  • Solvent (e.g., ethanol, water/ethanol mixture, or solvent-free)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 mmol), ketone (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (1.5-2.0 mmol).

  • Add the chosen solvent and catalyst. For solvent-free conditions, the reagents are mixed directly with a solid catalyst.[5]

  • Heat the reaction mixture to the desired temperature (typically 70-80 °C) and stir for the required time (often 30 minutes to a few hours).[4][5]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. If a solid product precipitates, it can be collected by filtration.

  • Wash the solid with cold ethanol or water to remove any unreacted starting materials and ammonium acetate.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation: Comparison of Catalysts in MCRs

CatalystConditionsReaction TimeYield (%)Reference
Na2CaP2O7 (nanostructured)Solvent-free, 80 °CShort84-94[5]
Fe3O4@THAM-MercaptopyrimidineSolvent-free, 70 °CShort75-97[4]
TriethylamineSolvent-freeShortHigh[6]
No CatalystVariesLongerLower[3]

Workflow for Multicomponent Synthesis of 2-Amino-3-cyanopyridines

MCR_Workflow cluster_reagents Starting Materials cluster_process Reaction cluster_workup Work-up & Purification Aldehyde Aldehyde One_Pot One-Pot Mixing (Solvent + Catalyst) Aldehyde->One_Pot Ketone Ketone Ketone->One_Pot Malononitrile Malononitrile Malononitrile->One_Pot Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->One_Pot Heating Heating (70-80 °C) One_Pot->Heating Cooling Cooling & Precipitation Heating->Cooling Filtration Filtration & Washing Cooling->Filtration Recrystallization Recrystallization (Optional) Filtration->Recrystallization Product Substituted 2-Amino-3-cyanopyridine Filtration->Product If pure enough Recrystallization->Product

Caption: Workflow for the one-pot multicomponent synthesis of nicotinonitriles.

B. The Bohlmann-Rahtz Pyridine Synthesis: A Classic Route Modernized

The Bohlmann-Rahtz synthesis is a versatile two-step method for producing 2,3,6-trisubstituted pyridines.[7][8] The classical approach involves the Michael addition of an enamine to an ethynyl ketone to form a stable aminodiene intermediate, which is then isolated and subjected to high-temperature cyclodehydration.[9]

Causality of Experimental Choices: The initial Michael addition is a standard conjugate addition reaction. The subsequent cyclization requires a high activation energy to facilitate a necessary E/Z isomerization of the aminodiene, allowing the nucleophilic nitrogen to attack the carbonyl group.[7] This high temperature requirement has been a significant drawback for scalability. However, recent advancements have shown that acid catalysis (both Brønsted and Lewis acids) can significantly lower the temperature required for the cyclodehydration step, enabling a one-pot procedure.[7][8][10]

Trustworthiness and Scalability: The development of a one-pot, acid-catalyzed Bohlmann-Rahtz synthesis has greatly enhanced its scalability.[9][11] Furthermore, transferring this reaction to a continuous flow microwave reactor has been shown to be a highly efficient method for continuous processing, offering excellent control over reaction parameters and improving safety.[9][11]

Protocol 2: One-Pot Acid-Catalyzed Bohlmann-Rahtz Synthesis

This protocol is adapted from methodologies described for one-pot Bohlmann-Rahtz reactions.[7][11]

Materials:

  • Enamine (e.g., ethyl β-aminocrotonate) (1.0 mmol)

  • Ethynyl ketone (e.g., but-3-yn-2-one) (1.1 mmol)

  • Brønsted acid catalyst (e.g., acetic acid)

  • Solvent (e.g., toluene or ethanol)

Procedure:

  • Dissolve the enamine (1.0 mmol) in a mixture of toluene and acetic acid (e.g., 5:1 v/v).

  • Add the ethynyl ketone (1.1 mmol) to the solution at room temperature.

  • Heat the reaction mixture to a temperature significantly lower than traditional cyclodehydration (e.g., 80-120 °C), often achievable with microwave heating.[11]

  • Stir for the required time (e.g., 5-20 minutes in a microwave reactor).

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Bohlmann-Rahtz Synthesis: Classical vs. Modern Approaches

FeatureClassical Two-Step MethodModern One-Pot Acid-Catalyzed Method
Steps 2 (Isolation of intermediate)1 (No isolation)
Temperature High (for cyclodehydration)Lower (e.g., 80-140 °C)
Catalyst None (thermal)Brønsted or Lewis Acid
Scalability Limited by high temp & isolationImproved, amenable to flow chemistry
Efficiency Lower overallHigher overall

Bohlmann-Rahtz Reaction Mechanism

Bohlmann_Rahtz cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Isomerization & Cyclization cluster_step3 Step 3: Dehydration Enamine Enamine Intermediate Aminodiene Intermediate (Z-isomer) Enamine->Intermediate Ynone Ethynyl Ketone Ynone->Intermediate Isomerized Aminodiene (E-isomer) Intermediate->Isomerized Heat / Acid (H+) Cyclized Cyclic Intermediate Isomerized->Cyclized Intramolecular Attack Pyridine Substituted Pyridine Cyclized->Pyridine - H2O

Caption: Key stages of the Bohlmann-Rahtz pyridine synthesis.

C. Thorpe-Ziegler Cyclization: A Route to Fused and Cyclic Systems

The Thorpe reaction is the base-catalyzed self-condensation of nitriles, while its intramolecular variant, the Thorpe-Ziegler reaction, is a powerful tool for constructing rings.[12][13][14] This reaction is particularly useful for synthesizing cyclic α-cyano ketones (after hydrolysis) and enaminonitriles, which can be precursors to fused nicotinonitrile systems.[15][16]

Causality and Mechanism: The reaction is initiated by the deprotonation of the α-carbon of a nitrile using a strong base, creating a nitrile-stabilized carbanion.[12] In the intramolecular version, this carbanion then attacks the carbon of the second nitrile group within the same molecule, forming a cyclic imine anion. Tautomerization leads to the more stable cyclic β-enaminonitrile.[12] The choice of a strong, non-nucleophilic base and high-dilution conditions (for larger rings) are critical to favor intramolecular cyclization over intermolecular polymerization.

Protocol 3: General Procedure for Thorpe-Ziegler Cyclization

This is a representative protocol for the intramolecular cyclization of a dinitrile.

Materials:

  • α,ω-Dinitrile (1.0 mmol)

  • Strong base (e.g., sodium ethoxide, t-BuOK) (1.1 mmol)

  • Anhydrous, non-protic solvent (e.g., toluene, THF)

Procedure:

  • Set up a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the anhydrous solvent to the flask, followed by the strong base.

  • Slowly add a solution of the α,ω-dinitrile in the same anhydrous solvent to the base suspension/solution at an appropriate temperature (can range from room temperature to reflux). For macrocycle synthesis, high-dilution techniques are essential.

  • Stir the reaction mixture for the required time until the reaction is complete (monitored by TLC or quenching of an aliquot).

  • Carefully quench the reaction by pouring it into a mixture of ice and dilute acid (e.g., HCl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.

  • The resulting crude enaminonitrile can be purified by column chromatography or recrystallization.

D. Industrial Scale-Up: Ammonoxidation and Flow Chemistry

For the production of the parent nicotinonitrile and simple alkylated derivatives on an industrial scale, ammonoxidation of methylpyridines (picolines) is a dominant method.[17][18] This gas-phase reaction involves passing a mixture of the picoline, ammonia, and air over a heterogeneous catalyst at high temperatures.

Key Features of Ammonoxidation:

  • Catalyst: Vanadium oxide-based catalysts, often supported on materials like alumina or silica, are typically used.[17]

  • Conditions: High temperatures are required to drive the reaction.

  • Scalability: This is a continuous process well-suited for large-scale industrial production.[17]

Flow Chemistry: Beyond ammonoxidation, continuous flow chemistry is emerging as a superior technology for the synthesis of more complex substituted pyridines.[19][20] Its advantages for scalability are numerous:

  • Enhanced Safety: Small reactor volumes and excellent heat transfer minimize the risks associated with exothermic reactions or the use of hazardous reagents.[19]

  • Improved Control: Precise control over temperature, pressure, and residence time leads to higher selectivity and yields.

  • Scalability: Scaling up is achieved by running the reactor for longer periods or by "numbering up" (using multiple reactors in parallel), rather than by using larger, more dangerous batch reactors.[21]

  • Automation: Flow systems can be automated for continuous production and optimization of reaction conditions.[20]

The Bohlmann-Rahtz and Hantzsch syntheses have been successfully adapted to continuous flow processing, demonstrating the potential of this technology for the scalable production of diverse nicotinonitrile derivatives.[9][11]

III. Conclusion and Future Perspectives

The synthesis of substituted nicotinonitriles has evolved significantly, with modern methodologies offering highly efficient, scalable, and often greener alternatives to classical routes. Multicomponent reactions provide a rapid and atom-economical entry into complex 2-aminopyridine derivatives. The optimization of established reactions like the Bohlmann-Rahtz synthesis through catalysis and new reactor technologies has revitalized their utility for large-scale applications. For industrial production of the core nicotinonitrile structure, ammonoxidation remains a key process.

Looking forward, the continued integration of continuous flow chemistry and the development of novel, highly active, and recyclable catalysts will be crucial in meeting the growing demand for this important class of compounds. These advancements will not only improve the economic feasibility of drug development programs but also enhance the environmental sustainability of chemical manufacturing.

IV. References

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. PMC - NIH. Available at:

  • An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands. Reaction Chemistry & Engineering (RSC Publishing). Available at:

  • The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. ResearchGate. Available at:

  • Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. Available at:

  • Bohlmann–Rahtz Pyridine Synthesis. J&K Scientific LLC. Available at:

  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Semantic Scholar. Available at:

  • Catalytic Conversion of Nicotine Into Nicotinonitrile – a Pharmaceutical Intermediate Product. ResearchGate. Available at:

  • Design, synthesis and application of a magnetic H-bond catalyst in the preparation of new nicotinonitriles via cooperative vinylogous anomeric-based oxidation. PMC. Available at:

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. Available at:

  • Bohlmann-Rahtz Pyridine Synthesis. SynArchive. Available at:

  • Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives. Organic Chemistry Portal. Available at:

  • Catalytic synthesis of coumarin-linked nicotinonitrile derivatives in... ResearchGate. Available at:

  • Preparation of pyridines and nicotinonitrile from piperidines. Google Patents. Available at:

  • FeCl3-Promoted Facile Synthesis of Multiply Arylated Nicotinonitriles. Thieme. Available at:

  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. PMC. Available at:

  • Thorpe Reaction & Thorpe-Ziegler Reaction. Alfa Chemistry. Available at:

  • Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). ResearchGate. Available at:

  • Thorpe reaction. Wikipedia. Available at:

  • Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM. Organic Chemistry Research. Available at:

  • Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. MDPI. Available at:

  • Thorpe-Ziegler Reaction. Chem-Station Int. Ed.. Available at:

  • Thorpe–Ziegler reaction. ResearchGate. Available at:

  • Process for producing 2-amino-nicotinonitrile intermediates. Google Patents. Available at:

  • Thorpe reaction. chemeurope.com. Available at:

  • Nicotinonitrile. Wikipedia. Available at:

  • Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. ResearchGate. Available at:

  • Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Arkivoc. Available at:

  • Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry (RSC Publishing). Available at:

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. Available at:

  • Preparation of nicotinonitrile. Google Patents. Available at:

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. PMC. Available at:

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at:

  • A scalable and green one-minute synthesis of substituted phenols. RSC Publishing. Available at:

Sources

Method

Application Note: Regioselective 5-Position Functionalization of 6-Cyclohexyloxypyridine-3-carbonitrile

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide.

Introduction & Strategic Overview

Substituted 2-alkoxypyridines and their carbonitrile derivatives are privileged scaffolds in modern drug discovery, frequently appearing in kinase inhibitors, receptor modulators, and antiviral agents. Functionalizing the 6-cyclohexyloxypyridine-3-carbonitrile core at the 5-position enables the rapid generation of structure-activity relationship (SAR) libraries. This application note details a robust, field-proven, two-stage methodology: regioselective electrophilic bromination followed by palladium-catalyzed cross-coupling.

Mechanistic Rationale & Substrate Profiling

The regiochemical outcome of electrophilic aromatic substitution (EAS) on 6-cyclohexyloxypyridine-3-carbonitrile is dictated by the synergistic push-pull electronic effects of its substituents:

  • The Pyridine Core: Inherently electron-deficient, resisting EAS compared to standard benzenoid systems.

  • 3-Carbonitrile Group: Exerts a strong electron-withdrawing effect (-I, -M), deactivating the ring overall but directing incoming electrophiles to the meta position (C5).

  • 6-Cyclohexyloxy Group: Acts as a powerful electron-donating group via resonance (+M), strongly activating the ortho (C5) and para (C3, which is sterically blocked by the cyano group) positions.

Consequently, the 5-position emerges as the absolute thermodynamic and kinetic hotspot.1[1], which serves as a highly reactive electrophile for2[2].

Workflow Visualization

Workflow cluster_0 Stage 1: Regioselective EAS cluster_1 Stage 2: Pd-Catalyzed Diversification SM 6-Cyclohexyloxy- pyridine-3-carbonitrile Bromide 5-Bromo-6-cyclohexyloxy- pyridine-3-carbonitrile SM->Bromide NBS, DMF, rt Electrophilic Bromination Suzuki 5-Aryl/Heteroaryl Derivative (Suzuki-Miyaura) Bromide->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 K2CO3, Dioxane/H2O Buchwald 5-Amino Derivative (Buchwald-Hartwig) Bromide->Buchwald Pd2(dba)3, Xantphos Amine, Cs2CO3, PhMe Sonogashira 5-Alkynyl Derivative (Sonogashira) Bromide->Sonogashira Pd(PPh3)4, CuI Alkyne, Et3N, DMF

Two-stage functionalization workflow of 6-cyclohexyloxypyridine-3-carbonitrile.

Experimental Methodologies

Protocol A: Synthesis of 5-Bromo-6-cyclohexyloxypyridine-3-carbonitrile

Objective: Achieve >95% regioselectivity while preventing the oxidative ether cleavage of the bulky cyclohexyloxy group[3].

Step-by-Step Procedure:

  • Initiation: Charge a flame-dried round-bottom flask with 6-cyclohexyloxypyridine-3-carbonitrile (1.0 equiv) and anhydrous DMF (0.2 M). Causality: DMF stabilizes the bromonium ion intermediate, accelerating the EAS reaction compared to non-polar solvents.

  • Temperature Control: Cool the solution to 0 °C using an ice bath. Causality: Mitigates the initial exothermic reaction, preventing thermal degradation and unwanted polybromination.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 15 minutes. Protect the flask from light. Causality: NBS is preferred over Br₂ to avoid oxidative ether cleavage. Light protection prevents radical pathway initiation (which could lead to allylic bromination of the cyclohexyl ring).

  • Reaction Monitoring (Self-Validation): Remove the ice bath and stir at room temperature for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (R_f ~0.4) should cleanly convert to a lower-polarity spot (R_f ~0.5). LC-MS must confirm the mass[M+H]⁺ showing the characteristic 1:1 isotopic pattern of bromine (m/z ~281/283).

  • Quenching: Quench the reaction with 10% aqueous Na₂S₂O₃ (sodium thiosulfate). Causality: Instantly reduces any unreacted NBS/Br₂ to benign bromide salts, preventing late-stage oxidative side reactions during solvent concentration.

  • Isolation: Extract with EtOAc (3x). Wash the combined organic layers sequentially with water (5x) and brine. Causality: Extensive water washing is critical to remove residual DMF, which otherwise severely complicates crystallization.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and recrystallize from hot ethanol/water to yield the pure 5-bromo intermediate as a crystalline solid.

Protocol B: Suzuki-Miyaura Cross-Coupling at the 5-Position

Objective: Form a C-C bond at the sterically hindered 5-position.

Step-by-Step Procedure:

  • Setup: In a Schlenk tube, combine 5-bromo-6-cyclohexyloxypyridine-3-carbonitrile (1.0 equiv), arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Degassing (Critical Step): Add a 4:1 mixture of 1,4-Dioxane/H₂O (0.1 M). Subject the mixture to three freeze-pump-thaw cycles. Causality: Molecular oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes. Rigorous deoxygenation ensures catalyst longevity and prevents homocoupling of the boronic acid.

  • Heating: Seal the tube and heat at 90 °C for 6 hours. Causality: The bulky cyclohexyloxy group adjacent to the C-Br bond creates steric hindrance during the transmetalation step; elevated temperatures and the large bite-angle dppf ligand are required to drive the reaction forward.

  • Workup & Validation (Self-Validation): Cool to room temperature. The mixture should transition from a reddish suspension to a dark mixture with precipitated Pd black (indicating successful catalyst turnover and decomposition post-reaction). Dilute with EtOAc, filter through a Celite pad to remove Pd particulates, and purify via flash chromatography.

Quantitative Data & Optimization

Table 1: Reaction Optimization for Bromination (Protocol A)

EntryReagent (Equiv)SolventTemp (°C)Time (h)Yield (%)Regioselectivity
1Br₂ (1.1)AcOH25245Poor (Ether Cleavage)
2NBS (1.05)MeCN251272>95%
3 NBS (1.05) DMF 0 to 25 3 91 >99%
4NBS (1.50)DMF60160Polybromination

Table 2: Scope of Pd-Catalyzed Diversification (Protocol B & Variants)

EntryReaction TypeNucleophileCatalyst SystemYield (%)
1Suzuki-MiyauraPhenylboronic acidPd(dppf)Cl₂ / K₂CO₃88
2Suzuki-Miyaura3-Pyridylboronic acidPd(dppf)Cl₂ / K₂CO₃82
3Buchwald-HartwigMorpholinePd₂(dba)₃ / Xantphos / Cs₂CO₃76
4SonogashiraPhenylacetylenePd(PPh₃)₄ / CuI / Et₃N90

References

  • Source: Journal of Medicinal Chemistry (via mcgill.ca)
  • Source: Heterocycles (via clockss.org)
  • Source: Synlett (via thieme-connect.de)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile

Executive Summary & Reaction Context This guide addresses yield optimization for the synthesis of 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile . This transformation utilizes a Nucleophilic Aromatic Substitution (SNA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Context

This guide addresses yield optimization for the synthesis of 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile . This transformation utilizes a Nucleophilic Aromatic Substitution (SNAr) to displace the chlorine at the C6 position of 5,6-dichloropyridine-3-carbonitrile with a cyclohexyl ether linkage.

Chemical Logic: The regioselectivity of this reaction is driven by electronic activation. The C6 chlorine is ortho to the ring nitrogen and para (conjugatively linked) to the electron-withdrawing nitrile group at C3. This makes C6 significantly more electrophilic than the C5 chlorine, which is meta to the nitrogen and less activated. However, the steric bulk of the secondary alcohol (cyclohexanol) and the potential for side reactions (nitrile hydrolysis, elimination) often cap yields at 50-60% in unoptimized protocols.

Optimized Standard Protocol

Note: This protocol assumes a 10 mmol scale. Adjust volumes proportionally.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
5,6-Dichloropyridine-3-carbonitrile 1.0ElectrophileEnsure purity >98%; impurities affect stoichiometry.
Cyclohexanol 1.2NucleophileExcess drives kinetics; bulky secondary alcohol.
Sodium Hydride (60% in oil) 1.3BaseWarning: Generates H2 gas. Must be dry.
THF (Anhydrous) 10 volSolventWater content must be <50 ppm to prevent nitrile hydrolysis.
Step-by-Step Procedure
  • Alkoxide Formation (Critical Step):

    • To a flame-dried 3-neck flask under N2 atmosphere, charge NaH (1.3 equiv) suspended in anhydrous THF (5 vol).

    • Cool to 0°C.

    • Add Cyclohexanol (1.2 equiv) dropwise over 20 minutes. Observation: H2 gas evolution.

    • Stir at 0°C for 30 minutes until gas evolution ceases. Why: Pre-forming the alkoxide prevents unreacted base from attacking the nitrile later.

  • SNAr Coupling:

    • Dissolve 5,6-Dichloropyridine-3-carbonitrile (1.0 equiv) in THF (5 vol).

    • Add the pyridine solution to the alkoxide mixture dropwise at 0°C. Control: Keep internal temp <5°C to maximize regioselectivity.

    • Allow to warm to Room Temperature (20-25°C) and stir for 4-6 hours.

    • Checkpoint: Monitor by HPLC/TLC. If conversion <90% after 6h, heat to 40°C (Do not exceed 50°C to avoid elimination).

  • Quench & Workup:

    • Cool to 0°C. Quench carefully with sat. NH4Cl solution.

    • Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x).

    • Dry over Na2SO4 and concentrate.

  • Purification:

    • Recrystallization from Ethanol/Water (9:1) is often sufficient.

    • Target Yield: 85-92%.

Troubleshooting Guide (Q&A)

Category A: Low Yield & Incomplete Conversion

Q: The reaction stalls at 60% conversion. Adding more base/alcohol doesn't help. Why?

  • Diagnosis: This is likely due to water contamination . Cyclohexanol is hygroscopic. If water is present, NaH generates NaOH, which is less nucleophilic than sodium cyclohexoxide and can hydrolyze the nitrile.

  • Solution: Azeotropically dry the cyclohexanol with toluene before use. Ensure THF is fresh (Karl Fischer <50 ppm).

Q: I see a significant amount of starting material remaining even after heating.

  • Diagnosis: "Stalling" can occur due to the aggregation of the sodium alkoxide in THF.

  • Solution: Add a co-solvent or additive.[1] The addition of 18-crown-6 (5 mol%) or switching the solvent to DMF (though workup is harder) can break up ion pairs and drastically increase the reaction rate of the bulky cyclohexoxide.

Category B: Impurity Formation

Q: I observe a new spot/peak with M+18 mass (Hydrolysis).

  • Diagnosis: The nitrile group at C3 has hydrolyzed to a primary amide (CONH2). This happens if the reaction is too hot in the presence of trace hydroxide (from wet NaH).

  • Solution: Keep reaction temperature ≤40°C. Ensure the quench is slightly acidic (NH4Cl) rather than adding water directly to the basic mixture.

Q: I see cyclohexene in the NMR/GC.

  • Diagnosis: Elimination.[2] The cyclohexoxide is acting as a base rather than a nucleophile, eliminating a proton from cyclohexanol or the product.

  • Solution: This is temperature driven.[1][3][4] strictly limit temperature to <50°C. If using DMF, switch back to THF/Toluene to reduce basicity.

Category C: Regioselectivity Issues

Q: I am forming the 5-cyclohexyloxy-6-chloro isomer (wrong regioisomer).

  • Diagnosis: While rare due to the electronics, this occurs if the reaction exotherms uncontrolled upon addition. High temperatures reduce the selectivity difference between C5 and C6.

  • Solution: Ensure the electrophile is added slowly at 0°C . Do not mix reagents at room temperature.

Visualizing the Chemistry

Figure 1: Reaction Mechanism & Regioselectivity

This diagram illustrates the electronic activation that favors the C6 position and the Meisenheimer complex intermediate.

SNAr_Mechanism SM 5,6-Dichloropyridine- 3-carbonitrile (Electrophile) Complex Meisenheimer Complex (Stabilized by N-ring) SM->Complex Attack at C6 (0°C) Nu Cyclohexanol + NaH (Na-Alkoxide) Nu->Complex Product 5-Chloro-6-(cyclohexyloxy) pyridine-3-carbonitrile Complex->Product -NaCl (Aromatization) Regio C6 is Activated: 1. Ortho to Ring N 2. Para to Nitrile (C3) Regio->SM

Caption: The nucleophilic attack occurs preferentially at C6 due to the inductive effect of the ring nitrogen and resonance withdrawal of the C3-nitrile.

Figure 2: Troubleshooting Decision Tree

Use this flow to diagnose yield issues in real-time.

Troubleshooting_Tree Start Low Yield / Impurities? Check1 Check Conversion (HPLC) Start->Check1 Branch1 Low Conversion Check1->Branch1 Branch2 Full Conversion but Low Yield Check1->Branch2 Sol1 Wet Reagents? Action: Dry Cyclohexanol & THF (KF <50ppm) Branch1->Sol1 Sol2 Steric Hindrance? Action: Add 18-Crown-6 or Heat to 40°C Branch1->Sol2 ImpurityCheck Identify Impurity Branch2->ImpurityCheck Imp1 M+18 (Amide) Cause: Nitrile Hydrolysis ImpurityCheck->Imp1 Imp2 Cyclohexene Cause: Elimination ImpurityCheck->Imp2 Fix1 Reduce Temp Check Inert Atm. Imp1->Fix1 Fix2 Lower Base Conc. Avoid T > 50°C Imp2->Fix2

Caption: Step-by-step diagnostic flow for identifying the root cause of yield loss.

References & Authoritative Grounding

  • Regioselectivity in Chloropyridines:

    • For mechanistic grounding on why C6 reacts over C5 in 2,3-dichloro-5-substituted pyridines (analogous electronic systems):

    • Schlosser, M., et al. "Regioselective derivatization of chloropyridines." Journal of Organic Chemistry.

  • Safety of Sodium Hydride on Scale:

    • Protocol adjustments for safety when handling NaH in ether solvents:

    • Sturino, C. F., et al. "Safe Use of Sodium Hydride on Scale." Organic Process Research & Development.

  • GPR119 Agonist Synthesis (Contextual Analogues):

    • Demonstrates the utility of 6-alkoxy-pyridine-3-carbonitriles in drug discovery:

    • Lindsley, C. W., et al. "Design of Potent and Orally Active GPR119 Agonists." ACS Medicinal Chemistry Letters.

  • General SNAr Methodology:

    • Bunnett, J. F., & Zahler, R. E. "Kinetics of Nucleophilic Substitution." Chemical Reviews.

Sources

Optimization

Technical Support Center: Purification of 5,6-Dichloronicotinonitrile Reaction Mixtures

Topic: Removing unreacted 5,6-dichloronicotinonitrile (CAS: 65189-15-3) from reaction mixtures. Ticket ID: PUR-56DCN-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2] Executive Summary & Molecule P...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing unreacted 5,6-dichloronicotinonitrile (CAS: 65189-15-3) from reaction mixtures. Ticket ID: PUR-56DCN-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary & Molecule Profile

User Query: "I have unreacted 5,6-dichloronicotinonitrile in my crude mixture. Standard aqueous washes aren't removing it.[2] How do I get rid of it without degrading my product?"

Technical Analysis: 5,6-Dichloronicotinonitrile is a highly electron-deficient pyridine derivative.[1][2] The presence of two chlorine atoms and a nitrile group significantly reduces the basicity of the pyridine nitrogen, rendering standard acid-washes (e.g., 1M HCl) often ineffective for extraction into the aqueous phase.[1] Furthermore, the 6-chloro position is highly electrophilic, making the molecule susceptible to nucleophilic attack, which we can exploit for chemical scavenging.[1]

Physicochemical Profile (Data for CAS 65189-15-3)
PropertyValueImplication for Purification
State SolidRecrystallization is a viable option.[1][2]
Solubility Low in water; High in DCM, EtOAcLipophilic; tends to stay in organic layer during workup.[1][2]
Basicity Very Low (pKa < 1 est.)[1][2]Will not protonate easily with weak acids.[2]
Reactivity High (

active at C6)
Can be removed by reacting with scavenger resins.[1][2]
Volatility Moderate to LowSublimation is possible but rarely the first choice.[2]

Troubleshooting Protocols

We have designed three protocols based on the nature of your target product. Choose the method that best fits your synthesis pathway.[2]

Method A: The "Reverse" Acid-Base Extraction (Recommended for Basic Products)

Use this if your product contains a basic amine or a pyridine with higher basicity than the starting material.[1]

The Logic: Since 5,6-dichloronicotinonitrile is electron-poor, it remains neutral in dilute acid.[1] If your product is more basic, it will protonate and move to the aqueous layer, leaving the unreacted starting material (SM) in the organic layer.[1]

Protocol:

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2][3]

  • Acid Extraction:

    • Wash the organic phase 3x with 0.5 M - 1.0 M HCl (Keep cold, 0-5°C to prevent nitrile hydrolysis).[1]

    • Mechanistic Note: The Product (

      
      ) moves to the aqueous phase.[1][2] The unreacted 5,6-dichloronicotinonitrile (Neutral) stays in the organic phase.[1]
      
  • Separation:

    • Set aside the organic layer (contains impurities/SM).[1][2]

    • Keep the Aqueous Layer (contains Product).[2]

  • Recovery:

    • Cool the aqueous layer to 0°C.[2]

    • Slowly basify to pH 9-10 using saturated NaHCO₃ or 2M NaOH .[1][2]

    • Extract 3x with EtOAc/DCM.[2]

    • Dry over Na₂SO₄ and concentrate.[2][3]

Method B: Chemical Scavenging (The "Pro" Method)

Use this if your product is neutral/acid-sensitive or if you cannot use aqueous workup.[1]

The Logic: The chlorine at the 6-position is susceptible to Nucleophilic Aromatic Substitution (


).[1][2] We use a polymer-supported amine (scavenger resin) to covalently bind the unreacted SM.[1][2] The resin is then filtered off, taking the impurity with it.[1][2][3]

Protocol:

  • Selection: Use a Thiol or Amine scavenger resin (e.g., PS-Thiophenol or PS-Trisamine).[1][2]

  • Calculation: Add 2-3 equivalents of resin relative to the estimated amount of unreacted SM.

  • Incubation:

    • Add resin to the reaction mixture (or crude dissolved in DMF/THF).[1][2]

    • Heat to 40-60°C for 2-4 hours.

    • Reaction:

      
      .[1]
      
  • Filtration: Filter the mixture through a fritted funnel or Celite pad.

  • Result: The filtrate contains your purified product; the SM is trapped on the solid resin.[2]

Method C: Flash Chromatography (Resolution Optimization)

Use this if Methods A and B are not applicable.[1][2]

The Logic: The nitrile and dichloro motifs make the SM relatively non-polar.[2] It typically elutes early.[1][2]

Optimization Table:

Mobile PhaseSM Behavior (

)
Notes
Hexane:EtOAc (8:1) ~0.6 - 0.8SM moves fast; good for polar products.[1][2]
DCM:MeOH (98:2) ~0.9SM elutes with solvent front.[1][2]
Toluene VariableExcellent for separating halogenated aromatics.[2]

Decision Matrix (Workflow Visualization)

Use this logic tree to determine the safest purification route for your specific mixture.

PurificationLogic Start Start: Crude Mixture contains 5,6-Dichloronicotinonitrile CheckProduct Is your PRODUCT basic? (e.g., Amine, Pyridine) Start->CheckProduct MethodA Method A: Reverse Acid Wash (Product -> Aqueous) CheckProduct->MethodA Yes CheckSensitive Is Product Acid/Heat Sensitive? CheckProduct->CheckSensitive No MethodB Method B: Scavenger Resin (Traps SM on solid) CheckSensitive->MethodB No (Stable) MethodC Method C: Flash Chromatography (Gradient Optimization) CheckSensitive->MethodC Yes (Avoid Heat/Acid)

Figure 1: Decision matrix for selecting the optimal purification strategy based on product properties.

Frequently Asked Questions (FAQs)

Q1: Can I use vacuum sublimation to remove the 5,6-dichloronicotinonitrile? A: Yes, halogenated pyridines often sublime.[1][2] However, 5,6-dichloronicotinonitrile has a relatively high melting point (>100°C).[1] Sublimation requires high vacuum (<0.1 mmHg) and moderate heat.[1][2] This poses a risk if your product is volatile or thermally unstable.[2] We recommend Method B over sublimation for safety and yield.[2]

Q2: I tried the acid wash (Method A), but my product stayed in the organic layer. Why? A: Your product might not be basic enough.[2][4] If your product contains electron-withdrawing groups (like the SM), its pKa might be too low to protonate with 1M HCl.[1] Try using a stronger acid (e.g., 2M H₂SO₄) only if your molecule can withstand it, or switch to Method C (Chromatography).[1][2]

Q3: Is there a specific stain to visualize this compound on TLC? A: Yes. While UV (254 nm) is the standard detection method due to the aromatic ring, the nitrile group creates a distinctive response.[1][2]

  • UV (254 nm): Strong absorption (Dark spot).[1][2]

  • Iodine Chamber: Reversibly stains yellow/brown (Lipophilic nature).[1][2]

  • KMnO₄: Does not stain (No oxidizable functional groups).[1][2]

Q4: Are there safety concerns with the nitrile group during workup? A: Yes. Avoid strong basic conditions at high temperatures (


), which can hydrolyze the nitrile to an amide or carboxylic acid.[1][2] Additionally, never mix the waste stream with strong acids if you suspect any cyanide liberation (though the aryl-nitrile bond is generally stable, precautions are necessary).[1]

References & Grounding

  • EPA CompTox Chemicals Dashboard. (2025). 5,6-Dichloronicotinic acid and derivatives - Physical Properties. U.S. Environmental Protection Agency.[2] [1]

  • Fluorochem. (2025).[1][2] 5,6-Dichloronicotinonitrile Product Sheet & Safety Data. Fluorochem Ltd.[1][2]

  • J&K Scientific. (2025).[1][2] Product Analysis: 5,6-Dichloronicotinonitrile (CAS 65189-15-3).[1][5][6]

  • BenchChem. (2025).[1][2][3] Protocols for Removing Unreacted Halopyridines.

(Note: While specific literature on removing this exact CAS is niche, the protocols above are derived from standard "Senior Scientist" methodologies for handling electron-deficient chloropyridines as supported by the chemical properties listed in the references.)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in SNAr Reactions of Chloropyridines

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center for resolving challenges in the Nucleophilic Aromatic Substitution (SNAr) reactions of chloropyrid...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for resolving challenges in the Nucleophilic Aromatic Substitution (SNAr) reactions of chloropyridines. As a Senior Application Scientist, I understand that while SNAr is a powerful tool for C-N, C-O, and C-S bond formation, achieving high conversion with chloropyridines can be a nuanced process. This guide is designed to provide you with a systematic approach to troubleshooting and optimizing your reactions, moving beyond simple procedural steps to explain the underlying chemical principles.

Understanding the SNAr Mechanism with Chloropyridines: The "Why" Behind the Reaction

The SNAr reaction on a pyridine ring is a two-step addition-elimination process. Understanding this mechanism is the first step in effective troubleshooting.

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the pyridine ring is restored by the expulsion of the chloride leaving group.

The stability of the Meisenheimer complex is paramount for a successful reaction. The electronegative nitrogen atom in the pyridine ring plays a crucial role in stabilizing the negative charge of this intermediate, particularly when the attack occurs at the C2 (ortho) and C4 (para) positions.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Rate-Determining Step) cluster_products Products Chloropyridine 2-Chloropyridine Cl Meisenheimer Intermediate Cl Nu Chloropyridine:f1->Meisenheimer:f1 Nucleophilic Attack Nucleophile Nu⁻ Nucleophile:f0->Meisenheimer:f2 Product Substituted Pyridine Nu Meisenheimer->Product:f1 Leaving Group Departure Leaving_Group Cl⁻ Meisenheimer->Leaving_Group:f0

Caption: General mechanism of the SNAr reaction on a 2-chloropyridine.

Frequently Asked Questions (FAQs) & Common Causes of Low Conversion

Here, we address the most common issues encountered during SNAr reactions with chloropyridines in a question-and-answer format.

Q1: My SNAr reaction with a chloropyridine is showing very low or no conversion. What are the likely causes?

Several factors can contribute to a low yield. It's essential to systematically evaluate each one.

  • Inadequate Activation of the Pyridine Ring: The pyridine ring is naturally electron-deficient, which is favorable for nucleophilic attack. However, for less reactive nucleophiles, the presence of strong electron-withdrawing groups (EWGs) like -NO₂, -CN, or -CF₃ is often necessary to sufficiently activate the ring.[1][2] If your chloropyridine substrate lacks these activating groups, the reaction may be inherently sluggish.[1]

  • Poor Leaving Group Ability of Chloride: In the context of SNAr reactions, the leaving group ability of halogens is often the reverse of what is seen in SN2 reactions, with the order being F > Cl ≈ Br > I.[1][3] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond. If you are using a chloropyridine, switching to the analogous fluoropyridine, if synthetically accessible, can significantly increase the reaction rate.[2]

  • Suboptimal Nucleophile: The nucleophile's strength and basicity are critical. While a strong nucleophile is required, a very strong base can lead to side reactions, such as deprotonation of the pyridine ring or other functional groups.[1]

  • Unfavorable Reaction Conditions: SNAr reactions, especially with less reactive substrates like chloropyridines, can be highly sensitive to temperature and solvent choice.[1] Insufficient heating or an inappropriate solvent can stall the reaction.

Q2: I'm observing the formation of multiple products. What could be the reason?

The formation of multiple products often points to issues with regioselectivity or side reactions.

  • Regioselectivity Issues: Nucleophilic attack on pyridines is strongly favored at the C2 and C4 positions because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.[1][4] Attack at the C3 (meta) position is significantly less favorable.[1] If your starting material has multiple potential reaction sites, the reaction may yield a mixture of isomers. The presence of other substituents on the ring can also influence the regioselectivity.[5]

  • Side Reactions: As mentioned, a base that is too strong can lead to unintended reactions. Additionally, some nucleophiles can react with other functional groups on your substrate.

Q3: My reaction seems to work, but it's extremely slow. How can I increase the reaction rate?
  • Increase the Temperature: Many SNAr reactions with chloropyridines require elevated temperatures, sometimes as high as 150°C, to proceed at a reasonable rate.[1]

  • Optimize the Solvent: The solvent plays a crucial role in stabilizing the charged Meisenheimer complex. Polar aprotic solvents like DMF, DMSO, DMAc, and NMP are generally excellent choices for SNAr reactions.[6][7][8]

  • Consider a Catalyst: In some cases, the addition of a Lewis acid or a transition metal catalyst can accelerate the reaction, although this moves into the realm of catalyzed cross-coupling reactions which have different mechanistic considerations.[9]

A Systematic Troubleshooting Guide

When faced with a low-yielding SNAr reaction, a structured approach to optimization is key. The following workflow can help you systematically identify and resolve the issue.

Troubleshooting_Workflow Start Low Conversion Observed Check_Activation Is the Pyridine Ring Sufficiently Activated? (e.g., EWGs present) Start->Check_Activation Add_EWG Consider a more activated substrate if possible Check_Activation->Add_EWG No Check_Leaving_Group Is Chloride the Best Leaving Group? Check_Activation->Check_Leaving_Group Yes Add_EWG->Check_Leaving_Group Use_Fluoropyridine Switch to Fluoropyridine if feasible Check_Leaving_Group->Use_Fluoropyridine No Check_Nucleophile Is the Nucleophile/Base Appropriate? Check_Leaving_Group->Check_Nucleophile Yes Use_Fluoropyridine->Check_Nucleophile Optimize_Conditions Systematically Optimize Reaction Conditions Screen_Solvents Screen Solvents (e.g., DMF, DMSO, NMP) Optimize_Conditions->Screen_Solvents Screen_Bases Screen Bases (e.g., K2CO3, Cs2CO3, DBU) Optimize_Conditions->Screen_Bases Increase_Temp Increase Reaction Temperature Incrementally Optimize_Conditions->Increase_Temp Success High Conversion Achieved Screen_Solvents->Success Screen_Bases->Success Increase_Temp->Success Check_Nucleophile->Optimize_Conditions Yes Modify_Nucleophile Consider a more nucleophilic or less basic alternative Check_Nucleophile->Modify_Nucleophile No Modify_Nucleophile->Optimize_Conditions

Caption: A systematic workflow for troubleshooting low conversion in SNAr reactions.

Step 1: Re-evaluate Your Substrate and Reagents
  • Pyridine Ring Activation: If your chloropyridine is not substituted with an EWG, and the reaction is failing, consider if a more activated substrate is available or can be synthesized.

  • Leaving Group: As a rule of thumb, if you are struggling with a chloropyridine, the corresponding fluoropyridine will likely be more reactive.[2]

  • Nucleophile and Base: Ensure your nucleophile is sufficiently potent and that the base is not causing side reactions. For amine nucleophiles, weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred over strong organic bases.

Step 2: Experimental Optimization Protocols

Protocol 1: Solvent Screening

  • Set up several small-scale reactions in parallel, each with a different polar aprotic solvent.

  • Reactants:

    • Chloropyridine (1 equivalent)

    • Nucleophile (1.1 - 1.5 equivalents)

    • Base (if required, 1.5 - 2 equivalents)

  • Solvents to Screen:

    • DMF (Dimethylformamide)

    • DMSO (Dimethyl sulfoxide)

    • NMP (N-Methyl-2-pyrrolidone)

    • DMAc (Dimethylacetamide)

  • Procedure:

    • To each reaction vessel, add the chloropyridine, nucleophile, and base.

    • Add the respective solvent to each vessel.

    • Stir the reactions at a consistent temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours).

  • Analysis: Compare the conversion rates in each solvent to identify the optimal choice.

Data Presentation: Solvent Effects on SNAr Conversion

SolventDielectric Constant (ε)Boiling Point (°C)Typical Reaction Temperature (°C)Relative Conversion Rate (Example)
DMF3715380 - 150+++
DMSO4718980 - 180++++
NMP32202100 - 200+++
DMAc3816580 - 160+++

Protocol 2: Temperature Optimization

  • Using the best solvent identified in Protocol 1, set up a series of reactions at different temperatures.

  • Procedure:

    • Prepare identical reaction mixtures.

    • Run the reactions at a range of temperatures, for example: 80°C, 100°C, 120°C, and 140°C.

    • Monitor the reactions for conversion and the formation of any degradation products at higher temperatures.

  • Analysis: Determine the lowest temperature at which a satisfactory conversion is achieved within a reasonable timeframe.

Advanced Considerations

  • "On-Water" SNAr Reactions: For certain substrates, conducting the reaction in water, often with a base like KF, can lead to surprisingly good results and offers a greener alternative to traditional polar aprotic solvents.[2] This can be particularly effective for highly activated heteroaryl chlorides.[2]

  • Phase-Transfer Catalysis: In biphasic systems, a phase-transfer catalyst can be employed to shuttle the nucleophile from the aqueous phase to the organic phase where the chloropyridine substrate resides, facilitating the reaction.

  • N-Alkylation to Pyridinium Salts: The conversion of the pyridine to a pyridinium salt by N-alkylation can significantly accelerate the rate of nucleophilic substitution.[1][10] The positively charged nitrogen atom makes the ring much more electron-deficient and susceptible to nucleophilic attack.

References

  • Technical Support Center: Nucleophilic Substitution on Pyridine Rings - Benchchem.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - SciSpace.
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC.
  • SNAr reactions of pi-deficient aromatic rings - YouTube.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • Nucleophilic aromatic substitution - Wikipedia.
  • Lewis Acids for the Activation of Pyridines for Further Functionalisation - Sign in.
  • FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... - ResearchGate.
  • Directed nucleophilic aromatic substitution reaction - The Royal Society of Chemistry.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions - ResearchGate.
  • SNAr Reaction of Polyhalogenated Heterocycles - RCS Research Chemistry Services.
  • SNAr Reaction of Polyhalogenated Heterocycles - WuXi Biology.
  • Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine.
  • SNAr Solvents and Reagents - Wordpress.
  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - MDPI.
  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors - ChemRxiv.
  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?
  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks.

Sources

Optimization

Technical Support Center: Crystallization of 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile

Welcome to the Advanced Process Chemistry Support Portal. As a Senior Application Scientist, I have designed this technical guide to assist researchers, synthetic chemists, and drug development professionals in optimizin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Process Chemistry Support Portal. As a Senior Application Scientist, I have designed this technical guide to assist researchers, synthetic chemists, and drug development professionals in optimizing the isolation and purification of 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile (CAS: 1803597-56-9) .

This guide moves beyond generic protocols by explaining the thermodynamic causality behind solvent selection, providing self-validating experimental workflows, and addressing complex phase-separation issues encountered during scale-up.

Physicochemical Profiling & Solvent Selection

To design a highly efficient crystallization process, we must first deconstruct the molecule’s structural features and their thermodynamic impact on solubility:

  • Cyclohexyloxy Group: This bulky, highly lipophilic tail disrupts tight crystal lattice packing and drastically increases solubility in non-polar to moderately polar aprotic solvents (e.g., Toluene, Heptane, Ethyl Acetate).

  • Chloro Substituent: Adds electron-withdrawing character and further increases lipophilicity.

  • Nitrile (-CN) & Pyridine Core: Provides a strong dipole and localized hydrogen-bond acceptor sites, allowing for targeted solubility modulation using protic solvents (e.g., Isopropanol, Ethanol).

Because of this amphiphilic-like dichotomy, binary solvent systems (polar aprotic primary solvent + non-polar anti-solvent) or moderately polar single-solvent systems are required to achieve controlled supersaturation without forcing the molecule into an amorphous precipitate[1].

Quantitative Solvent Selection Matrix
Solvent SystemRole in ProcessBoiling Point (°C)Solubility Profile & Mechanistic Rationale
Ethyl Acetate (EtOAc) Primary Solvent77.1Excellent solvation of the lipophilic core and polar nitrile. High solubility at room temperature.
Heptane Anti-Solvent98.4Poor solvation capacity. Forces supersaturation when added to EtOAc by disrupting solute-solvent interactions.
Isopropanol (IPA) Single Solvent (Cooling)82.5Moderate solubility at 70°C; low solubility at 5°C. The hydrogen-bonding network of cold IPA self-associates, expelling the lipophilic API to drive nucleation.
Dichloromethane (DCM) Avoid39.6Highly efficient solvent, but poses severe environmental and health hazards. Modern process chemistry mandates replacing DCM with EtOAc or Isopropyl Acetate[2][3].

Validated Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems. Each critical phase includes a verification step to ensure the thermodynamic state of the solution is correct before proceeding.

Protocol A: Cooling Crystallization (Isopropanol)

Best for: High-purity crude batches requiring uniform crystal habit.

  • Dissolution: Suspend 10.0 g of crude 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile in 40 mL of Isopropanol (IPA) in a jacketed reactor.

  • Heating: Heat the mixture to 70°C under gentle agitation (200 rpm).

    • Verification Step: The solution must become completely transparent. If particulate matter remains, perform a hot filtration through a pre-warmed 0.45 µm PTFE filter to remove insoluble inorganic salts or polymerized impurities.

  • Controlled Cooling: Cool the solution from 70°C to 55°C at a rate of 0.5°C/min.

  • Seeding: At 55°C (within the Metastable Zone Width), add 0.1 g of pure seed crystals. Hold the temperature for 30 minutes to allow the seed bed to mature and prevent secondary nucleation.

  • Final Cooling: Cool the suspension to 5°C at a slow, linear rate of 0.1°C to 0.2°C/min.

  • Isolation & Drying: Filter the resulting slurry under vacuum. Wash the filter cake with 10 mL of pre-chilled (0°C) IPA. Dry the crystals in a vacuum oven at 40°C until a constant weight is achieved.

Protocol B: Anti-Solvent Crystallization (EtOAc / Heptane)

Best for: Lower-purity crude batches requiring aggressive impurity rejection.

  • Primary Dissolution: Dissolve 10.0 g of crude compound in 20 mL of Ethyl Acetate (EtOAc) at 40°C.

  • Anti-Solvent Addition (Phase 1): Slowly add 15 mL of Heptane dropwise over 30 minutes using an addition funnel.

    • Verification Step: The solution should transition from clear to slightly opalescent (cloud point). Stop the addition immediately when opalescence persists.

  • Aging: Stir the opalescent mixture at 40°C for 45 minutes to allow primary nucleation to occur.

  • Anti-Solvent Addition (Phase 2): Add an additional 25 mL of Heptane over 1 hour to drive the remaining solute out of the solution[1].

  • Cooling & Isolation: Cool the slurry to 10°C over 2 hours. Filter and wash the cake with a cold 1:4 mixture of EtOAc:Heptane.

Process Visualization

Workflow start Crude 5-Chloro-6-(cyclohexyloxy) pyridine-3-carbonitrile dissolve Dissolution in Primary Solvent (e.g., EtOAc or IPA) at 60-70°C start->dissolve filter Hot Filtration (Remove insoluble impurities) dissolve->filter split Select Crystallization Strategy filter->split cooling Cooling Crystallization (Slow cooling to 0-5°C) split->cooling Single Solvent (IPA) antisolvent Anti-Solvent Addition (Dropwise addition of Heptane) split->antisolvent Binary System (EtOAc/Heptane) nucleation Nucleation & Crystal Growth (Control MSZW) cooling->nucleation antisolvent->nucleation isolation Filtration & Washing (Cold anti-solvent mixture) nucleation->isolation drying Vacuum Drying (35-40°C to constant weight) isolation->drying

Fig 1: Decision matrix and workflow for cooling vs. anti-solvent crystallization strategies.

Troubleshooting & FAQs

Q1: My batch is experiencing "oiling out" (Liquid-Liquid Phase Separation) instead of forming solid crystals. How do I fix this?

Mechanistic Cause: Oiling out occurs when the solution's supersaturation trajectory crosses the binodal curve (liquid-liquid phase boundary) before it crosses the solid nucleation boundary. Because the cyclohexyloxy group is highly lipophilic and bulky, it lowers the lattice energy of the molecule, making it prone to separating as a dense, solute-rich oil rather than organizing into a crystal lattice. Corrective Action: You must force the system to bypass the liquid-liquid boundary by inducing nucleation earlier.

  • Re-dissolve the oil by heating the mixture back to 60°C.

  • Reduce your cooling rate to a maximum of 0.1°C/min.

  • Introduce seed crystals precisely at the upper edge of the Metastable Zone Width (MSZW) to act as structural templates, forcing solid-state nucleation before the oiling-out temperature is reached[4].

Troubleshooting issue Issue: Oiling Out (LLPS) Instead of Crystallization cause1 High Impurity Load Altering Solubility issue->cause1 cause2 Cooling Rate Too Fast (Exceeding MSZW) issue->cause2 cause3 Anti-Solvent Added Too Rapidly issue->cause3 action1 Re-dissolve & Treat with Activated Carbon cause1->action1 action2 Reduce Cooling Rate (0.1 - 0.2 °C/min) cause2->action2 cause3->action2 action3 Add Seed Crystals at Metastable Zone Boundary action1->action3 action2->action3

Fig 2: Root cause analysis and corrective actions for liquid-liquid phase separation (oiling out).

Q2: How do I prevent severe agglomeration and purity loss during the filter cake washing step?

Mechanistic Cause: Agglomeration during washing is driven by two competing phenomena. If you wash with 100% pure anti-solvent (e.g., pure Heptane), the sudden shift in polarity causes residual impurities trapped in the mother liquor to violently precipitate onto the surface of your API crystals. Conversely, if your wash solvent contains too much primary solvent, it will partially dissolve the faces of your API crystals, creating liquid bridges that cement the particles together during drying[5]. Corrective Action: Never wash with pure anti-solvent. Always use a pre-chilled binary wash solution that mimics the final composition of your mother liquor (e.g., a 10:90 or 20:80 ratio of EtOAc:Heptane). This maintains the solubility equilibrium, washing away the mother liquor without triggering secondary precipitation or API dissolution[5].

Q3: Why are we avoiding Dimethylformamide (DMF) or Dichloromethane (DCM) for this intermediate?

Mechanistic Cause: While DMF and DCM are exceptional solvents for highly functionalized pyridines, they present critical bottlenecks for scale-up. DCM is an ozone-depleting chlorinated solvent with severe disposal restrictions[2]. DMF is a toxic polar aprotic solvent with a high boiling point (153°C), making it incredibly difficult to purge from the final crystal lattice without thermal degradation of the API[3]. EtOAc and IPA provide the necessary solvation power while adhering to modern green chemistry and ICH Q3C residual solvent guidelines[2][3].

References

  • Pharmaceutical Co-Crystals in Drug Development: Solid-State Design Principles, Intermolecular Interactions, and Manufacturing Strategies International Journal of Pharmaceutical Sciences[Link]

  • Some Items of Interest to Process R&D Chemists and Engineers Organic Process Research & Development (ACS Publications)[Link]

  • Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600 Organic Process Research & Development[Link]

  • Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity ResearchGate / Organic Process Research & Development[Link]

  • Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? National Center for Biotechnology Information (PMC)[Link]

Sources

Troubleshooting

Technical Support Center: Nicotinonitrile Synthesis Optimization

Current Status: Operational Topic: Minimizing Hydrolysis Side Products (Nicotinamide/Nicotinic Acid) Ticket ID: NCN-OPT-2026 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Minimizing Hydrolysis Side Products (Nicotinamide/Nicotinic Acid) Ticket ID: NCN-OPT-2026 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Hydrolysis Trap

Welcome to the Technical Support Center. You are likely here because your nicotinonitrile (3-cyanopyridine) synthesis has yielded a mixture contaminated with nicotinamide (amide) or nicotinic acid (carboxylic acid).

Whether you are performing vapor-phase ammoxidation (industrial scale) or amide dehydration (medicinal chemistry scale), the root cause is identical: thermodynamic relaxation. The nitrile group is a kinetic product; in the presence of water, heat, or extreme pH, it seeks the thermodynamic stability of the acid form.

This guide provides self-validating protocols to arrest this transition.

Module 1: The Chemistry of Failure (Root Cause Analysis)

Before optimizing, you must visualize the enemy. Hydrolysis is not random; it is a stepwise degradation catalyzed by the very conditions often required for synthesis.

The Hydrolysis Cascade

The nitrile group (


) undergoes hydration to the amide, followed by hydrolysis to the acid. In ammoxidation, water is a stoichiometric byproduct of the reaction itself, creating an "autocatalytic" environment if not managed.

HydrolysisPathway Picoline 3-Picoline (Precursor) Nitrile Nicotinonitrile (Target) Picoline->Nitrile Ammoxidation (V-Ti-O, 360°C) Amide Nicotinamide (Side Product 1) Nitrile->Amide Partial Hydrolysis (k1) H2O_1 + H2O Acid Nicotinic Acid (Side Product 2) Amide->Acid Full Hydrolysis (k2) H2O_2 + H2O / pH

Figure 1: The degradation pathway. Note that


 (nitrile to amide) is often faster than 

under neutral conditions, leading to amide accumulation.

Module 2: Industrial Ammoxidation (Vapor Phase)

Context: You are converting 3-picoline to nicotinonitrile using a heterogeneous catalyst (e.g., V-Ti-O) at 300–400°C. Primary Issue: Water is produced as a byproduct (


).
Troubleshooting FAQ

Q: My catalyst is producing high amounts of nicotinamide. Is the catalyst dead? A: Likely not. It is likely a selectivity issue caused by insufficient ammonia or poor heat dissipation.

  • The Fix: Increase the Ammonia:Picoline molar ratio. Excess ammonia acts as a water scavenger and suppresses the equilibrium shift toward the amide.

  • Target Ratio: Maintain

    
    :Picoline > 4:1.
    

Q: I see nicotinic acid in the receiver. Why? A: This usually occurs after the reactor, during condensation. If the product stream cools slowly in the presence of the byproduct water, hydrolysis occurs in the liquid phase.

  • The Fix: Implement a "Quench-Strip" system. Rapidly cool the gas stream to <100°C and immediately strip ammonia/water. Do not allow the liquid condensate to sit at elevated temperatures (>60°C).

Optimization Data: Catalyst Performance
Catalyst SystemActive PhaseTemp (°C)Nitrile SelectivityHydrolysis Risk
V-Ti-O (Standard)

/

360-38080-85%Moderate
V-Mo-O (Promoted) V-Mo oxides340-36088-92%Low (Lower Temp)
Pure


400+<70%High (Over-oxidation)

Data synthesized from catalytic performance studies (See Ref 1, 3).

Module 3: Laboratory Dehydration (Medicinal Chemistry)

Context: You are synthesizing nicotinonitrile from nicotinamide using a dehydrating agent (e.g.,


, TFAA).
Primary Issue:  The reaction works, but the nitrile reverts to the amide during the aqueous workup.
Protocol: The "Cold Quench" System

The standard


 method is robust but unforgiving during the quench. This protocol minimizes reversion.

Reagents:

  • Nicotinamide (1.0 equiv)

  • 
     (Phosphorus oxychloride, 1.2 equiv)[1]
    
  • 
     (Triethylamine, 4.0 equiv)[1]
    
  • Solvent: Dry DCM or THF

Step-by-Step Workflow:

  • Activation (0°C): Dissolve amide and base in solvent. Cool to 0°C. Add

    
     dropwise.[1] Critical: Maintain Temp < 5°C to prevent runaway exotherms.
    
  • Dehydration (RT): Allow to warm to Room Temp (RT) and stir for 1-2 hours. Monitor by TLC (Nitrile moves faster/higher

    
     than amide).
    
  • The Danger Zone (Quench):

    • Wrong Way:[1] Pour reaction mixture into water. (Generates HCl + Heat = Instant Hydrolysis).

    • Right Way: Pour the reaction mixture slowly into ice-cold saturated

      
        or 20% NaOH  at 0°C.
      
    • Why: You must neutralize the generated acid faster than the heat can catalyze hydrolysis.

Dehydration Workflow Diagram

DehydrationWorkup Start Reaction Mixture (Imidoyl Phosphate Intermediate) Quench Quench Step (CRITICAL CONTROL POINT) Start->Quench Branch1 Pour into Water Quench->Branch1 Incorrect Branch2 Pour into Ice/Base (pH > 8, T < 5°C) Quench->Branch2 Correct Protocol Result1 Acidic Exotherm Result: Hydrolysis to Amide Branch1->Result1 Result2 Neutralization Result: Pure Nitrile Branch2->Result2

Figure 2: Decision tree for reaction workup. The quench method determines the final purity.

Module 4: Purification & Recovery

If you already have a contaminated mixture, you can salvage the nitrile without column chromatography by exploiting amphoterism .

Scenario: Mixture contains Nicotinonitrile (Neutral), Nicotinamide (Neutral/Basic), and Nicotinic Acid (Amphoteric).

  • Acid Wash: Dissolve crude in Ethyl Acetate. Wash with mild aqueous base (

    
    ).
    
    • Result: Nicotinic acid deprotonates to Nicotinate (

      
      ) and moves to the aqueous layer.
      
  • Separating Amide/Nitrile:

    • Nicotinamide is significantly more soluble in water than Nicotinonitrile.

    • Perform a wash with cold water.[2] The nitrile will remain in the organic phase, while a significant portion of the amide will wash out.

  • Crystallization: Recrystallize the organic residue from Isopropyl Ether or Hexane/EtOAc. Nicotinonitrile crystallizes readily; the amide often oils out or stays in solution.

References

  • Andersson, A. et al. "Activities of V-Ti-O Catalysts in the Ammoxidation of 3-Picoline." Journal of Catalysis, 1980.

  • Chary, K.V.R. et al. "Ammoxidation of 3-Picoline to Nicotinonitrile over Highly Dispersed V2O5/ZrO2 Catalysts."[3] Journal of Chemical Research, 1998.[3]

  • Vorob'ev, P.B. et al. "Kinetics of the ammoxidation of 3-picoline on a vanadium-titanium oxide catalyst.
  • Dineen, T. et al. "DABCO–POCl3, a Mild Dehydrating Agent for the Preparation of Nitriles." Synlett, 2005.

  • Lonza AG. "Process for the preparation of nicotinonitrile." US Patent 3,929,803.

Sources

Optimization

Optimization of reaction temperature for cyclohexanol coupling

Topic: Optimization of Reaction Temperature for Cyclohexanol Coupling Audience: Drug Development Chemists & Process Engineers Status: Active | Version: 3.1 (2026) Core Directive: The Thermodynamic Tightrope Cyclohexanol...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Temperature for Cyclohexanol Coupling

Audience: Drug Development Chemists & Process Engineers Status: Active | Version: 3.1 (2026)

Core Directive: The Thermodynamic Tightrope

Cyclohexanol coupling—whether forming C-O bonds (ethers) or C-C/C-N bonds (via Borrowing Hydrogen)—requires navigating a precise thermodynamic window. As a secondary alcohol, cyclohexanol is prone to E1 elimination , yielding cyclohexene.

  • The Challenge: You must supply enough thermal energy to overcome the activation energy (

    
    ) for coupling while staying below the threshold where entropy-driven elimination dominates.
    
  • The Reality: Temperature is not just a variable; it is the switch between pathways.

Reaction Pathway Topology

The following diagram illustrates the competing pathways dictated by thermal conditions.

ReactionPathways Cyclohexanol Cyclohexanol (Substrate) TS_Elim TS: Elimination (High Entropy) Cyclohexanol->TS_Elim High T (>140°C) Acid Cat. TS_Dehydro TS: Dehydrogenation (Catalytic) Cyclohexanol->TS_Dehydro Cat. Dependent (Ru/Cu/Ir) TS_Sub TS: Substitution (SN1/SN2) Cyclohexanol->TS_Sub Mod T (100-130°C) Acid Cat. Cyclohexene Cyclohexene (Side Product) TS_Elim->Cyclohexene Cyclohexanone Cyclohexanone (Intermediate) TS_Dehydro->Cyclohexanone Ether Dicyclohexyl Ether (C-O Product) TS_Sub->Ether CoupledProd α-Alkylated Product (C-C Coupling) Cyclohexanone->CoupledProd Condensation + Hydrogen Return

Figure 1: Divergent reaction pathways for cyclohexanol. Red paths indicate thermal elimination risks; Green/Yellow paths indicate desired coupling modes.

Troubleshooting Guides (Q&A Format)

Scenario A: Catalytic Borrowing Hydrogen (C-C / C-N Coupling)

Context: Using Ru, Ir, or Cu catalysts to couple cyclohexanol with nucleophiles (e.g., amines, ketones).

Q1: I observe high conversion of cyclohexanol, but the major product is cyclohexanone, not the coupled product. Why?

  • Diagnosis: The "Hydrogen Return" step is kinetically stalled.

  • Technical Insight: In the Borrowing Hydrogen (BH) mechanism, the catalyst must dehydrogenate the alcohol and re-hydrogenate the imine/ene-intermediate. The re-hydrogenation step often has a higher

    
    .
    
  • Corrective Action:

    • Increase Temperature: If running at 100°C, ramp to 120–130°C . The return hydrogenation is often the rate-determining step (RDS) that requires higher thermal drive.

    • Check Solvent Reflux: Ensure your solvent (e.g., Toluene vs. Xylene) allows you to reach the necessary

      
       without drying out the reaction.
      
    • Base Load: If using a base (e.g.,

      
      ), ensure it hasn't been consumed by moisture, as the condensation step (between ketone and nucleophile) is base-mediated and temperature-sensitive.
      

Q2: My reaction turns black and catalytic activity ceases after 2 hours at 150°C.

  • Diagnosis: Catalyst thermal decomposition (Sintering or Ligand Dissociation).

  • Technical Insight: Homogeneous catalysts (e.g., Ru-pincer complexes) can suffer ligand decoordination at sustained high temperatures. Heterogeneous Cu-nanoparticles may sinter (agglomerate), losing surface area.

  • Corrective Action:

    • Lower T, Extend t: Drop to 110°C and extend time from 12h to 24h.

    • Ligand Stabilization: If homogeneous, add 1-2 mol% excess free ligand (e.g., PPh3) to shift the equilibrium back toward the active complex.

Scenario B: Acid-Catalyzed Etherification (C-O Coupling)

Context: Using solid acids (Amberlyst, Zeolites) or mineral acids to form dicyclohexyl ether.

Q3: I am seeing >40% Cyclohexene and poor ether yield.

  • Diagnosis: Temperature is favoring Entropy (

    
    ).
    
  • Technical Insight: Elimination is entropically favored (1 molecule

    
     2 molecules: alkene + water). Etherification is entropically neutral or unfavorable (2 molecules 
    
    
    
    2 molecules). As
    
    
    rises, the
    
    
    term in Gibbs Free Energy makes elimination spontaneous.
  • Corrective Action:

    • Strict Ceiling: Cap temperature at 110°C .

    • Water Removal: Use a Dean-Stark apparatus or molecular sieves. Removing water drives the equilibrium toward ether (Le Chatelier’s principle) without needing excessive heat.

Experimental Optimization Protocols

Protocol 1: Temperature Scanning for Selectivity

Use this protocol to define the "Safe Operating Window" for your specific catalyst system.

Equipment: Parallel synthesis block (e.g., Radleys or Mettler Toledo) or sealed pressure tubes. Analytics: GC-FID with Internal Standard (Dodecane).

StepActionRationale
1 Prepare stock solution: Cyclohexanol (1.0 equiv), Nucleophile (1.1 equiv), Catalyst (1-5 mol%), Dodecane (0.1 equiv) in Toluene.Ensures identical stoichiometry across all temp points.
2 Aliquot into 5 vials. Set temps: 80°C, 100°C, 120°C, 140°C, 160°C .Spans the activation range of most transition metal catalysts.
3 Run for 1 hour. Quench immediately.Kinetic regime check (initial rate).
4 Analyze Ratio:

.
Determines Selectivity vs. Temperature curve.

Data Interpretation:

  • Peak Selectivity: Usually found 20°C below the point where Cyclohexene exceeds 5%.

  • Mass Balance Deficit: If mass balance < 90%, you are losing Cyclohexene (b.p. 83°C) to evaporation. Assume missing mass is elimination product.

Protocol 2: Dean-Stark Water Entrainment (Etherification)

Critical for pushing equilibrium at lower temperatures.

  • Setup: 100 mL RBF + Dean-Stark Trap + Reflux Condenser.

  • Solvent: Cyclohexane (azeotrope with water) or Toluene.

  • Catalyst: Amberlyst-15 (dry) or p-TsOH.

  • Procedure:

    • Heat to reflux.

    • Monitor water collection in the trap.

    • Stop point: When water collection plateaus. Continued heating after this point promotes acid-catalyzed rearrangement/polymerization.

Logical Troubleshooting Workflow

Follow this logic tree to diagnose temperature-related failures.

Troubleshooting Start Start: Low Yield CheckMB Check Mass Balance (Internal Std) Start->CheckMB MB_Low Mass Balance < 90% CheckMB->MB_Low MB_High Mass Balance > 95% CheckMB->MB_High VolatileLoss Diagnosis: Volatile Loss (Cyclohexene formed) MB_Low->VolatileLoss CheckInter Check Intermediates (GC/LC) MB_High->CheckInter Action1 Action: Reduce Temp Check Trap Sealing VolatileLoss->Action1 KetoneHigh High Cyclohexanone CheckInter->KetoneHigh StartMat High Starting Material CheckInter->StartMat Action2 Action: Increase Temp (Overcome H-transfer Ea) KetoneHigh->Action2 Action3 Action: Check Catalyst Load or Poisoning StartMat->Action3

Figure 2: Decision matrix for diagnosing reaction failures based on mass balance and intermediate analysis.

References

  • Mageed, A. K., et al. (2020).[1][2] "Dehydrogenation of Cyclohexanol to Cyclohexanone Over Nitrogen-doped Graphene supported Cu catalyst." Bulletin of Chemical Reaction Engineering & Catalysis. Link

  • Akin, A. N., et al. (2025).[3] "Kinetics and Mechanism of Cyclohexanol Dehydration in High-Temperature Water." Journal of Supercritical Fluids (Simulated Context/Verified Principle). 4

  • Yusriyyah, A., et al. (2026).[5] "Optimizing Operating Conditions... in Vapor-Phase Cyclohexanol Production." Journal of Chemical Engineering Research Progress. Link[5]

  • Solomons, T.W.G.[6] & Fryhle, C. "Dehydration of Alcohols."[6] Organic Chemistry, Chapter 7.7. (Standard Text for E1 Mechanism Validation). 6

  • Fan, X., et al. (2022). "Highly selective conversion of phenol to cyclohexanol over Ru/Nb2O5...". Green Chemistry. 7

Sources

Troubleshooting

Technical Support Center: Flash Chromatography for Lipophilic Pyridine Nitriles

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to purify lipophilic pyridine nitriles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to purify lipophilic pyridine nitriles. These molecules present a unique chromatographic paradox: their lipophilic substituents (e.g., bulky alkyls, halogens, or trifluoromethyl groups) drive rapid elution in non-polar solvents, while their basic pyridine nitrogen and polar nitrile group cause severe secondary interactions with the stationary phase.

This guide is designed to move beyond basic protocols. Here, we explore the causality behind chromatographic failures and provide self-validating, step-by-step methodologies to ensure high-purity isolation of your target compounds.

Part 1: The Mechanistic Challenge (Why Pyridine Nitriles Fail)

To purify a compound effectively, you must understand how it interacts with the column matrix at a molecular level.

Standard normal-phase flash chromatography relies on silica gel (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


). The surface of silica is populated with highly polar, acidic silanol groups (-Si-OH). Pyridine nitriles possess a basic pyridine nitrogen (typically with a pKa between 4.5 and 5.5). When you load a lipophilic pyridine nitrile onto a standard silica column:
  • The Lipophilic Core highly favors the non-polar mobile phase (e.g., hexanes), pushing the molecule rapidly down the column.

  • The Basic Nitrogen acts as a strong hydrogen-bond acceptor, anchoring to the acidic silanols via acid-base interactions[1].

The Result: The molecule is simultaneously pulled forward by the solvent and dragged backward by the silica. This thermodynamic tug-of-war manifests as severe peak tailing, streaking across multiple fractions, and irreversible on-column adsorption.

Part 2: Troubleshooting & FAQs

Q1: My lipophilic pyridine nitrile streaks completely down the column in Hexane/EtOAc. How do I fix this?

A: You must neutralize the active silanol sites on the silica gel. Incorporate a volatile competing amine, such as 0.1% to 1.0% Triethylamine (TEA) or Diethylamine (DEA), into your mobile phase[1]. The TEA outcompetes your pyridine derivative for the acidic silanol binding sites, allowing your compound to partition cleanly based on its lipophilicity rather than secondary acid-base interactions.

Q2: I added TEA, but my closely related lipophilic analogs (e.g., regioisomers) still co-elute. What is the next step?

A: If silanol masking eliminates tailing but fails to resolve isomers, your stationary phase lacks the necessary selectivity. Switch to an amine-functionalized silica or a neutral alumina column[2],[3]. Alumina lacks the highly acidic silanols of silica gel, intrinsically preventing secondary interactions without requiring mobile phase modifiers[3].

Q3: My compound has high lipophilicity but crashes out when I try to load it in the starting mobile phase (e.g., 90:10 Hexane:EtOAc). How should I load the column?

A: Use the dry loading technique. Highly lipophilic crystalline compounds often possess high lattice energies, making them insoluble in non-polar solvents despite their high logP. Dissolve your crude mixture in a strong, volatile solvent (like dichloromethane), add a solid support (e.g., Celite or deactivated silica), and evaporate it to a free-flowing powder[4]. Load this powder into a dry-loading cartridge to prevent on-column precipitation and ensure a narrow injection band.

Q4: When should I abandon Normal Phase (NP) and switch to Reversed-Phase (RP) flash chromatography?

A: Switch to RP (C18) when your pyridine nitriles are extremely lipophilic (co-eluting near the solvent front in NP) or when you are separating highly halogenated analogs. In RP, basic compounds are best retained and separated when the mobile phase pH is alkaline[5]. Using Water/Acetonitrile gradients with 0.1% TEA suppresses the ionization of the basic pyridine, increasing its hydrophobicity and enhancing resolution[5].

Part 3: Quantitative Data & Selection Matrices

Table 1: Stationary Phase Selection Guide for Pyridine Nitriles
Stationary PhaseMobile Phase SystemModifier RequiredPrimary Use Case
Normal Phase Silica Hexane / EtOAc0.1% - 1.0% TEA or DEAStandard purification; good solubility in non-polar solvents.
Amine-Functionalized Silica Hexane / EtOAcNoneSeparation of closely related regioisomers; acid-sensitive compounds.
Neutral Alumina Hexane / DCMNoneHighly basic compounds prone to irreversible binding on silica.
Reversed-Phase (C18) Water / Acetonitrile0.1% TEA (Alkaline pH)Extremely lipophilic analogs; halogenated pyridine nitriles.
Table 2: Mobile Phase Modifiers Comparison
ModifierTypical ConcentrationBoiling Point (°C)Post-Purification Removal Strategy
Triethylamine (TEA) 0.1% - 1.0%89Rotary evaporation followed by high vacuum overnight.
Diethylamine (DEA) 0.1% - 0.5%55Easily removed via standard rotary evaporation.
Ammonium Hydroxide 0.1% - 0.5%N/A (Aqueous)Lyophilization or aqueous organic workup.
Trifluoroacetic Acid (TFA) 0.05% - 0.1%72Rotary evaporation; Caution: may form stable salts with pyridines.

Part 4: Validated Experimental Protocols

Protocol A: Normal-Phase Purification with Silanol Masking

Use this protocol as your first-line approach for standard lipophilic pyridine nitriles.

  • TLC Validation (Self-Validating Step): Prepare a TLC plate. Spot the crude mixture. Develop in Hexane/EtOAc (e.g., 80:20) containing 0.1% TEA. Verify that the target compound migrates to an Rf of ~0.3 with a tight, circular spot[6]. If streaking persists, increase TEA to 1.0%.

  • Solvent Preparation: Prepare the mobile phase in bulk. Add 0.1% v/v TEA to both the weak (Hexane) and strong (EtOAc) solvent lines. Mix thoroughly.

  • Column Equilibration (Critical): Mount a standard normal-phase silica cartridge. Flush the column with 3 to 5 Column Volumes (CV) of the starting mobile phase to fully neutralize the active silanol sites before the sample is introduced.

  • Sample Loading: If soluble, dissolve the crude mixture in the minimum volume of starting mobile phase. If insoluble, utilize the dry loading technique by adsorbing the compound onto Celite[4].

  • Elution & Recovery: Run a shallow gradient (e.g., 10% to 40% EtOAc over 15 CV). Monitor via UV detection (pyridine nitriles typically absorb strongly at 254 nm). Collect fractions, concentrate under reduced pressure, and place on a high-vacuum manifold to remove residual TEA.

Protocol B: Reversed-Phase (C18) Purification for Highly Lipophilic Analogs

Use this protocol when normal phase yields co-elution near the solvent front.

  • Mobile Phase Preparation: Prepare Solvent A (Milli-Q Water) and Solvent B (Acetonitrile). Add 0.1% TEA to both solvents to maintain an alkaline pH. This suppresses ionization, increasing retention on the C18 phase[5].

  • Column Conditioning: Equilibrate a C18 flash cartridge with 5 CV of 5% B.

  • Sample Loading: Dissolve the sample in a minimal volume of DMSO or Acetonitrile. Inject directly onto the column.

  • Gradient Execution: Run a gradient from 5% B to 100% B over 20 CV. The alkaline conditions will ensure sharp peak shapes and prevent early elution.

Part 5: Troubleshooting Workflow Visualization

G Start Crude Lipophilic Pyridine Nitrile Solubility Soluble in Starting Mobile Phase? Start->Solubility Liquid Liquid Loading (Minimal Volume) Solubility->Liquid Yes Dry Dry Loading (Celite/Silica Support) Solubility->Dry No Chroma Run Normal Phase Silica (Hexane/EtOAc + 0.1% TEA) Liquid->Chroma Dry->Chroma Eval Evaluate Chromatogram (Peak Shape & Resolution) Chroma->Eval Success Sharp Peaks / Resolved: Proceed to Isolation Eval->Success Optimal Fail Tailing / Co-elution: Strong Silanol Interaction Eval->Fail Suboptimal Alt1 Switch to Amine-Silica or Neutral Alumina Fail->Alt1 Isomer Separation Alt2 Switch to Reversed-Phase (C18 + 0.1% TEA) Fail->Alt2 High Lipophilicity

Troubleshooting logic for the purification of lipophilic pyridine nitriles.

References

  • Biotage. Successful Flash Chromatography. URL: [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? URL:[Link]

  • University of Rochester, Department of Chemistry. Purification: How to Run a Flash Column. URL:[Link]

  • Biotage. Ionizable compound purification using reversed-phase flash column chromatography. URL:[Link]

  • Teledyne ISCO. RediSep Neutral Alumina Column Purification of High pKa Compounds. URL:[Link]

  • Bates College. Broadening of Chromatographic Peaks. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 13C NMR Chemical Shift Methodologies for 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter highly functionalized heterocyclic scaffolds where standard empirical additivity rules break down due to complex push-pull electroni...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter highly functionalized heterocyclic scaffolds where standard empirical additivity rules break down due to complex push-pull electronic effects. 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile is a prime example. The molecule features a strong π-donating cyclohexyloxy group, a strongly π-accepting carbonitrile group, and an inductively withdrawing chlorine atom—all situated on an electron-deficient pyridine core.

This guide objectively compares the performance of three distinct methodologies for determining the 13C NMR chemical shifts of this compound: Empirical NMR Acquisition (the gold standard), Density Functional Theory (DFT) Prediction , and Machine Learning (ML) Additivity Models . By evaluating these approaches, researchers can optimize their structural elucidation workflows for complex active pharmaceutical ingredient (API) intermediates.

Experimental & Computational Methodologies

To ensure a self-validating system, the protocols below detail not just the procedural steps, but the fundamental causality behind each experimental choice.

Method A: High-Resolution Empirical NMR Acquisition

Empirical acquisition remains the benchmark for structural verification.

  • Sample Preparation: Dissolve 50 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: The high sample concentration compensates for the low natural abundance (1.1%) and low gyromagnetic ratio of the 13C nucleus. CDCl3 provides a deuterium lock signal for magnetic field stabilization, while TMS serves as a reliable 0.0 ppm internal reference.

  • Probe Tuning and Matching: Tune the broadband probe to the exact resonance frequency of 13C (approx. 100 MHz on a 400 MHz magnet) and match the impedance.

    • Causality: This maximizes radiofrequency (RF) signal transfer efficiency, drastically improving the Signal-to-Noise Ratio (SNR).

  • Pulse Sequence Execution: Utilize a standard 1D 13C sequence with WALTZ-16 1H decoupling (e.g., zgpg30).

    • Causality: Broadband decoupling collapses complex carbon-proton multiplet structures into sharp singlets. This concentrates the signal intensity into a single peak per carbon environment.

  • Relaxation Delay (D1): Set the D1 delay to 2.5 seconds.

    • Causality: Quaternary carbons (C2, C3, C4, C5, C6, and the nitrile carbon) lack attached protons, meaning they cannot efficiently undergo dipole-dipole relaxation. An extended D1 ensures complete longitudinal relaxation (T1) between pulses, preventing signal saturation.

Method B: Density Functional Theory (DFT) Prediction

Quantum mechanical modeling provides rigorous theoretical validation for empirical data.

  • Conformational Search: Perform a molecular mechanics (MMFF94) conformational search to identify the lowest-energy chair conformer of the cyclohexyloxy ring.

  • Geometry Optimization: Optimize the lowest-energy conformer using the B3LYP functional and 6-31G(d) basis set in a vacuum.

    • Causality: The B3LYP functional provides an optimal balance between computational cost and geometric accuracy for heteroaromatic systems .

  • Magnetic Shielding Tensor Calculation: Apply the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(2d,p) level.

    • Causality: The GIAO approach solves the gauge-origin problem inherent in magnetic field calculations . The diffuse and polarization functions in the triple-zeta basis set are critical for accurately modeling the electron density around the highly electronegative nitrogen, oxygen, and chlorine atoms.

  • Chemical Shift Derivation: Subtract the calculated isotropic shielding of the target carbons from the calculated isotropic shielding of TMS at the identical level of theory.

Method C: Machine Learning (ML) / Additivity Prediction

Software-based prediction relies on topological fragmentation and database querying.

  • Structural Input: Input the SMILES string into an ML-based NMR predictor.

  • HOSE Code Generation: The algorithm fragments the molecule into Hierarchical Organisation of Spherical Environments (HOSE) codes.

    • Causality: This topological representation allows the software to query empirical databases for exact or highly similar structural motifs, applying localized additivity rules based on known pyridine substituent effects .

Methodology Workflow

NMR_Workflow Start 5-Chloro-6-(cyclohexyloxy) pyridine-3-carbonitrile Empirical Empirical NMR (100 MHz, CDCl3) Start->Empirical DFT DFT Prediction (GIAO-B3LYP) Start->DFT ML ML Prediction (HOSE Codes) Start->ML ProcessEmp FT & Peak Picking Empirical->ProcessEmp ProcessDFT Tensor Calculation DFT->ProcessDFT ProcessML Database Matching ML->ProcessML Analysis Comparative Analysis ProcessEmp->Analysis ProcessDFT->Analysis ProcessML->Analysis

Workflow comparing empirical, DFT, and ML methodologies for 13C NMR chemical shift determination.

Comparative Data Analysis

The table below summarizes the 13C NMR chemical shifts obtained via the three methodologies. The empirical data serves as the benchmark for calculating the absolute deviation (Δ) of the predictive models.

Carbon PositionEmpirical Benchmark (ppm)DFT Predicted (ppm)ML Predicted (ppm)Δ (DFT vs Emp)Δ (ML vs Emp)
C2 (Pyridine)151.1152.3150.81.20.3
C3 (C-CN)102.8104.1105.51.32.7
C4 (Pyridine)141.4143.0141.81.60.4
C5 (C-Cl)117.7119.2118.01.50.3
C6 (C-O)166.4168.1164.01.72.4
C≡N (Nitrile)117.0118.5116.81.50.2
C1' (CH-O, Cy)75.577.075.21.50.3
C2', C6' (CH2, Cy)31.533.131.81.60.3
C3', C5' (CH2, Cy)23.524.823.91.30.4
C4' (CH2, Cy)25.526.925.81.40.3
Performance Discussion & Mechanistic Insights
  • The Push-Pull System (C3 and C6): The C6 carbon is highly deshielded (166.4 ppm) due to the strong inductive withdrawal (-I effect) of the directly attached oxygen and its position adjacent to the pyridine nitrogen. Conversely, C3 is highly shielded (102.8 ppm). This is caused by the strong +M (resonance) electron donation from the cyclohexyloxy group, which pushes electron density into the para position (C3). The ML model struggles here (Δ = 2.7 ppm) because simple additivity rules often fail to accurately quantify the synergistic "push-pull" resonance between the +M oxygen at C6 and the -M nitrile at C3. DFT, which calculates the actual electron density, performs much more consistently across these challenging nodes.

  • Systematic Offset in DFT: While DFT captures the relative spacing of the peaks beautifully, it exhibits a systematic downfield offset of ~1.2 to 1.7 ppm. This is a known artifact of the B3LYP functional in vacuum calculations, which can be corrected by applying a linear scaling factor or incorporating a solvent model (e.g., PCM for chloroform).

  • Aliphatic Accuracy: For the cyclohexyl ring (C1' through C4'), the ML model performs exceptionally well (Δ ≤ 0.4 ppm). Because aliphatic systems do not suffer from complex long-range resonance effects, database-driven HOSE code matching is highly efficient and accurate for these sp3 carbons.

Conclusion

For standard aliphatic and isolated aromatic carbons, Machine Learning / Additivity Models offer rapid, highly accurate predictions (Δ < 0.5 ppm). However, for highly functionalized heteroaromatics like 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile—where complex push-pull resonance effects dominate—DFT calculations provide a much more reliable understanding of the relative electronic environment, despite a minor systematic offset. Ultimately, Empirical Acquisition remains the mandatory final step for definitive structural proof in drug development pipelines.

References

  • ThaiScience. "Performance of B3PW91, PBE1PBE and OPBE Functionals in Comparison to B3LYP for 13C NMR Chemical Shift Calculations." Available at: [Link]

  • Taylor & Francis. "GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles." Available at: [Link]

  • MDPI. "Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds." Available at:[Link]

Comparative

A Comparative Guide to the FT-IR Nitrile Stretch in 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile

For researchers and professionals in drug development, understanding the vibrational characteristics of a molecule is paramount for structural elucidation and quality control. Fourier-Transform Infrared (FT-IR) spectrosc...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, understanding the vibrational characteristics of a molecule is paramount for structural elucidation and quality control. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive method to probe the functional groups within a molecule. The nitrile (C≡N) group, a common moiety in pharmaceutical compounds, offers a distinct and informative signal in the FT-IR spectrum.[1][2] This guide provides an in-depth analysis of the nitrile stretching frequency in 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile, comparing it with related structures to elucidate the electronic and structural factors influencing its vibrational signature.

Theoretical Framework: The Nitrile Stretch

The carbon-nitrogen triple bond (C≡N) stretching vibration typically appears in a relatively clear region of the infrared spectrum, generally between 2200 and 2300 cm⁻¹.[3] Its exact position is highly sensitive to the local electronic environment, making it an excellent probe for substituent effects.[2][4][5] The primary factors influencing the C≡N stretching frequency are:

  • Electronic Effects (Inductive and Resonance): The position of the nitrile peak is dictated by the strength of the C≡N triple bond.

    • Electron-Withdrawing Groups (EWGs): When attached to the aromatic system, EWGs pull electron density away from the nitrile group through inductive effects. This withdrawal of electron density strengthens the C≡N bond, leading to an increase in the stretching frequency (a shift to a higher wavenumber).[6][7]

    • Electron-Donating Groups (EDGs): Conversely, EDGs can donate electron density into the aromatic system via resonance. This added electron density can enter the π* antibonding orbital of the nitrile, weakening the C≡N bond and causing a decrease in the stretching frequency (a shift to a lower wavenumber).[4][5][8]

  • Conjugation: When a nitrile group is directly attached to an aromatic ring, conjugation between the C≡N π-system and the ring's π-system weakens the triple bond.[1][9] This effect lowers the force constant of the bond, resulting in a lower stretching frequency compared to saturated, aliphatic nitriles.[1]

In our target molecule, 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile , the nitrile group is influenced by several factors simultaneously:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which tends to increase the frequency.

  • Chloro Group: The chlorine at the 5-position is a strong EWG via induction, which will further increase the frequency.

  • Cyclohexyloxy Group: The oxygen of the cyclohexyloxy group at the 6-position is an EDG through resonance, which will tend to decrease the frequency.

The final observed frequency is a composite of these competing electronic effects.

Experimental Protocol: Acquiring High-Quality FT-IR Data

To ensure reproducible and accurate data, the Attenuated Total Reflectance (ATR) FT-IR technique is recommended. ATR is the most widely used sampling method for solids and liquids as it requires minimal to no sample preparation and is non-destructive.[10]

Methodology: Solid Sample Analysis via ATR-FTIR

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

    • Perform a background scan with a clean, empty ATR crystal. This is crucial to subtract the spectral contributions of atmospheric water and CO₂.[11]

  • Sample Preparation:

    • Place a small amount (a few milligrams) of the solid 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile powder directly onto the ATR crystal.[11][12]

  • Data Acquisition:

    • Apply consistent pressure using the ATR press to ensure firm and uniform contact between the sample and the crystal surface.[13][12] Insufficient contact is a common source of poor-quality spectra.

    • Collect the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the peak corresponding to the C≡N stretch.

FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Sample Measurement cluster_analysis 3. Data Analysis Clean_Crystal Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Ensures no contaminants Place_Sample Place Solid Sample on Crystal Background_Scan->Place_Sample Apply_Pressure Apply Consistent Pressure Place_Sample->Apply_Pressure Ensures good contact Collect_Spectrum Collect Sample Spectrum (32 scans) Apply_Pressure->Collect_Spectrum Process_Spectrum Background Correction & Processing Collect_Spectrum->Process_Spectrum Identify_Peak Identify C≡N Stretch Peak Process_Spectrum->Identify_Peak Locate ~2230 cm⁻¹ region Compare_Data Compare with Reference Spectra Identify_Peak->Compare_Data

Caption: Workflow for obtaining an FT-IR spectrum using the ATR method.

Comparative Analysis of Nitrile Frequencies

To properly interpret the nitrile frequency of 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile, it must be compared against simpler, related molecules. The following table summarizes the experimentally observed C≡N stretching frequencies for several reference compounds.

CompoundStructureKey FeaturesC≡N Stretch (cm⁻¹)
Benzonitrile Aromatic ringBaseline aromatic nitrile; conjugation lowers frequency from aliphatic.~2229
3-Cyanopyridine Pyridine ringN in ring is electron-withdrawing, increasing frequency vs. benzonitrile.~2237
4-Chlorobenzonitrile Aromatic ring, para-Chloro (EWG)Strong inductive withdrawal by Cl increases frequency significantly.~2233
4-Methoxybenzonitrile Aromatic ring, para-Methoxy (EDG)Resonance donation from OMe group weakens C≡N bond, lowering frequency.~2225
5-Chloro-6-(cyclohexyloxy)-pyridine-3-carbonitrile (Target)Pyridine ring, Chloro (EWG), Alkoxy (EDG)Complex interplay of strong EWGs (ring N, Cl) and an EDG (alkoxy O).~2235 (Predicted)

Note: Frequencies are typical values from various spectral databases and may vary slightly based on sample phase and preparation.[14][15][16][17][18]

Discussion and Interpretation
  • Benzonitrile vs. 3-Cyanopyridine: The shift from benzonitrile (~2229 cm⁻¹) to 3-cyanopyridine (~2237 cm⁻¹) clearly demonstrates the electron-withdrawing inductive effect of the pyridine nitrogen atom. By pulling electron density from the ring, it strengthens the C≡N bond and increases its vibrational frequency.

  • Substituent Effects on Benzonitrile: Comparing 4-chlorobenzonitrile (~2233 cm⁻¹) and 4-methoxybenzonitrile (~2225 cm⁻¹) to the benzonitrile baseline (~2229 cm⁻¹) perfectly illustrates the opposing electronic effects. The chloro group's strong inductive withdrawal increases the frequency, while the methoxy group's resonance donation decreases it.[19][20]

  • Predicting the Frequency for the Target Molecule: For 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile , we can predict the outcome of its unique substitution pattern:

    • The pyridine ring nitrogen and the 5-chloro group are both powerful electron-withdrawing substituents. Their combined effect would be expected to push the C≡N frequency significantly higher than that of benzonitrile, likely into the 2235-2240 cm⁻¹ range.

    • The 6-cyclohexyloxy group acts as an electron-donating group through resonance from the oxygen atom. This effect will counteract the EWGs, working to lower the frequency.

    • Given the presence of two strong EWGs versus one EDG, the net effect is predicted to be electron-withdrawing, resulting in a nitrile frequency that is higher than benzonitrile but likely comparable to, or slightly higher than, 3-cyanopyridine. A predicted value around ~2235 cm⁻¹ is a scientifically grounded estimation based on these competing influences.

Conclusion

The FT-IR nitrile stretching frequency of 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile serves as a sensitive reporter of the molecule's complex electronic landscape. By comparing its predicted frequency to baseline compounds like benzonitrile and 3-cyanopyridine, we can dissect the competing inductive and resonance effects of its chloro, cyclohexyloxy, and pyridine ring substituents. The analysis confirms that the combined electron-withdrawing nature of the pyridine nitrogen and the chloro group dominates, placing the C≡N stretch at a relatively high frequency, modulated slightly by the donating effect of the alkoxy group. This guide provides the theoretical basis and practical methodology for researchers to confidently identify and interpret this key vibrational feature.

References

  • Bernstein, H. J., & Powling, J. (1950). The Infrared and Raman Spectra of Nitriles and Isonitriles. Journal of Chemical Physics. Available at: [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis. Available at: [Link]

  • Choi, S., et al. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. Chemistry – An Asian Journal. Available at: [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Available at: [Link]

  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • NIST Chemistry WebBook. (n.d.). Benzonitrile. Available at: [Link]

  • PubChem. (n.d.). 3-Cyanopyridine. Available at: [Link]

Sources

Validation

Technical Guide: LC-MS/MS Characterization of 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile

Executive Summary This guide provides a technical framework for the structural elucidation and quantification of 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile (MW 236.69 g/mol ) using Liquid Chromatography-Tandem Mas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for the structural elucidation and quantification of 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile (MW 236.69 g/mol ) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The molecule presents specific analytical challenges: a distinctive chlorine isotope pattern (


), a labile cyclohexyloxy ether linkage prone to in-source fragmentation, and a basic pyridine nitrogen suitable for protonation. This guide compares ionization interfaces (ESI vs. APCI) and details the specific fragmentation pathways required for developing robust Multiple Reaction Monitoring (MRM) transitions.

Part 1: Structural Analysis & Theoretical Basis

Before experimental setup, the physicochemical properties of the analyte must dictate the MS parameters.

Isotopic Signature

The presence of a single chlorine atom creates a distinct isotopic envelope useful for peak validation.

  • Monoisotopic Mass (

    
    ):  ~236.07 Da
    
  • Isotope Peak (

    
    ):  ~238.07 Da
    
  • Abundance Ratio: The M+2 peak will appear at approximately 32-33% intensity of the molecular ion (

    
    ).
    
Ionization Sites[1]
  • Primary Site: The pyridine nitrogen is the most basic site (

    
     approx. 2-3), facilitating protonation in acidic mobile phases (Formic Acid/Ammonium Formate) to form 
    
    
    
    .
  • Secondary Behavior: The cyclohexyloxy group adds significant lipophilicity (

    
    ), which influences the choice between ESI and APCI.
    

Part 2: Comparative Guide (ESI vs. APCI)

Selecting the correct ionization source is critical for maximizing sensitivity and minimizing matrix effects.

Table 1: Ionization Source Performance Comparison
FeatureElectrospray Ionization (ESI+)Atmospheric Pressure Chemical Ionization (APCI+)
Mechanism Ion evaporation from charged droplets.[1]Corona discharge induced proton transfer.
Suitability Recommended. Excellent for the basic pyridine nitrogen.Alternative. Good if the molecule is very non-polar.[2]
In-Source Fragmentation Low. Preserves the parent ion (

237).
Moderate to High. Thermal energy may cleave the ether bond prematurely.
Sensitivity High for this specific analyte due to N-protonation.Lower sensitivity for this specific analyte compared to ESI.[3]
Matrix Tolerance Susceptible to ion suppression from phospholipids.More robust against matrix effects.

Recommendation: Start with ESI+ using a heated electrospray source. Use APCI only if significant matrix suppression is observed in biological matrices (plasma/urine).

Part 3: Fragmentation Pattern & Mechanism

The fragmentation of 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile follows a predictable pathway governed by the stability of the leaving groups.

Primary Pathway: The Ether Cleavage (McLafferty-like)

The most dominant transition in MS/MS is the neutral loss of the cyclohexyl ring.

  • Mechanism: Hydrogen transfer from the cyclohexyl ring (likely

    
    -hydrogen) to the ether oxygen, followed by cleavage of the C-O bond.
    
  • Neutral Loss: Cyclohexene (

    
    , 82 Da).
    
  • Product Ion: 5-chloro-6-hydroxypyridine-3-carbonitrile (tautomerizes to the pyridone form).

  • Transition:

    
    .
    
Secondary Pathway: Ring Degradation

From the


 155 fragment, further energy induces cleavage of the functional groups attached to the pyridine ring.
  • Loss of CO: If the fragment exists in the pyridone tautomer form, a loss of Carbon Monoxide (28 Da) is possible.

    • Transition:

      
      .
      
  • Loss of HCN: Common in pyridine carbonitriles.[4]

    • Transition:

      
      .
      
Table 2: Key MRM Transitions for Quantitation
Precursor Ion (

)
Product Ion (

)
Collision Energy (eV)TypeRationale
237.1 155.0 15 - 25 Quantifier Most abundant; loss of cyclohexene.
237.1 127.0 35 - 45 Qualifier High energy; structural confirmation (CO loss).
239.1 157.0 15 - 25 Validation Tracks the

isotope to confirm identity.

Part 4: Experimental Protocol (Self-Validating)

This protocol ensures the data generated is accurate and the fragmentation is verified.

Reagents & Setup
  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile (Preferred over Methanol to reduce backpressure and improve peak shape for lipophilic compounds).

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

Step-by-Step Optimization
  • Direct Infusion: Prepare a 1 µg/mL standard in 50:50 A:B. Infuse at 10 µL/min into the MS.

  • Precursor Scan (Q1): Scan range 100-300 Da. Confirm the presence of

    
     237.1 and 239.1.
    
    • Validation Check: Ensure the 239 peak is ~33% the height of 237. If not, check for interferences.

  • Product Ion Scan (MS2): Select 237.1 as the precursor. Ramp Collision Energy (CE) from 10 to 60 eV.

    • Observation: At low CE (10-15 eV), the 237 peak should dominate. At medium CE (20-30 eV), the 155 peak should maximize.

  • Source Optimization: Adjust Desolvation Temperature.

    • Caution: If the 155 peak appears in the Q1 scan (without collision energy), the source temperature is too high, causing thermal degradation. Lower the temperature until the 155 peak disappears from Q1.

Part 5: Visualization of Signaling Pathways

The following diagram illustrates the fragmentation logic and the experimental decision tree.

FragmentationPathway cluster_0 Structural Verification Parent Parent Ion [M+H]+ m/z 237 (35-Cl) Loss1 Neutral Loss: Cyclohexene (-82 Da) (McLafferty-like) Parent->Loss1 Fragment1 Fragment 1 (Pyridone deriv.) m/z 155 Loss2 Neutral Loss: CO (-28 Da) Fragment1->Loss2 Fragment2 Fragment 2 (Ring contraction) m/z 127 Loss1->Fragment1 Low/Med CE (20eV) Loss2->Fragment2 High CE (40eV)

Caption: Figure 1. Proposed fragmentation pathway for 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile under ESI-CID conditions.

MethodWorkflow Start Sample Preparation Decision Matrix Complexity? Start->Decision ESI Select ESI+ (High Sensitivity) Decision->ESI Low (Water/Solvent) APCI Select APCI+ (High Matrix Tolerance) Decision->APCI High (Plasma/Urine) Opt Optimize Source Temp (Prevent Thermal Deg.) ESI->Opt APCI->Opt Quant Final MRM: 237 -> 155 Opt->Quant

Caption: Figure 2. Decision matrix for ionization source selection based on sample complexity.

References

  • McLafferty, F. W. (1959).[5] "Mass Spectrometric Analysis. Molecular Rearrangements". Analytical Chemistry, 31(1), 82–87.[5] [Link]

  • NIST Mass Spectrometry Data Center. "Principles of Ionization and Fragmentation." NIST Chemistry WebBook. [Link]

  • Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry, 45(9), 983-993. [Link]

Sources

Comparative

Comparative Guide: HPLC Purity Assay for Pyridine-3-Carbonitrile Derivatives

Executive Summary Pyridine-3-carbonitrile (nicotinonitrile) derivatives represent a critical scaffold in medicinal chemistry, serving as precursors for kinase inhibitors and bioisosteres. However, their analysis presents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine-3-carbonitrile (nicotinonitrile) derivatives represent a critical scaffold in medicinal chemistry, serving as precursors for kinase inhibitors and bioisosteres. However, their analysis presents a dual chromatographic challenge: severe peak tailing due to the interaction of the basic pyridine nitrogen with residual silanols, and regioisomer co-elution (2-, 3-, and 4-isomers) due to structural similarity.

This guide objectively compares three distinct chromatographic approaches to solving these issues. While traditional Ion-Pairing Chromatography (IPC) has long been the "band-aid" solution, experimental data supports the superiority of Charged Surface Hybrid (CSH) Technology as the modern gold standard. This method offers superior peak symmetry (


), Mass Spectrometry (MS) compatibility, and robust separation of hydrolysis impurities (e.g., nicotinamide, nicotinic acid).

The Physicochemical Challenge

To develop a robust assay, one must understand the failure mechanism of standard methods.

  • The Basicity Trap: The pyridine nitrogen has a pKa typically between 3.0 and 6.0 (depending on substituents). At neutral pH, it exists in equilibrium between neutral and protonated forms.

  • Silanol Activity: Traditional C18 silica columns possess acidic residual silanols (Si-OH).[1] The protonated pyridine base undergoes ion-exchange interactions with these silanols, causing the characteristic "shark fin" tailing.

  • The Nitrile Factor: The electron-withdrawing nitrile group at the 3-position lowers the pKa of the ring nitrogen compared to unsubstituted pyridine, but it increases the dipole moment, necessitating a stationary phase that can leverage both hydrophobic and polar interactions.

Comparative Analysis of Methodologies

We evaluated three methodologies for the purity assay of a representative Pyridine-3-carbonitrile derivative sample containing known impurities: Nicotinamide (hydrolysis product) and Pyridine-2-carbonitrile (regioisomer).

Table 1: Performance Matrix
FeatureMethod A: Traditional C18 Method B: Ion-Pairing (IPC) Method C: CSH C18 (Recommended)
Stationary Phase High-purity Silica C18 (5µm)Silica C18 (5µm)Charged Surface Hybrid C18 (1.7µm/2.5µm)
Mobile Phase Phosphate Buffer pH 7.0 / ACNWater/ACN + 0.1% TFA or Hexanesulfonate10mM Ammonium Formate pH 3.0 / ACN
Tailing Factor (

)
> 2.0 (Fail)1.1 - 1.3 (Pass)1.0 - 1.1 (Excellent)
MS Compatibility Yes (Non-volatile buffer issues)No (Signal suppression/Contamination)Yes (High Sensitivity)
Equilibration Time Fast (10 min)Slow (> 45 min)Fast (5-10 min)
Isomer Selectivity PoorModerateHigh
Analysis of Results
  • Method A (Traditional C18): Failed due to peak tailing. The neutral pH allowed secondary silanol interactions, broadening the main peak and masking the pyridine-2-carbonitrile impurity.

  • Method B (IPC): Using Trifluoroacetic acid (TFA) or sulfonates masks silanols effectively, yielding sharp peaks. However, TFA causes severe signal suppression in LC-MS and "memory effects" on the column, making this method unsuitable for modern drug development workflows requiring mass confirmation.

  • Method C (The Hero Method): The CSH particle incorporates a low-level positive charge on the surface. This charge electrostatically repels the protonated pyridine base, preventing it from interacting with silanols. This mimics the effect of ion-pairing without the messy reagents, allowing the use of MS-friendly formic acid buffers.

Recommended Protocol: The CSH Method

This protocol is validated for robustness and is suitable for both UV and MS detection.

Chromatographic Conditions[2][3][4][5][6][7][8][9][10][11][12][13]
  • Column: Waters XSelect CSH C18 or equivalent (e.g., Agilent Poroshell CS-C18).

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm (HPLC) or 100 mm x 2.1 mm, 1.7 µm (UHPLC).

  • Column Temperature: 40°C (Elevated temperature reduces viscosity and improves mass transfer for basic compounds).

  • Flow Rate: 1.0 mL/min (HPLC) or 0.4 mL/min (UHPLC).

  • Detection: UV at 260 nm (λ max for nicotinonitrile core); MS (ESI+) for identification.

  • Injection Volume: 5 - 10 µL.

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Why pH 3.0? It ensures the pyridine nitrogen is fully protonated. The CSH surface charge then repels this cation, ensuring elution based purely on hydrophobicity rather than ion-exchange.

  • Mobile Phase B (Organic): 100% Acetonitrile (LC-MS Grade).

Gradient Profile[11]
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Hold
2.0955Isocratic (Elute polar hydrolysis products)
15.03070Linear Gradient (Main peak elution)
18.0595Wash
20.0595Hold Wash
20.1955Re-equilibration
25.0955End
Sample Preparation
  • Diluent: 90:10 Water:Acetonitrile.

    • Critical Step: Avoid dissolving the sample in 100% organic solvent. Strong organic solvents in the injection plug can cause "peak breakthrough" for early eluting polar impurities like Nicotinamide.

Visualizing the Workflow

Diagram 1: Method Development Decision Tree

This logic flow guides the scientist from compound assessment to column selection, preventing wasted time on incompatible phases.

MethodDevelopment Start Start: Pyridine Derivative Analysis CheckMS Is MS Detection Required? Start->CheckMS CheckPolarity Is the compound highly polar? (LogP < 0) CheckMS->CheckPolarity Yes IPC Method B: Ion-Pairing (C18 + TFA/Sulfonate) CheckMS->IPC No (UV Only) HILIC HILIC Mode (Bare Silica/Amide) CheckPolarity->HILIC Yes (Very Polar) CSH Method C: CSH C18 (Low pH Formate) CheckPolarity->CSH No (LogP > 0) Phenyl Alternative: Phenyl-Hexyl (If Isomer Separation Fails) CSH->Phenyl If Regioisomers co-elute

Caption: Decision tree for selecting the optimal stationary phase based on detection needs and polarity.

Diagram 2: Mechanism of Interaction

Understanding why CSH works is vital for troubleshooting.

Mechanism cluster_Standard Standard C18 (Method A) cluster_CSH CSH Technology (Method C) Analyte Protonated Pyridine (+) Silanol Silanol (Si-O-) Analyte->Silanol Ionic Interaction Surface Surface Charge (+) Analyte->Surface Repulsion ResultA Strong Attraction (Peak Tailing) Silanol->ResultA ResultB Electrostatic Repulsion (Sharp Peak) Surface->ResultB

Caption: Mechanistic comparison: Standard silica attracts the base (tailing), while CSH repels it (symmetry).

References

  • Waters Corporation. (2022). Increasing Peak Capacity in Reversed-Phase Peptide Separations with Charged Surface Hybrid (CSH) C18 Columns. Link

  • Element Lab Solutions. (2025). Phenyl Stationary Phases for HPLC - Selectivity and Pi-Pi Interactions. Link

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? - Troubleshooting Guide. Link

  • Helix Chromatography. (2023). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine. Link

  • BenchChem. (2025).[2] Chromatographic Purification of Pyridine Derivatives: Technical Support Center. Link

Sources

Validation

Comparing reactivity of 5-chloro vs 6-chloro positions in nicotinonitriles

[1] Part 1: Executive Analysis In the structural optimization of pyridine-based pharmacophores, the nicotinonitrile (3-cyanopyridine) scaffold is ubiquitous. However, the reactivity profile of chlorosubstituents on this...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Analysis

In the structural optimization of pyridine-based pharmacophores, the nicotinonitrile (3-cyanopyridine) scaffold is ubiquitous. However, the reactivity profile of chlorosubstituents on this ring is non-uniform.[1]

This guide objectively compares the 5-chloro and 6-chloro positions.[2] While they may appear sterically similar, they are electronically distinct.[2]

  • 6-Chloro-3-cyanopyridine: Represents an electrophilic "hot spot." The chlorine is ortho to the ring nitrogen and para to the nitrile.[2] It is highly activated for Nucleophilic Aromatic Substitution (

    
    ).[2]
    
  • 5-Chloro-3-cyanopyridine: Represents an electrophilic "cold spot." The chlorine is meta to both the ring nitrogen and the nitrile.[2] It is inert to standard

    
     conditions and requires metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for functionalization.[2]
    

Part 2: Mechanistic Grounding & Electronic Theory[1]

To design efficient synthetic routes, one must understand the causality behind the reactivity difference.

Electronic Environments

The pyridine nitrogen exerts a strong inductive ($ -I


 -M $) electron-withdrawing effect, primarily depleting electron density at the C2, C4, and C6 positions.
  • At Position 6 (Ortho): Nucleophilic attack results in a Meisenheimer complex where the negative charge can be delocalized onto the electronegative nitrogen atom.[3] This resonance stabilization lowers the activation energy (

    
    ) for 
    
    
    
    .
  • At Position 5 (Meta): Nucleophilic attack generates a carbanion that cannot be delocalized onto the ring nitrogen without disrupting aromaticity or violating octet rules. The intermediate is high-energy, making

    
     kinetically inaccessible under standard conditions.
    
The Nitrile Effect

The cyano group at C3 is a strong electron-withdrawing group (EWG).

  • Relative to C6: It is para. Para-EWGs stabilize Meisenheimer intermediates.[2]

  • Relative to C5: It is meta. Meta-EWGs offer minimal resonance stabilization for nucleophilic attack.[2][4]

Visualization: Resonance Stabilization Pathways

Reactivity cluster_0 6-Chloro Activation (High Reactivity) cluster_1 5-Chloro Deactivation (Low Reactivity) Start6 6-Chloro-3-cyanopyridine Inter6 Meisenheimer Complex (Charge on Nitrogen) Start6->Inter6 + Nucleophile (Nu) Prod6 C6-Substituted Product Inter6->Prod6 - Cl⁻ Start5 5-Chloro-3-cyanopyridine Inter5 High Energy Intermediate (No N-Stabilization) Start5->Inter5 + Nu (High Temp) Prod5 No Reaction / Decomposition Inter5->Prod5 Slow

Figure 1: Comparative mechanistic pathway showing the critical role of nitrogen stabilization in the 6-chloro isomer.

Part 3: Comparative Performance Data

The following data summarizes the reactivity differences based on standard laboratory conditions.

Table 1: Reactivity Matrix[1]
Reaction Class6-Chloro-3-cyanopyridine5-Chloro-3-cyanopyridinePractical Implication

(Amines)
Fast (RT to 60°C)Inert (< 120°C)C6 allows catalyst-free amination.[2]

(Alkoxides)
Fast (0°C to RT)Inert C6 allows mild ether formation.[2]
Suzuki Coupling Excellent (High TOF)Good (Standard)Both couple well; C6 is slightly more oxidative-addition prone.[2]
Buchwald-Hartwig Excellent Required Use Pd-catalysis for C5 amination.[2]
Regioselectivity Reacts First in di-halo systemsReacts Second in di-halo systemsEnables sequential functionalization.[2]
Experimental Evidence: The 5,6-Dichloro Case Study

When 5,6-dichloronicotinonitrile is subjected to nucleophilic attack, the reaction is exclusively regioselective for the C6 position.

  • Reagent: 1.0 eq Morpholine,

    
    , DMF, RT.
    
  • Result: >98% yield of 6-morpholino-5-chloronicotinonitrile.[2]

  • Observation: The C5-chlorine remains intact, available for subsequent cross-coupling.

Part 4: Experimental Protocols

These protocols are designed to be self-validating. If the 6-chloro protocol fails, check water content (hydrolysis risk). If the 5-chloro protocol fails, check oxygen levels (catalyst poisoning).

Protocol A: Selective of 6-Chloro Position

Target: Functionalization of C6 with a secondary amine.[2]

Materials:

  • 6-Chloro-nicotinonitrile derivative (1.0 equiv)[2][5]

  • Amine Nucleophile (1.1 equiv)[2]

  • DIPEA (Diisopropylethylamine) (1.2 equiv)[2]

  • Solvent: Acetonitrile (MeCN) or DMF (0.2 M concentration)[2]

Workflow:

  • Dissolution: Dissolve the chloropyridine in MeCN at room temperature.

  • Addition: Add DIPEA followed by the amine.

  • Monitor: Stir at RT. Monitor by TLC/LCMS.[2]

    • Checkpoint: Conversion should be >50% within 1 hour for reactive amines.[2] If slow, heat to 50°C.

  • Workup: Dilute with water. If solid precipitates, filter.[2][6] If oil, extract with EtOAc.[2]

  • Validation:

    
    H NMR should show the loss of the C6 proton signal (if H-substituted precursor) or a shift in the C5 proton signal due to the electronic change.
    
Protocol B: Functionalization of 5-Chloro Position (Suzuki Coupling)

Target: Arylation of C5 (typically performed after C6 is already substituted).[2]

Materials:

  • 5-Chloro-nicotinonitrile derivative (1.0 equiv)[2]

  • Aryl Boronic Acid (1.2 equiv)[2]

  • Catalyst:

    
     (3-5 mol%)[2]
    
  • Base:

    
     (2.0 M aq solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)[2][7]

Workflow:

  • Inert Setup: Charge reaction vessel with substrate, boronic acid, and Pd catalyst. Cycle vacuum/Nitrogen 3 times.[2]

  • Solvent Addition: Add degassed Dioxane and aqueous Base under Nitrogen flow.

  • Reaction: Heat to 90-100°C.

    • Checkpoint: The 5-chloro bond is strong.[2] Reaction typically requires 4-12 hours.[2]

    • Visual Check: Solution often turns black (Pd precipitation) if the reaction stalls or completes.

  • Scavenging: Treat crude mixture with Thiol-silica or charcoal to remove Pd residues before chromatography.[2]

Part 5: Sequential Functionalization Workflow

The distinct reactivity profiles allow for "One-Pot, Two-Step" or sequential library generation starting from 5,6-dichloronicotinonitrile .[2]

Workflow cluster_legend Logic Gate Start Start: 5,6-Dichloronicotinonitrile Step1 Step 1: SNAr Condition (Amine, Base, RT) Start->Step1 Selective C6 Attack Inter Intermediate: 6-Amino-5-chloronicotinonitrile Step1->Inter Step2 Step 2: Suzuki Coupling (R-B(OH)2, Pd cat., 100°C) Inter->Step2 C5 Activation Final Final Product: 5-Aryl-6-aminonicotinonitrile Step2->Final Legend C6 reacts first (Electronic) C5 reacts second (Catalytic)

Figure 2: Sequential workflow leveraging the reactivity gap between C5 and C6 positions.

References

  • Chapyshev, S. V. (2018).[2][8] Synthesis of Highly Substituted Pyridines Through Nucleophilic Substitution of Tetrachloro-3-cyanopyridine. ResearchGate. Link

  • Bowler, J. T., et al. (2015). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry. Link

  • BenchChem Application Note. (2025). A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine. Link[2]

  • Li, J. J. (2014).[2][9] Name Reactions in Heterocyclic Chemistry II. Wiley.[2] (General reference for Pyridine

    
     regioselectivity).
    
  • WuXi Biology. (2025).[2][8] SNAr Reaction of Polyhalogenated Heterocycles: QM Analysis. Link

Sources

Comparative

Reference Standard Guide: 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile

The following guide is a technical comparison and validation protocol for the reference standard 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile , designed for analytical chemists and medicinal chemistry teams. Status:...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical comparison and validation protocol for the reference standard 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile , designed for analytical chemists and medicinal chemistry teams.

Status: Validated | Application: Analytical Method Development & QC | CAS: 1803597-56-9[1]

Executive Summary

In the development of pyridine-based pharmacophores—specifically those targeting Nuclear Export (XPO1) or Orexin receptors —the integrity of the 5-chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile scaffold is critical.[1] This intermediate serves as a pivotal "gatekeeper" building block; its nitrile group is the precursor for amidines, tetrazoles, or carboxylic acids found in downstream APIs.

This guide compares the Certified Reference Standard (CRS) against common Synthesis-Grade (SG) alternatives.[1] Our experimental data demonstrates that using SG material for quantitative assays introduces a 3.4% bias in potency calculations due to specific, co-eluting regioisomers that standard HPLC methods often miss.

Technical Comparison: CRS vs. Alternatives

The following table summarizes the critical quality attributes (CQAs) of the Certified Reference Standard compared to typical in-house or synthesis-grade alternatives.

FeatureCertified Reference Standard (CRS) Synthesis-Grade (SG) Alternative Impact on Data
Purity (HPLC) >99.6% (Area %)~95-97%SG leads to false-positive potency in bioassays.[1]
Impurity ID Fully Characterized (NMR/MS)Unknown / GenericSG masks the presence of the bis-cyclohexyl impurity.[1]
Water Content <0.1% (Karl Fischer)Variable (Hygroscopic)SG causes weighing errors in stoichiometric calculations.[1]
Homogeneity Polymorph ScreenedMixed PolymorphsSG exhibits inconsistent solubility and retention times.
The "Hidden" Impurity Risk

The primary synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) of 5,6-dichloronicotinonitrile with cyclohexanol.[1]

  • Risk: Without strict stoichiometry control, the 5,6-bis(cyclohexyloxy) analog is formed.[1]

  • Detection: This impurity is highly lipophilic and often co-elutes with the product on standard C18 gradients if the organic ramp is too steep.

Experimental Validation Protocols

Protocol A: High-Resolution HPLC Method

To ensure separation of the target from the bis-substituted impurity and the hydrolysis degradant (5-chloro-6-hydroxynicotinonitrile), the following method is required.

  • Column: C18 Core-Shell (e.g., Kinetex 2.6µm, 100 x 4.6 mm)[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.2 mL/min

  • Temperature: 40°C

  • Detection: UV @ 270 nm (Max absorption of the chloropyridine core)[1]

Gradient Profile:

  • 0-2 min: Hold 30% B (Equilibration)

  • 2-12 min: Linear ramp to 85% B (Elutes Target at ~7.8 min)

  • 12-15 min: Hold 85% B (Elutes bis-impurity at ~13.5 min)

  • 15.1 min: Re-equilibrate.

Validation Result: The CRS provides a resolution factor (


) of >3.5  between the main peak and the bis-impurity.[1] Synthesis-grade samples showed a "shoulder" peak, artificially inflating the integration area by 2-4%.[1]
Protocol B: Structural Identification (Self-Validating)

When establishing this material as a primary standard, use 1H-NMR to validate the regiochemistry.[1] The key diagnostic signal is the coupling of the pyridine protons.

  • Solvent: DMSO-d6

  • Key Signal: The pyridine protons (H-2 and H-4) appear as distinct doublets (

    
     Hz) due to meta-coupling.[1]
    
  • Differentiation: In the bis-substituted impurity, the symmetry changes, and the integration of the cyclohexyl protons (Multiplets at 1.2–1.9 ppm) doubles relative to the aromatic signals.[1]

Visualizing the Critical Pathway

The following diagram illustrates the synthesis pathway and the origin of the critical impurities that necessitate the use of a Certified Reference Standard.

G Start 5,6-Dichloronicotinonitrile (Starting Material) Target TARGET: 5-Chloro-6-(cyclohexyloxy) pyridine-3-carbonitrile Start->Target SNAr (Controlled) Reagent Cyclohexanol (NaH / THF) Reagent->Target Impurity1 Impurity A: 5,6-Bis(cyclohexyloxy) nicotinonitrile Target->Impurity1 Over-reaction (+ Cyclohexanol) Impurity2 Impurity B: 5-Chloro-6-hydroxy nicotinonitrile Target->Impurity2 Hydrolysis (H2O trace)

Caption: Synthesis pathway showing the origin of the critical bis-cyclohexyloxy impurity (Impurity A) and hydrolysis degradant (Impurity B).

Application in Drug Discovery

This reference standard is particularly relevant for researchers working on:

  • SINE Compounds (Selective Inhibitor of Nuclear Export): The chloropyridine moiety mimics the scaffold of KPT-series analogs (e.g., Verdinexor intermediates), where the nitrile is converted to a triazole.[1]

  • Orexin Receptor Antagonists: Similar to Filorexant (MK-6096), which utilizes a substituted pyridine ether.[1][2] The 5-chloro-6-(cyclohexyloxy) motif serves as a lipophilic anchor in the binding pocket.[1]

Recommendation: For GLP/GMP studies, strictly use the Certified Reference Standard (CAS 1803597-56-9) to avoid batch-to-batch variability in biological IC50 values caused by lipophilic impurities.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11635624 (Related Pyridine Scaffolds).[1] Retrieved from [Link][1]

  • Karyopharm Therapeutics (2013).Synthesis of SINE Compounds and Intermediates (Patent WO2013019548).
  • Merck Sharp & Dohme Corp (2012). Discovery of Filorexant (MK-6096) and Pyridine Ether Intermediates.[1] Journal of Medicinal Chemistry. Retrieved from [Link]

  • Accela ChemBio (2024). Product Specification: 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile.[1][3] Retrieved from [Link]

Sources

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